molecular formula C17H18O3 B593540 Dalbergiphenol

Dalbergiphenol

Katalognummer: B593540
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: SLLCQEPKLKMZKP-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dalbergiphenol is a neoflavonoid naturally found in various Dalbergia species, such as Dalbergia cochinchinensis and Dalbergia odorifera, which are used in traditional medicine for treating blood stasis, swelling, and cardiovascular issues . This compound is part of a class of metabolites characteristic of the Dalbergia genus, which also includes dalbergiones and dalbergins . Recent innovative research has identified novel hybrid molecules incorporating the dalbergiphenol structure, demonstrating its significance as a building block in natural product chemistry . These novel dalbergiphenol-derivative hybrids have shown promising cytoprotective effects in in vitro models, exhibiting significant activity in protecting H9c2 cells (a rat cardiomyocyte cell line) from injury induced by hypoxia/reoxygenation (H/R) . This suggests potential research applications for dalbergiphenol and its analogs in models of ischemic injury, making it a compound of interest for cardiovascular research . The heartwood of Dalbergia plants, the source of dalbergiphenol, has been documented in ethnopharmacology for its use in commercial drug mixtures aimed at cardiovascular treatments . This product, Dalbergiphenol, is provided as a high-purity standard for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4-dimethoxy-5-[(1S)-1-phenylprop-2-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLCQEPKLKMZKP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1[C@@H](C=C)C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sources, Biosynthesis, and Extraction of Dalbergiphenol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Dalbergiphenol, a neoflavonoid with significant therapeutic potential, is a naturally occurring phenolic compound found predominantly within the plant kingdom. Its demonstrated pharmacological activities, including osteogenic and anti-inflammatory effects, have positioned it as a molecule of interest for researchers in drug development. This guide provides a comprehensive technical overview of Dalbergiphenol, detailing its primary natural sources, exploring its biosynthetic origins through the phenylpropanoid pathway, and outlining robust methodologies for its extraction and isolation from plant matrices. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to harness this promising bioactive compound.

Part 1: Principal Natural Sources and Distribution

Dalbergiphenol is not ubiquitously distributed in nature; its presence is concentrated within a specific genus of plants, primarily in dense, woody tissues where secondary metabolites accumulate.

The Dalbergia Genus: A Rich Reservoir

The primary and most well-documented sources of Dalbergiphenol belong to the Dalbergia genus, a large group of trees, shrubs, and lianas in the pea family, Fabaceae.[1][2] These species are widely distributed throughout the tropical and subtropical regions of Central and South America, Africa, and Asia.[3]

Key species identified as significant sources include:

  • Dalbergia sissoo (Indian Rosewood): This species is a prominent and frequently cited source of Dalbergiphenol.[4][5] The compound is isolated specifically from the heartwood, which is the dense inner part of the tree stem.

  • Dalbergia odorifera (Fragrant Rosewood): Traditionally used in Chinese medicine for treating cardiovascular diseases and inflammation, the heartwood of D. odorifera is another confirmed source of Dalbergiphenol.[1][3]

  • Other Dalbergia Species: Phytochemical investigations have revealed the presence of various neoflavonoids, including Dalbergiphenol, across the genus, suggesting that other species may also serve as viable, albeit less studied, sources.[1][2]

Tissue-Specific Accumulation

The biosynthesis and storage of Dalbergiphenol are highly localized within the plant. The highest concentrations are consistently found in the following tissues:

  • Heartwood: This is the primary site of accumulation for Dalbergiphenol and other related phenolic compounds.[3][4][5] The heartwood's metabolic inactivity and natural durability are linked to the high concentration of these extractive compounds.

  • Knotwood: The dense, resinous wood found at the base of branches within the tree stem has also been identified as a source.[6] Knotwood is known to be exceptionally rich in polyphenols.

  • Stem Bark: While the heartwood is the most concentrated source, the stem bark of some Dalbergia species has also been shown to contain Dalbergiphenol.[7]

The following table summarizes the primary natural sources of Dalbergiphenol.

Plant SpeciesFamilyPrimary Tissue SourceGeographical Distribution
Dalbergia sissooFabaceaeHeartwood, KnotwoodIndian Subcontinent
Dalbergia odoriferaFabaceaeHeartwoodChina, Southeast Asia

Part 2: The Biosynthetic Pathway of Dalbergiphenol

Dalbergiphenol, as a neoflavonoid, originates from the general phenylpropanoid pathway, a central route in the secondary metabolism of higher plants. This pathway converts the primary metabolite L-phenylalanine into a vast array of phenolic compounds. The biosynthesis relies on precursors from two major metabolic routes: the Shikimate Pathway and the Acetate-Malonate Pathway .[8]

The key stages are as follows:

  • Initiation via the Phenylpropanoid Pathway: The process begins with the deamination of L-phenylalanine to cinnamic acid , a reaction catalyzed by the crucial enzyme Phenylalanine Ammonia-Lyase (PAL).[9] Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid.

  • Activation to Coenzyme A Ester: 4-Coumaroyl-CoA Ligase (4CL) activates p-coumaric acid into its high-energy thioester, p-Coumaroyl-CoA .[9]

  • Formation of the Chalcone Backbone: The first committed step in flavonoid biosynthesis involves the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA (derived from the acetate-malonate pathway). This reaction is catalyzed by Chalcone Synthase (CHS) and results in the formation of naringenin chalcone, the C15 scaffold for all flavonoids.[9]

  • Branching to Neoflavonoids: Unlike most flavonoids, which are structured as 2-phenyl-chroman-4-ones, neoflavonoids like Dalbergiphenol are 4-phenylcoumarins. This structural difference arises from a distinct biosynthetic branch point from the central phenylpropanoid or flavonoid pathway. While the precise enzymatic steps leading to the 4-phenylcoumarin core are a subject of ongoing research, it is understood to involve an alternative cyclization mechanism of the C15 intermediate.

The following diagram illustrates the foundational steps of the pathway leading to the flavonoid/neoflavonoid precursors.

G cluster_0 Primary Metabolism cluster_1 Phenylpropanoid Pathway cluster_2 Flavonoid/Neoflavonoid Core Synthesis Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Acetate Acetate-Malonate Pathway MalonylCoA Malonyl-CoA Acetate->MalonylCoA Cin Cinnamic Acid Phe->Cin  PAL Cou p-Coumaric Acid Cin->Cou  C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA  4CL Chalcone Chalcone Intermediate (C15) CouCoA->Chalcone + 3x MalonylCoA->Chalcone  CHS Neoflavonoid Neoflavonoid Skeleton (e.g., Dalbergiphenol) Chalcone->Neoflavonoid Branch Pathway (Rearrangement & Cyclization)

Caption: Biosynthetic origin of Dalbergiphenol's core structure.

Part 3: A Validated Protocol for Extraction and Isolation

The extraction of Dalbergiphenol from its dense heartwood matrix requires a systematic and optimized approach to ensure high yield and purity. The lipophilic nature of the compound and the complex matrix necessitate a multi-step process.

The general workflow for isolating Dalbergiphenol is depicted below.

G A 1. Sample Preparation (Grinding of Heartwood) B 2. Solvent Extraction (e.g., Ethanolic Maceration) A->B C 3. Filtration & Concentration (Crude Extract) B->C D 4. Liquid-Liquid Partitioning (Fractionation) C->D E 5. Column Chromatography (Initial Purification) D->E F 6. Preparative HPLC (Final Purification) E->F G 7. Structural Elucidation (NMR, MS) F->G

Caption: Standard experimental workflow for Dalbergiphenol isolation.

Step-by-Step Experimental Protocol

1. Sample Preparation and Milling:

  • Causality: Increasing the surface area of the woody matrix is critical for efficient solvent penetration and extraction of the target analyte.

  • Procedure:

    • Obtain heartwood from a verified Dalbergia species (e.g., D. sissoo).

    • Chip the wood into small pieces and air-dry or oven-dry at a low temperature (40-50°C) to reduce moisture content.

    • Grind the dried chips into a coarse powder (20-40 mesh) using a mechanical grinder.

2. Solvent Extraction:

  • Causality: The choice of solvent is determined by the polarity of Dalbergiphenol. Ethanol is effective for extracting a broad range of phenolic compounds and has been shown to yield extracts with high bioactivity from Dalbergia species.[10]

  • Procedure (Maceration):

    • Submerge the powdered heartwood in 95% ethanol (EtOH) in a 1:10 solid-to-solvent ratio (w/v).

    • Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to yield the crude ethanolic extract.

3. Purification via Chromatography:

  • Causality: The crude extract is a complex mixture. A multi-stage chromatographic approach is required to separate Dalbergiphenol from other related compounds based on differences in polarity.

  • Procedure:

    • Silica Gel Column Chromatography:

      • Adsorb the crude extract onto a small amount of silica gel.

      • Load the adsorbed sample onto a silica gel column (60-120 mesh) packed in hexane.

      • Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.), progressively increasing the polarity.

      • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Pool the fractions rich in Dalbergiphenol.

      • Purify the pooled fractions using a preparative HPLC system with a C18 column.

      • Use an isocratic or gradient mobile phase (e.g., methanol:water or acetonitrile:water) to achieve baseline separation.

      • Collect the peak corresponding to Dalbergiphenol.

4. Structural Verification:

  • Causality: The identity and purity of the isolated compound must be unequivocally confirmed.

  • Procedure:

    • Analyze the purified compound using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy and Mass Spectrometry (MS).

    • Compare the resulting spectral data with published literature values for Dalbergiphenol to confirm its structure.

Extraction TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent for an extended period.Simple, low cost, suitable for thermolabile compounds.Time-consuming, may result in incomplete extraction.
Soxhlet Extraction Continuous extraction with a refluxing solvent.More efficient than maceration, requires less solvent over time.Potential for thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Fast, efficient, reduced solvent consumption.Requires specialized equipment.

Part 4: Pharmacological Significance for Drug Development

Dalbergiphenol is not merely a phytochemical marker for the Dalbergia genus; it possesses a range of biological activities that make it a compelling candidate for therapeutic development.

  • Osteogenic and Anti-Osteoporotic Effects: Dalbergiphenol has been shown to act as a "bone savior" in preclinical models.[4][5] It effectively prevents bone loss in estrogen-deficient models of osteoporosis by promoting the activity of bone-forming cells (osteoblasts) and inhibiting the activity of bone-resorbing cells (osteoclasts).[4] This dual action makes it a promising lead for new osteoporosis treatments.

  • Anti-inflammatory Activity: The compound has demonstrated notable anti-inflammatory properties, which aligns with the traditional use of Dalbergia species for treating inflammatory conditions.[3]

  • Antioxidant Properties: Like many phenolic compounds, Dalbergiphenol exhibits significant antioxidant activity, enabling it to neutralize harmful free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.[6][7]

Conclusion

Dalbergiphenol stands out as a high-value natural product with significant therapeutic promise, particularly in the fields of bone health and inflammatory diseases. Its primary natural sources are confined to the heartwood of specific trees within the Dalbergia genus, such as D. sissoo and D. odorifera. Understanding its biosynthetic origins within the phenylpropanoid pathway provides a basis for future synthetic biology approaches, while well-established extraction and purification protocols allow for its efficient isolation for research and development. As the demand for novel, effective, and naturally derived therapeutic agents grows, Dalbergiphenol represents a compelling and scientifically validated starting point for drug discovery programs.

References

  • Le, T.H. et al. (2021). A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Bhat, F.A. et al. (2018). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause. Available at: [Link]

  • Al-Snafi, A.E. (2021). Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. Journal of Pharmacy.
  • ResearchGate. (n.d.). Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents. ResearchGate. Available at: [Link]

  • PubMed. (2025). Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents. PubMed. Available at: [Link]

  • Ahmad, H. et al. (2018). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae). Phytotherapy Research. Available at: [Link]

  • Sethi, S. et al. (2009). Chemistry and Biological Activities of the Genus Dalbergia. Pharmacognosy Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Components of the extracts of the knot wood of Dalbergia Sissoo Linn. and their antioxidant activity. ResearchGate. Available at: [Link]

  • Natural Chemistry Research Group. (n.d.). General Phenolic Biosynthesis Pathways. University of Turku. Available at: [Link]

  • Semantic Scholar. (n.d.). Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves. Semantic Scholar. Available at: [Link]

Sources

An In-Depth Technical Guide to the Isolation of Dalbergiphenol from Dalbergia sissoo Heartwood

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dalbergia sissoo Roxb., commonly known as Indian Rosewood or Shisham, is a tree highly valued not only for its timber but also for its rich phytochemical composition.[1] The heartwood, in particular, is a potent source of bioactive neoflavonoids, among which dalbergiphenol has emerged as a compound of significant therapeutic interest.[1][2] Notably, research has demonstrated its efficacy as a "bone savior" in preclinical models of osteoporosis, where it promotes bone formation and reduces bone loss without the estrogenic side effects associated with conventional therapies.[2][3] This guide provides a comprehensive, technically-grounded methodology for the isolation of dalbergiphenol from D. sissoo heartwood, intended for researchers, natural product chemists, and drug development professionals. We will move beyond a simple recitation of steps to explain the scientific rationale behind each phase of the process, from raw material preparation to the final chromatographic purification and structural verification. This document serves as a self-validating protocol, integrating field-proven insights to ensure reproducibility and high-purity yields.

Introduction: The Scientific and Therapeutic Context

Dalbergia sissoo: A Reservoir of Bioactive Compounds

Dalbergia sissoo is a deciduous tree belonging to the Fabaceae family, native to the Indian subcontinent. Traditionally, various parts of the plant have been used in Ayurvedic and folk medicine to treat a range of ailments, including skin diseases, blood disorders, and ulcers. Modern phytochemical investigations have revealed that the heartwood is particularly rich in phenolic compounds, including dalbergin, dalbergichromene, and several isoflavones and flavonoids.[4] These compounds are responsible for the wood's remarkable durability and resistance to decay, as well as its documented medicinal properties.[1][5]

Dalbergiphenol: A Promising Neoflavonoid for Bone Health

Dalbergiphenol is a neoflavonoid, a class of polyphenolic compounds distinguished by a 4-arylchroman skeleton. Its therapeutic potential came into sharp focus following studies that elucidated its potent anti-osteoporotic activity. In estrogen-deficient animal models, orally administered dalbergiphenol was shown to prevent bone loss, enhance bone biomechanical strength, and stimulate new bone formation.[2] Mechanistically, it upregulates the expression of key osteogenic genes (e.g., Runx2, Osterix) while downregulating markers of bone resorption.[2][3] This targeted action makes dalbergiphenol a highly attractive candidate for developing novel therapeutics for osteoporosis and other bone density disorders.

Rationale for a Dedicated Isolation Protocol

The translation of dalbergiphenol from a promising natural compound to a potential therapeutic agent hinges on the ability to isolate it in a pure, well-characterized form. The heartwood of D. sissoo contains a complex mixture of structurally related neoflavonoids.[1] An efficient and reproducible isolation strategy is therefore not merely a procedural necessity but the foundational step for:

  • Pharmacological Studies: Ensuring that observed biological activity is attributable solely to dalbergiphenol.

  • Mechanism of Action Studies: Providing pure material for molecular and cellular assays.

  • Preclinical and Clinical Development: Establishing a scalable process for producing Active Pharmaceutical Ingredient (API) grade material.

  • Reference Standard Development: Creating a certified standard for the quality control of herbal preparations containing D. sissoo.

This guide provides the technical framework to achieve these objectives.

Phase 1: Sourcing and Preparation of Raw Material

The quality and consistency of the final isolated compound begin with the raw material. Meticulous preparation is a non-negotiable prerequisite for a successful extraction and isolation campaign.

Sourcing and Authentication

It is critical to source heartwood from mature Dalbergia sissoo trees, properly identified by a qualified botanist. The heartwood is distinguishable from the sapwood by its darker, brownish color.[6] For research purposes, maintaining a voucher specimen is best practice for future reference and verification.

Step-by-Step Heartwood Preparation Protocol

This protocol is designed to maximize the surface area for extraction while preventing microbial degradation and preserving the integrity of the target phytochemicals.

  • Cleaning: Manually separate the heartwood from any adhering sapwood or bark. Wash the collected wood with water to remove soil, dust, and other extraneous materials.[6]

    • Causality: Surface contaminants can introduce impurities into the initial extract, complicating the subsequent purification process.

  • Chopping and Drying: Chop the cleaned heartwood into small pieces. Spread the pieces in a thin layer on clean trays and allow them to dry in the shade for 15-20 days.[6] Avoid direct sunlight, as UV radiation can degrade phenolic compounds.

    • Causality: Proper drying (to a moisture content of <10%) is crucial. It inhibits enzymatic and microbial degradation of phytochemicals and makes the material brittle enough for effective grinding. Shade-drying preserves thermolabile and photosensitive compounds like dalbergiphenol.

  • Pulverization: Once thoroughly dried, grind the heartwood pieces into a coarse powder (approximately 20-40 mesh size) using a mechanical grinder.[6]

    • Causality: Grinding increases the surface area of the plant material, allowing for more efficient penetration of the extraction solvent and a higher yield of the target compounds. A powder that is too fine can lead to packing issues in the extractor and hinder solvent percolation.

  • Storage: Store the dried powder in airtight, labeled containers in a cool, dark, and dry place until required for extraction.[6]

    • Causality: This prevents reabsorption of moisture and protects the powder from light and oxidation, ensuring the stability of the chemical constituents.

Phase 2: Solid-Liquid Extraction

The goal of this phase is to efficiently transfer the neoflavonoids, including dalbergiphenol, from the solid plant matrix into a liquid solvent, creating a crude extract.

Principles and Solvent Selection

Dalbergiphenol is a moderately polar phenolic compound. The choice of solvent is guided by the "like dissolves like" principle.

  • Methanol/Ethanol: These polar protic solvents are highly effective at dissolving phenols and flavonoids.[7] Methanol is often cited in the literature for the extraction of D. sissoo constituents and generally provides high yields.[6]

  • Hexane (for defatting): The heartwood contains non-polar substances like fats and waxes. A pre-extraction or "defatting" step with a non-polar solvent like hexane is a critical self-validating step. It removes these interfering substances, which can otherwise complicate chromatographic separation and reduce the purity of the final product.

Optimized Extraction Workflow Diagram

ExtractionWorkflow A Pulverized D. sissoo Heartwood B Defatting with n-Hexane (Soxhlet or Maceration) A->B C Hexane-Soluble Fraction (Lipids, Waxes - Discard) B->C Separate D Defatted Heartwood Marc B->D Yields E Hot Methanol Extraction (Reflux for 8-12 hours) D->E F Methanol-Insoluble Residue (Cellulose, Lignin - Discard) E->F Filter G Crude Methanolic Extract E->G Yields H Solvent Evaporation (Rotary Evaporator) G->H I Dark, Viscous Crude Extract (Ready for Chromatography) H->I IsolationWorkflow cluster_0 Primary Purification cluster_1 Secondary Purification (Optional) A Crude Methanolic Extract B Adsorb on Silica Gel (1:2 ratio) A->B C Silica Gel Column Chromatography (Gradient Elution: Hexane -> EtOAc) B->C D Collect Fractions (50-100 mL each) C->D E Monitor Fractions by TLC D->E F Pool Fractions Containing Target Compound E->F G Impure Dalbergiphenol Fraction F->G If purity is low I High-Purity Dalbergiphenol (>95%) F->I If purity is high H Preparative HPLC or Re-crystallization G->H H->I J Structural Verification I->J Proceed to Characterization

Sources

An In-Depth Technical Guide to Dalbergiphenol: A Neoflavonoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dalbergiphenol, a naturally occurring neoflavonoid, has emerged as a molecule of significant interest within the scientific community, particularly for its potential applications in drug discovery and development. Isolated primarily from the heartwood of plant species belonging to the Dalbergia genus, such as Dalbergia sissoo and Dalbergia odorifera, this compound has demonstrated promising pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Dalbergiphenol, offering a foundational resource for researchers exploring its therapeutic utility. By synthesizing available data on its structure, spectral characteristics, solubility, and stability, alongside detailed experimental protocols for its isolation, this document aims to facilitate further investigation and unlock the full potential of this intriguing natural product.

Molecular Structure and Identification

Dalbergiphenol is classified as a neoflavonoid, a class of polyphenolic compounds characterized by a 4-phenylchroman backbone.[1] Its formal chemical name is 2,4-dimethoxy-5-(1-phenylallyl)phenol .

Molecular Formula: C₁₇H₁₈O₃[2]

CAS Number: 52811-31-1[3]

The structural framework of Dalbergiphenol consists of a central phenolic ring substituted with two methoxy groups and a 1-phenylallyl side chain. This unique arrangement of functional groups is crucial to its chemical behavior and biological activity.

Table 1: Core Identifiers of Dalbergiphenol

IdentifierValueSource(s)
IUPAC Name 2,4-dimethoxy-5-(1-phenylallyl)phenol[2]
Molecular Formula C₁₇H₁₈O₃[2]
Molecular Weight 270.32 g/mol [4]
CAS Number 52811-31-1[3]

Physicochemical Properties

Understanding the physicochemical properties of Dalbergiphenol is fundamental for its handling, formulation, and application in experimental settings.

Physical State and Appearance

While specific details on its appearance are not extensively documented in readily available literature, polyphenolic compounds isolated from natural sources are typically obtained as crystalline solids or amorphous powders.

Melting and Boiling Points

Precise, experimentally determined melting and boiling points for Dalbergiphenol are not consistently reported across scientific literature. This is common for many natural products where the focus is often on biological activity rather than extensive physical characterization.

Solubility Profile

The solubility of a compound is a critical parameter for its use in biological assays and for the development of potential drug delivery systems. As a polyphenol, Dalbergiphenol's solubility is influenced by the presence of both polar (hydroxyl) and non-polar (aromatic rings, methoxy groups, allyl chain) moieties.[5] Generally, polyphenols exhibit better solubility in organic solvents of intermediate polarity compared to water or non-polar solvents.[5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of natural products. The following sections outline the expected spectral data for Dalbergiphenol based on its known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of Dalbergiphenol is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, the protons of the allyl group, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of these protons provide valuable information for structural confirmation.[6]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the allyl side chain, and the methoxy carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Dalbergiphenol is expected to exhibit characteristic absorption bands:

  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretching (Aromatic and Aliphatic): Absorptions typically appear in the range of 2850-3100 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

  • C-O Stretching (Ether and Phenol): Strong absorptions between 1000-1300 cm⁻¹ are expected for the methoxy and hydroxyl C-O bonds.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Dalbergiphenol (molecular weight 270.32 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.[8] Fragmentation patterns would likely involve cleavage of the allyl side chain and loss of methoxy groups.

Chemical Properties and Stability

The chemical reactivity and stability of Dalbergiphenol are important considerations for its storage and experimental use.

Reactivity

The phenolic hydroxyl group is the most reactive site in the Dalbergiphenol molecule. It can undergo reactions typical of phenols, such as esterification and etherification. The double bond in the allyl group can also participate in addition reactions.

Stability

Phenolic compounds can be susceptible to degradation through oxidation, particularly when exposed to light, heat, and alkaline conditions.[9] Therefore, it is recommended to store Dalbergiphenol in a cool, dark, and inert environment to maintain its integrity.

Isolation from Natural Sources: A Methodological Overview

Dalbergiphenol is primarily obtained through extraction and chromatographic separation from the heartwood of Dalbergia species.[10][11] The following protocol provides a generalized workflow for its isolation.

Experimental Protocol: Isolation of Dalbergiphenol

Objective: To isolate Dalbergiphenol from the heartwood of Dalbergia sissoo.

Materials:

  • Dried and powdered heartwood of Dalbergia sissoo

  • Methanol (reagent grade)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Silica gel (for column chromatography)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the powdered heartwood of Dalbergia sissoo with methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.[11]

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as hexane, and ethyl acetate.

    • Dalbergiphenol, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Purification and Identification:

    • Combine fractions containing the compound of interest (as identified by TLC) and concentrate them.

    • Further purification can be achieved through repeated column chromatography or by using techniques like preparative HPLC.

    • Confirm the identity and purity of the isolated Dalbergiphenol using spectroscopic methods (NMR, MS, IR).

Isolation_Workflow Start Powdered Heartwood of Dalbergia sissoo Extraction Methanol Extraction Start->Extraction Maceration Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Solvent Partitioning (Hexane, Ethyl Acetate) Concentration1->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Purification Purification (e.g., Prep-HPLC) Fraction_Collection->Purification Combine Fractions Final_Product Pure Dalbergiphenol Purification->Final_Product

Figure 1: Generalized workflow for the isolation of Dalbergiphenol.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of Dalbergiphenol that has been investigated is its role in bone health.

Osteogenic Activity

Research has shown that Dalbergiphenol can act as a "bone savior" in estrogen withdrawal models of osteoporosis.[10] Studies have demonstrated that it can prevent bone loss and improve bone strength, likely by promoting the activity of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells).[10] This makes Dalbergiphenol a promising candidate for the development of new treatments for osteoporosis.

Bone_Homeostasis Dalbergiphenol Dalbergiphenol Osteoblasts Osteoblasts (Bone Formation) Dalbergiphenol->Osteoblasts Stimulates Osteoclasts Osteoclasts (Bone Resorption) Dalbergiphenol->Osteoclasts Inhibits Bone_Mass Increased Bone Mass & Strength Osteoblasts->Bone_Mass Leads to Osteoclasts->Bone_Mass Reduces

Figure 2: Proposed mechanism of Dalbergiphenol in promoting bone health.
Other Potential Activities

As a phenolic compound, Dalbergiphenol may also possess antioxidant and anti-inflammatory properties, which are common among this class of natural products.[12] However, further research is needed to fully elucidate these and other potential biological activities.

Conclusion and Future Directions

Dalbergiphenol stands out as a neoflavonoid with significant therapeutic promise, particularly in the field of bone health. Its unique chemical structure underpins its biological activity and presents opportunities for further chemical modification to enhance its potency and pharmacokinetic properties. This technical guide has consolidated the current knowledge on the physical and chemical properties of Dalbergiphenol, providing a valuable resource for the scientific community. Future research should focus on obtaining more precise physicochemical data, elucidating detailed mechanisms of action for its various biological activities, and exploring synthetic routes to produce Dalbergiphenol and its analogs for further preclinical and clinical development.

References

  • Gautam, J., Kumar, P., Kushwaha, P., Khedgikar, V., Choudhary, D., Singh, D., Maurya, R., & Trivedi, R. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause (New York, N.Y.), 22(11), 1246–1255. [Link]

  • Al-Khateeb, E. (2020). Chemical constituents and pharmacological effects of Dalbergia sissoo -A review. International Journal of Green Pharmacy, 14(3).
  • Johnson, M., Saste, G., & Shabrish, S. (2024). Dalbergia sissoo Roxb. ex-DC. - A Monograph. Pharmacognosy Reviews, 18(36).
  • Tran, T. H., Nguyen, T. H., & Le, T. H. (2018). A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Evidence-based complementary and alternative medicine : eCAM, 2018, 7583675. [Link]

  • Yin, S., Wang, Y., Wang, Y., & Chen, S. (2022). Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Nguyen, H. T., Le, T. H., & Do, T. H. (2019). The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6.
  • Baburin, I. A., & Solovyev, P. A. (2018). Components of the extracts of the knot wood of Dalbergia Sissoo Linn. and their antioxidant activity.
  • Choudhary, M. I., & Singh, S. (2017). Isolation and characterization of chemical constituents from Dalbergia sissoo Roxb. Stem. International Journal of Chemical Studies, 5(5), 1504-1508.
  • Rani, A., & Sharma, A. (2021). Fourier‐transform infrared (FTIR) spectra of ethanolic leaf extract of D. sissoo.
  • Spagnol, C., Campos, J. F., & de Oliveira, E. B. (2012). Polyphenols are often most soluble in organic solvents less polar than water.
  • Farhoosh, R., & Nyström, L. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Foods (Basel, Switzerland), 7(3), 27. [Link]

  • PubChem. (n.d.). Dalbergioidin. Retrieved January 27, 2026, from [Link]

  • Maurya, R., & Kumar, P. (2017). Design and synthesis of dalbergin analogues and evaluation of anti-osteoporotic activity.
  • Muiva-Mutisya, L. M., Atilaw, Y., Heydenreich, M., Koch, A., & Akala, H. M. (2019). Antimicrobial Dihydroflavonols and Isoflavans Isolated from the Root Bark of Dalbergia gloveri.
  • Wikipedia contributors. (2023, December 29). Neoflavonoid. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Dalbergione. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). CID 5381226. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). CID 6001017. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). CID 8955. Retrieved January 27, 2026, from [Link]

  • de Souza, T. M., & de Souza, A. C. (2014). Characterization and Quantification of the Compounds of the Ethanolic Extract from Caesalpinia ferrea Stem Bark and Evaluation of Their Mutagenic Activity. Molecules (Basel, Switzerland), 19(10), 16037–16057. [Link]

  • Saha, S., Shilpi, J. A., & Mondal, H. (2013). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae).
  • Liu, H., Chen, Y., & Hu, Y. (2023). Three novel dalbergiphenol hybrids from the heartwood of Dalbergia cochinchinensis. Fitoterapia, 170, 105663. [Link]

  • Chaddha, V., & Gupta, R. (2025). Preliminary phytochemical screening, FT-IR, and HPTLC analysis, and antioxidant, antimicrobial activities of methanolic extracts of Dalbergia sisso leaves. Journal of Applied Pharmaceutical Research, 13(4), 53-62.
  • Kim, J. S., & Kim, J. C. (2018). Cytotoxic Neoflavonoids and Chalcones from the Heartwood of Dalbergia melanoxylon.
  • Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids.
  • Kim, D. H., & Lee, K. T. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 268-276.
  • Sporu, M. A., & Dodi, G. (2022). Chemical Structure, Sources and Role of Bioactive Flavonoids in Cancer Prevention: A Review. Plants (Basel, Switzerland), 11(9), 1117. [Link]

  • Zhang, X., Liu, Y., Meng, X., & Chen, L. (2021). Neoflavonoids from the heartwood of Dalbergia melanoxylon. Natural product research, 35(23), 5158–5164. [Link]

  • Zhang, T., Zhang, Y., & Wang, Q. (2022). Software Assisted Multi-Tiered Mass Spectrometry Identification of Compounds in Traditional Chinese Medicine: Dalbergia odorifera as an Example. Semantic Scholar.
  • Wang, Y., Li, X., & Wang, Y. (2020). Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 25(2), 389. [Link]

  • Ngouta, O., Mpondo, E. M., & Meva, F. E. (2018). Semisynthesis of Derivatives of Oleanolic Acid from Syzygium aromaticum and Their Antinociceptive and Anti-Inflammatory Properties. Evidence-based complementary and alternative medicine : eCAM, 2018, 4291893. [Link]

  • Wollenweber, E. (2016). Neoflavonoids.
  • Kumar, P., Kushwaha, P., Khedgikar, V., & Maurya, R. (2014). A neoflavonoid dalsissooal isolated from heartwood of Dalbergia sissoo Roxb. has bone forming effects in mice model for osteoporosis. PubMed, 27705462.
  • Chen, Y. C., & Lee, C. K. (2010). Perplexing Polyphenolics: The Isolations, Syntheses, Reappraisals, and Bioactivities of Flavonoids, Isoflavonoids, and Neoflavonoids from 2016 to 2022.
  • Boger, D. L. (2018). Divergent synthesis of Thapsigargin analogs.

Sources

Dalbergiphenol: A Neoflavonoid with Therapeutic Promise - A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Dalbergiphenol

Dalbergiphenol, a neoflavonoid predominantly isolated from the heartwood of plant species belonging to the Dalbergia genus, such as Dalbergia sissoo and Dalbergia odorifera, is emerging as a compound of significant interest in the pharmaceutical and scientific communities.[1][2][3] Belonging to the broader class of polyphenols, Dalbergiphenol is part of a family of secondary metabolites known for their diverse biological activities.[4][5] Traditionally, extracts from Dalbergia species have been utilized in various systems of medicine for treating a range of ailments, including cardiovascular diseases, inflammation, and bone disorders.[2][6][7] This guide provides an in-depth technical overview of Dalbergiphenol, focusing on its therapeutic potential, mechanisms of action, and the experimental methodologies required for its investigation.

Physicochemical Properties and Isolation

Dalbergiphenol is characterized by a 4-phenylcoumarin carbon skeleton.[1] Its isolation from natural sources typically involves solvent extraction of the plant material, followed by chromatographic purification techniques.

Protocol 1: General Isolation and Purification of Dalbergiphenol

This protocol outlines a general methodology for the extraction and isolation of Dalbergiphenol from Dalbergia sissoo heartwood.

1. Extraction:

  • Air-dry and powder the heartwood of Dalbergia sissoo.
  • Perform Soxhlet extraction with methanol for approximately 30-48 hours.[8]
  • Concentrate the methanolic extract under reduced pressure to yield a crude residue.

2. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Dalbergiphenol is expected to be enriched in the less polar fractions.

3. Chromatographic Purification:

  • Subject the Dalbergiphenol-rich fraction to column chromatography over silica gel.
  • Elute the column with a gradient of hexane and ethyl acetate.
  • Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions containing the compound of interest.
  • Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column.[9]

4. Characterization:

  • The structure of the isolated Dalbergiphenol should be confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[8]

Therapeutic Potential and Mechanisms of Action

Current research points to several promising therapeutic applications for Dalbergiphenol, with the most substantial evidence in the field of bone health. Other areas of interest include its anti-inflammatory, antioxidant, and neuroprotective effects.

Osteoprotective Effects: A Promising Agent Against Osteoporosis

The most well-documented therapeutic potential of Dalbergiphenol lies in its ability to mitigate bone loss, particularly in the context of estrogen deficiency-induced osteoporosis.[1][3][7]

Mechanism of Action:

Dalbergiphenol appears to exert its osteoprotective effects through a dual mechanism: stimulating bone formation (osteoblastogenesis) and inhibiting bone resorption (osteoclastogenesis).[1][3] This is achieved by modulating key signaling pathways involved in bone remodeling.

  • Stimulation of Osteoblastogenesis: Dalbergiphenol has been shown to increase the mRNA expression of crucial osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and osterix.[1][3] It also enhances the expression of collagen type I, a primary component of the bone matrix.[1][3]

  • Inhibition of Osteoclastogenesis: The compound decreases the expression of tartrate-resistant acid phosphatase (TRAP), a key marker of osteoclasts.[1][3] Furthermore, it favorably modulates the ratio of osteoprotegerin (OPG) to receptor activator of nuclear factor-κB ligand (RANKL), which is critical for controlling osteoclast differentiation and activation.[1][3]

osteoprotective_mechanism cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Dalbergiphenol Dalbergiphenol Runx2 Runx2 Dalbergiphenol->Runx2 ↑ mRNA Osterix Osterix Dalbergiphenol->Osterix ↑ mRNA Collagen_I Collagen I Dalbergiphenol->Collagen_I ↑ mRNA TRAP TRAP Dalbergiphenol->TRAP ↓ mRNA RANKL_OPG ↓ RANKL/OPG Ratio Dalbergiphenol->RANKL_OPG Bone_Formation ↑ Bone Formation Runx2->Bone_Formation Osterix->Bone_Formation Collagen_I->Bone_Formation Bone_Resorption ↓ Bone Resorption TRAP->Bone_Resorption RANKL_OPG->Bone_Resorption

Caption: Proposed mechanism of Dalbergiphenol's osteoprotective action.

Experimental Validation: In Vivo Model of Osteoporosis

The ovariectomized (OVX) rodent model is a standard preclinical model for postmenopausal osteoporosis.

Protocol 2: Ovariectomized Mouse Model for Osteoporosis Evaluation

1. Animal Model:

  • Use adult female BALB/c mice.[1][3]
  • Divide the animals into the following groups: Sham-operated, OVX + vehicle, OVX + Dalbergiphenol (e.g., 1 and 5 mg/kg/day, oral gavage), and OVX + 17β-estradiol (positive control).[1][3]
  • The treatment duration is typically 6 weeks.[1][3]

2. Efficacy Assessment:

  • Bone Microarchitecture: Analyze femoral and vertebral trabecular bone volume using micro-computed tomography (µCT).
  • Biomechanical Strength: Measure bone strength parameters (e.g., maximum load, stiffness) of the femur and vertebrae using a three-point bending test.
  • Bone Formation Rate: Perform double calcein labeling to determine the mineral apposition rate and bone formation rate.
  • Gene Expression Analysis: Isolate RNA from the femur and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic (Runx2, osterix, Collagen I) and osteoclastic (TRAP, RANKL, OPG) markers.[1][3]

Table 1: Expected Outcomes in OVX Mice Treated with Dalbergiphenol

ParameterOVX + VehicleOVX + Dalbergiphenol
Trabecular Bone VolumeDecreasedIncreased
Biomechanical StrengthDecreasedIncreased
Bone Formation RateDecreasedIncreased
Runx2, Osterix, Collagen I mRNADecreasedIncreased
TRAP mRNA, RANKL/OPG RatioIncreasedDecreased
Anti-inflammatory Activity

Extracts of Dalbergia species have demonstrated significant anti-inflammatory properties, which can be attributed to their flavonoid content, including Dalbergiphenol.[10][11][12]

Mechanism of Action:

The anti-inflammatory effects of Dalbergiphenol are likely mediated through:

  • Membrane Stabilization: Inhibition of hypotonicity-induced hemolysis of human red blood cells (HRBC), suggesting stabilization of lysosomal membranes.[10][12]

  • Inhibition of Protein Denaturation: Prevention of thermally induced protein denaturation, which is implicated in the pathogenesis of inflammatory diseases like arthritis.[10][12]

  • Modulation of Inflammatory Mediators: Potential inhibition of pro-inflammatory cytokines (e.g., TNF-α) and enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[12][13]

Experimental Validation: In Vitro and In Vivo Anti-inflammatory Assays

A combination of in vitro and in vivo models is recommended to comprehensively evaluate the anti-inflammatory potential of Dalbergiphenol.

Protocol 3: In Vitro Anti-inflammatory Assays

  • HRBC Membrane Stabilization Assay:

    • Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.

    • Incubate the HRBC suspension with various concentrations of Dalbergiphenol and a hypotonic solution.

    • Centrifuge and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

    • Calculate the percentage of membrane stabilization relative to a control.[10]

  • Protein Denaturation Inhibition Assay:

    • Use bovine serum albumin (BSA) as the protein source.

    • Incubate a solution of BSA with different concentrations of Dalbergiphenol and induce denaturation by heating.

    • Measure the turbidity of the solution spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.[12]

Protocol 4: In Vivo Cotton Pellet Granuloma Model

This model assesses the effect of a compound on the proliferative phase of inflammation.

  • Implant sterilized cotton pellets subcutaneously in the axilla of rats.[12]

  • Administer Dalbergiphenol or a vehicle orally for a specified period (e.g., 7 days).

  • On the final day, dissect the granulomas, dry them, and weigh them.

  • A reduction in the dry weight of the granuloma indicates anti-inflammatory activity.[12]

Antioxidant and Neuroprotective Potential

As a phenolic compound, Dalbergiphenol is expected to possess antioxidant properties, which are fundamental to its potential neuroprotective effects.[6][14][15][16] Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases.[17][18][19]

Mechanism of Action:

  • Radical Scavenging: Direct scavenging of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6][20]

  • Modulation of Endogenous Antioxidant Enzymes: Upregulation of cellular antioxidant enzymes like catalase and glutathione.[17]

  • Reduction of Oxidative Damage: Decrease in markers of oxidative stress, such as malondialdehyde (MDA) and nitrite levels.[17]

  • Anti-neuroinflammatory Effects: Attenuation of neuroinflammatory markers in the brain.[17]

neuroprotective_workflow cluster_invitro In Vitro Antioxidant Screening cluster_invivo In Vivo Neuroprotection Model (e.g., Aβ-induced) DPPH DPPH Radical Scavenging Assay Animal_Model Administer Dalbergiphenol to Animal Model DPPH->Animal_Model Positive Result Leads to FRAP FRAP Assay FRAP->Animal_Model Positive Result Leads to Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Biochemical_Analysis Biochemical Analysis of Brain Tissue (MDA, GSH, Catalase) Behavioral_Tests->Biochemical_Analysis Neuroinflammatory_Markers Neuroinflammatory Marker Analysis Biochemical_Analysis->Neuroinflammatory_Markers

Caption: Experimental workflow for evaluating the neuroprotective potential of Dalbergiphenol.

Experimental Validation: Antioxidant and Neuroprotective Assays

Protocol 5: In Vitro Antioxidant Capacity

  • DPPH Radical Scavenging Assay:

    • Prepare a methanolic solution of DPPH.

    • Mix the DPPH solution with various concentrations of Dalbergiphenol.

    • Incubate in the dark and measure the decrease in absorbance at 517 nm.

    • Calculate the scavenging activity and the IC50 value.[6]

Protocol 6: In Vivo Neuroprotection Model (Amyloid-β Induced)

  • Administer Dalbergiphenol orally to rats for a pre-treatment period (e.g., 2 weeks).[17]

  • Induce neurotoxicity by intracerebroventricular (ICV) injection of amyloid-β (1-42).[17]

  • Assess cognitive function using behavioral tests like the Morris water maze.[17]

  • After the behavioral assessment, sacrifice the animals and collect brain tissue (hippocampus).

  • Perform biochemical analysis to measure levels of MDA, glutathione, and catalase activity.

  • Analyze the levels of neuroinflammatory markers.[17]

Future Directions and Conclusion

Dalbergiphenol presents a compelling profile as a potential therapeutic agent, particularly for osteoporosis. Its anti-inflammatory, antioxidant, and neuroprotective properties also warrant further investigation. Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Dalbergiphenol.

  • Target Identification and Pathway Elucidation: To precisely identify the molecular targets and further delineate the signaling pathways modulated by Dalbergiphenol.

  • Safety and Toxicity Profiling: Comprehensive toxicological studies are essential before any clinical consideration.

  • Synergistic Effects: Investigating the potential synergistic effects of Dalbergiphenol with other natural compounds or existing drugs.

References

  • Gautam, J., Kumar, P., Kushwaha, P., Khedgikar, V., Choudhary, D., Singh, D., Maurya, R., & Trivedi, R. (2016). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause, 23(1), 90-99. [Link]

  • Le, T. H., Pham, T. N. Q., & Nguyen, T. H. (2019). A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Evidence-Based Complementary and Alternative Medicine, 2019, 8392872. [Link]

  • Gautam, J., Kumar, P., Kushwaha, P., Khedgikar, V., Choudhary, D., Singh, D., Maurya, R., & Trivedi, R. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause, 22(10), 1121-1131. [Link]

  • Kumar, R., Devi, S., & Kumar, D. (2025). Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents. Chemistry & Biodiversity, e202500602. [Link]

  • Al-Snafi, A. E. (2018). Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. Indo American Journal of Pharmaceutical Sciences, 5(3), 1746-1754. [Link]

  • Saha, S., Shilpi, J. A., Mondal, H., Hossain, F., Anisuzzman, M., Hasan, M. M., & Cordell, G. A. (2013). In Vivo and In Vitro Evaluation of Pharmacological Potentials of Secondary Bioactive Metabolites of Dalbergia candenatensis Leaves. Evidence-Based Complementary and Alternative Medicine, 2013, 283173. [Link]

  • Sarg, T., El-Domiaty, M., Ateya, A., & Abdel-Aal, E. (2011). Anti-Inflammatory Activity of Ethanolic Leaf Extract of Dalbergia Sissoo In Vitro and In Vivo. Journal of Life Sciences, 5(11). [Link]

  • Hajare, S. W., Chandra, S., Tandan, S. K., Sarma, J., & Lal, J. (2000). Anti-Inflammatory activity of ethanolic Extract of dalbergia sissoo (Roxb.) bark. Indian Journal of Pharmacology, 32, 357-360. [Link]

  • Nirmal, S. A., Pal, S. C., Mandal, S. C., & Patil, A. N. (2017). Anti-inflammatory activity of ethanolic leaf extract of dalbergia sissoo in vitro and in vivo. Oriental Pharmacy and Experimental Medicine, 17(2), 121-127. [Link]

  • Al-Snafi, A. E. (2018). Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. IOSR Journal of Pharmacy, 8(3), 63-77. [Link]

  • Nageshwar, G., Radhika, G., & Rao, A. A. (2011). Phytochemical investigation and evaluation of antinociceptive activity of ethanolic extract of Dalbergia sissoo (Roxb.) bark. International Journal of Pharmaceutical Sciences and Research, 2(10), 2678. [Link]

  • Kaushik, D., Kumar, A., Kaushik, P., & Rana, A. C. (2007). Anti-inflammatory activity of Dalbergia lanceolaria bark ethanol extract in mice and rats. Journal of Natural Remedies, 7(1), 83-88. [Link]

  • Masendra, D. I., Ridlo, A. S., & Lukmandaru, G. (2020). Phenol Contents and Antioxidant Activity of Sonokeling (Dalbergia latifolia Roxb) Wood. Jurnal Ilmu Kehutanan, 14(2), 133-143. [Link]

  • Singh, S., Sahu, K., Singh, S. K., & Gupta, Y. K. (2021). Protective Effect of Dalbergia sissoo Extract Against Amyloid-β (1-42)-induced Memory Impairment, Oxidative Stress, and Neuroinflammation in Rats. Turkish Journal of Pharmaceutical Sciences, 18(1), 52-59. [Link]

  • Zhou, Y., Zheng, J., Li, Y., Xu, D. P., Li, S., Chen, Y. M., & Li, H. B. (2016). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Current Pharmaceutical Design, 22(42), 6462-6486. [Link]

  • Kumar, A., & Kumar, R. (2014). NEUROPROTECTIVE EVALUATION OF ETHANOLIC LEAF EXTRACT OF DALBERGIA SISSOO IN MONOSODIUM GLUTAMATE INDUCED NEUROTOXICITY IN RATS. International Journal of Pharmaceutical Sciences and Research, 5(3), 856. [Link]

  • Chaddha, V., & Gupta, R. (2025). Preliminary phytochemical screening, FT-IR, and HPTLC analysis, and antioxidant, antimicrobial activities of methanolic extracts of Dalbergia sisso leaves. Journal of Applied Pharmaceutical Research, 13(4). [Link]

  • Singh, A., & Kumar, A. (2025). Isolation and Purification of Isoflavones and Isoflavone Glycosides from Dalbergiasissoo Leaves and In silico Evaluation for Anti-aging Potential. ResearchGate. [Link]

  • Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Akram, M., Abba, S., Butnariu, M., ... & Martins, N. (2021). Functions of polyphenols and its anticancer properties in biomedical research: a narrative review. Annals of Translational Medicine, 9(15), 1256. [Link]

  • Masendra, D. I., Ridlo, A. S., & Lukmandaru, G. (2020). Phenolics Content and DPPH Free Radical Scavenging Activity of Dalbergia latifolia leaf ethanolic extract. ResearchGate. [Link]

  • Not applicable.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

  • Not applicable.
  • Ullah, A., & Khan, A. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Molecules, 28(15), 5752. [Link]

  • Masendra, D. I., Ridlo, A. S., & Lukmandaru, G. (2020). Phenolics Content and DPPH Free Radical Scavenging Activity of Dalbergia latifolia Leaf Ethanolic Extract. Semantic Scholar. [Link]

  • Sun, X., Wang, M., Liu, J., & Zhang, Y. (2011). Purification of compounds from Lignum Dalbergia Odorifera using two-dimensional preparative chromatography with Click oligo (ethylene glycol) and C18 column. Journal of separation science, 34(5), 525-531. [Link]

  • Not applicable.
  • Not applicable.
  • Trovato, A., Siracusa, R., Di Paola, R., Scuto, M., Ontario, M. L., Bua, O., ... & Cuzzocrea, S. (2016). Neuroprotective Role of Natural Polyphenols. Bentham Science Publishers. [Link]

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.

Sources

The Potential of Dalbergiphenol and Its Derivatives from the Dalbergia Genus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Promise of Dalbergia's Neoflavonoids

The genus Dalbergia, comprising a diverse group of trees, shrubs, and lianas, has long been a cornerstone of traditional medicine across tropical and subtropical regions.[1][2] These plants are a rich reservoir of secondary metabolites, with neoflavonoids, particularly Dalbergiphenol and its derivatives, emerging as compounds of significant interest for modern drug discovery.[3][4] Traditionally used to treat a range of ailments from inflammatory conditions to bone-related disorders, the therapeutic potential of these compounds is now being substantiated by rigorous scientific investigation.[1][2] This in-depth technical guide provides a comprehensive overview of Dalbergiphenol and its derivatives, focusing on their biosynthesis, chemical diversity, and pharmacological activities, with a particular emphasis on their anti-inflammatory and anti-osteoporotic properties. Designed for researchers, scientists, and drug development professionals, this guide offers not only a synthesis of the current scientific literature but also practical, field-proven insights into the experimental methodologies required to isolate, characterize, and evaluate these promising natural products.

The Biosynthetic Origin of Dalbergiphenol: A Journey Through the Phenylpropanoid Pathway

The biosynthesis of Dalbergiphenol, a neoflavonoid, is intricately linked to the broader phenylpropanoid pathway, a fundamental process in plants responsible for the production of a vast array of phenolic compounds.[5][6] This pathway begins with the amino acid phenylalanine, which undergoes a series of enzymatic transformations to produce key intermediates.[7]

The initial steps involve the conversion of phenylalanine to cinnamic acid, followed by the formation of p-coumaroyl-CoA.[7] This latter molecule stands at a critical metabolic crossroads. In the biosynthesis of flavonoids, the enzyme chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8][9] However, the formation of stilbenes, and by extension neoflavonoids, involves a related but distinct enzyme, stilbene synthase (STS).[2][10] STS also utilizes p-coumaroyl-CoA and malonyl-CoA as substrates but catalyzes a different cyclization reaction to produce resveratrol, a stilbene.[9][11] It is hypothesized that stilbene synthases have evolved from chalcone synthases on multiple occasions throughout plant evolution.[2][10]

While the precise enzymatic steps leading directly to Dalbergiphenol in Dalbergia species are not yet fully elucidated, it is understood to be a downstream product of these core phenylpropanoid and stilbene biosynthetic pathways. The formation of the characteristic 4-phenylcoumarin scaffold of neoflavonoids likely involves further enzymatic modifications of stilbene or chalcone-derived intermediates, including hydroxylation, methylation, and cyclization reactions, catalyzed by enzymes such as cytochrome P450s and O-methyltransferases.[12]

Dalbergiphenol Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_stilbene Flavonoid/Stilbene Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_Chalcone Malonyl_CoA->Resveratrol Neoflavonoid_Precursor Neoflavonoid_Precursor Naringenin_Chalcone->Neoflavonoid_Precursor Further Enzymatic Steps Resveratrol->Neoflavonoid_Precursor Further Enzymatic Steps Dalbergiphenol Dalbergiphenol Neoflavonoid_Precursor->Dalbergiphenol Hydroxylation, Methylation, Cyclization

A putative biosynthetic pathway for Dalbergiphenol.

Chemical Diversity of Dalbergiphenol and Its Derivatives in Dalbergia

The Dalbergia genus is a prolific source of a wide array of Dalbergiphenol derivatives, each with unique structural modifications that can influence their biological activity. These compounds are primarily found in the heartwood of the plants.[3][13] The structural diversity arises from variations in the number and position of hydroxyl and methoxy groups on the phenyl and coumarin rings, as well as the presence of other substituents.

Compound NameDalbergia SpeciesPlant PartReference
R(-)-DalbergiphenolD. odoriferaHeartwood[3]
9-Hydroxy-6,7-dimethoxydalbergiquinolD. odoriferaHeartwood[3]
4,5-Dimethoxy-2-hydroxydalbergiquinolD. odoriferaHeartwood[3]
2,4,5-Trimethoxy-3′-hydroxydalbergiquinolD. odoriferaHeartwood[3]
2,4,5-TrimethoxydalbergiquinolD. odoriferaHeartwood[3]
Cochindalbergiphenols A-CD. cochinchinensisHeartwood[14]
DalbergichromeneD. sissooStem-bark[13]

Pharmacological Activities and Therapeutic Potential

Dalbergiphenol and its derivatives have demonstrated a range of promising pharmacological activities, with anti-inflammatory and anti-osteoporotic effects being the most extensively studied.[1][3]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several studies have highlighted the anti-inflammatory potential of Dalbergiphenol and its derivatives.[3] The mechanism of action is believed to involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby mitigating the inflammatory response.

Anti-osteoporotic Activity: A Dual-Action Approach

Osteoporosis is a debilitating disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. Dalbergiphenol has emerged as a promising agent for the management of osteoporosis, exhibiting a dual action on bone metabolism.[1]

Stimulation of Osteoblastic Bone Formation: Dalbergiphenol has been shown to promote the differentiation and activity of osteoblasts, the cells responsible for bone formation.[1] Mechanistic studies have revealed that Dalbergiphenol upregulates the expression of key osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix.[1] This, in turn, leads to an increase in the expression of bone matrix proteins such as collagen type I, ultimately enhancing bone formation.[1]

Inhibition of Osteoclastic Bone Resorption: Concurrently, Dalbergiphenol has been found to suppress the activity of osteoclasts, the cells that resorb bone tissue.[1] A critical signaling pathway in osteoclastogenesis is the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) pathway.[15][16] Dalbergiphenol has been shown to interfere with this pathway, leading to a decrease in osteoclast differentiation and function.[1] It achieves this in part by modulating the ratio of osteoprotegerin (OPG), a decoy receptor for RANKL, to RANKL itself.[1]

Dalbergiphenol_Signaling_Pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Dalbergiphenol Dalbergiphenol Runx2 Runx2 Dalbergiphenol->Runx2 Upregulates RANKL RANKL Dalbergiphenol->RANKL Inhibits Osterix Osterix Runx2->Osterix Collagen_I Collagen_I Osterix->Collagen_I Bone_Formation Bone_Formation Collagen_I->Bone_Formation RANK RANK RANKL->RANK Osteoclast_Differentiation Osteoclast_Differentiation RANK->Osteoclast_Differentiation Bone_Resorption Bone_Resorption Osteoclast_Differentiation->Bone_Resorption

Signaling pathways modulated by Dalbergiphenol in bone cells.

Experimental Protocols: From Plant Material to Purified Compound

The successful investigation of Dalbergiphenol and its derivatives hinges on robust and reproducible experimental protocols for their extraction, isolation, and characterization.

Extraction of Dalbergiphenol and its Derivatives from Dalbergia Heartwood

Rationale for Solvent Selection: The choice of solvent is a critical first step in the extraction process.[17][18][19] Dalbergiphenol and its derivatives are phenolic compounds with moderate polarity. Therefore, solvents of intermediate polarity, such as methanol or ethanol, are typically employed for their efficient extraction from the plant matrix.[20][21] Methanol is often favored for its ability to effectively penetrate the plant cell wall and solubilize a wide range of phenolic compounds.

Step-by-Step Protocol:

  • Preparation of Plant Material: Collect the heartwood of the desired Dalbergia species. The wood should be air-dried in the shade to prevent the degradation of thermolabile compounds and then coarsely powdered using a mechanical grinder.

  • Solvent Extraction: Macerate the powdered heartwood in methanol (or 95% ethanol) at a ratio of 1:10 (w/v) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Isolation and Purification of Dalbergiphenol

Rationale for Chromatographic Techniques: Column chromatography is a fundamental technique for the separation of compounds from a crude extract based on their differential adsorption to a stationary phase.[22][23][24] For the isolation of Dalbergiphenol, a combination of silica gel and Sephadex LH-20 column chromatography is often effective.[25] Silica gel separates compounds based on polarity, while Sephadex LH-20, a size-exclusion chromatography medium, is particularly useful for separating phenolic compounds.[22] Preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step to obtain highly pure compounds.[26]

Step-by-Step Protocol:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane.

    • Adsorb the crude methanolic extract onto a small amount of silica gel to create a slurry.

    • Load the slurry onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate (e.g., 100% hexane, 9:1 hexane:ethyl acetate, 8:2, and so on, up to 100% ethyl acetate, followed by gradients of ethyl acetate and methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 365 nm).

    • Pool fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in removing pigments and other impurities.

  • Preparative HPLC:

    • For final purification to obtain Dalbergiphenol of high purity (>95%), subject the semi-purified fraction to preparative HPLC using a C18 column and a mobile phase gradient of methanol and water.

Structural Elucidation

Rationale for Spectroscopic Techniques: The unambiguous identification of the isolated compounds requires a combination of modern spectroscopic techniques.[4][27][28] Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound.[27][29][30] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) is indispensable for determining the precise chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[27][29][30][31]

Workflow:

  • Mass Spectrometry: Obtain the high-resolution mass spectrum (HR-MS) of the purified compound to determine its exact mass and molecular formula.

  • NMR Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to piece together the complete structure of the molecule.

  • Comparison with Literature Data: Compare the obtained spectroscopic data with published data for known compounds to confirm the identity of the isolated Dalbergiphenol and its derivatives.

Experimental_Workflow Plant_Material Dalbergia Heartwood (Dried and Powdered) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Semi-purified Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Purified Dalbergiphenol (>95% purity) Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation Confirmed_Structure Confirmed Structure Structure_Elucidation->Confirmed_Structure

A generalized experimental workflow for the isolation and identification of Dalbergiphenol.

Conclusion and Future Directions

Dalbergiphenol and its derivatives from the Dalbergia genus represent a compelling class of natural products with significant therapeutic potential, particularly in the fields of inflammation and bone health. Their dual-action mechanism in promoting bone formation while inhibiting bone resorption makes them attractive candidates for the development of novel anti-osteoporotic agents. This technical guide has provided a comprehensive overview of their biosynthesis, chemical diversity, and pharmacological activities, along with detailed experimental protocols to aid researchers in their investigation of these valuable compounds.

Future research should focus on several key areas. A complete elucidation of the specific biosynthetic pathway of Dalbergiphenol in Dalbergia species would open avenues for its biotechnological production through metabolic engineering and synthetic biology approaches.[32][33] Further in-depth mechanistic studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds. Additionally, the exploration of the structure-activity relationships among the various Dalbergiphenol derivatives will be crucial for the rational design and synthesis of more potent and selective analogues for drug development. As our understanding of these fascinating molecules deepens, so too will their potential to contribute to the next generation of therapeutics.

References

  • A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause. [Link]

  • Evidence that stilbene synthases have developed from chalcone synthases several times in the course of evolution. FEBS Letters. [Link]

  • Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. [Link]

  • Three novel dalbergiphenol hybrids from the heartwood of Dalbergia cochinchinensis. Fitoterapia. [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules. [Link]

  • Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science. [Link]

  • Osteoclast differentiation by RANKL and OPG signaling pathways. Journal of Bone and Mineral Metabolism. [Link]

  • Chromatographic methods for the identification of flavonoids. Auctores. [Link]

  • Phenylpropanoid pathway leading to flavonoids and non-flavonoid polyphenols (stilbenes and proanthocyanidins). ResearchGate. [Link]

  • Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. International Journal of Molecular Sciences. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • The Pathogenetic Role of RANK/RANKL/OPG Signaling in Osteoarthritis and Related Targeted Therapies. International Journal of Molecular Sciences. [Link]

  • Cross-reaction of chalcone synthase and stilbene synthase overexpressed in Escherichia coli. FEBS Letters. [Link]

  • Isolation of Osteoblastic Differentiation-Inducing Constituents from Peanut Sprouts and Development of Optimal Extraction Method. Molecules. [Link]

  • Three novel dalbergiphenol hybrids from the heartwood of Dalbergia cochinchinensis. Fitoterapia. [Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites. [Link]

  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology. [Link]

  • Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Molecules. [Link]

  • Design and synthesis of dalbergin analogues and evaluation of anti-osteoporotic activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Phenylpropanoid. Wikipedia. [Link]

  • Enzymes Associated with Biosynthesis of Flavonoids. ResearchGate. [Link]

  • (PDF) Chromatographic Methods for the Identification of Flavonoids. ResearchGate. [Link]

  • RANKL-mediated osteoclast differentiation signaling pathway and 20 natural compounds. Journal of the Chinese Chemical Society. [Link]

  • Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis. International Journal of Molecular Sciences. [Link]

  • Evidence that stilbene synthases have developed from chalcone synthases several times in the course of evolution. PubMed. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports. [Link]

  • Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. Forestry and Forest Products Research Institute. [Link]

  • Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Molecules. [Link]

  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. [Link]

  • Stilbene Biosynthesis. Encyclopedia. [Link]

  • The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences. [Link]

  • Engineering biosynthetic enzymes for industrial natural product synthesis. Natural Product Reports. [Link]

  • Flavonoid Production in Plant Metabolic Engineering. Encyclopedia.pub. [Link]

  • Isolation and Structural Elucidation of Compounds from Natural Products. Virginia Tech. [Link]

  • Stilbene Content and Expression of Stilbene Synthase Genes in Korean Pine Pinus koraiensis Siebold & Zucc. International Journal of Molecular Sciences. [Link]

  • What Is Column Chromatography? Principles and Protocols. Lab Manager. [Link]

  • Fermented Oyster Extract Promotes Osteoblast Differentiation by Activating the Wnt/β-Catenin Signaling Pathway, Leading to Bone Formation. Marine Drugs. [Link]

  • Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. International Journal of Molecular Sciences. [Link]

  • Bioengineered Enzymes and Precision Fermentation in the Food Industry. Foods. [Link]

  • Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. [Link]

  • Inhibitory effects of eugenol on RANKL-induced osteoclast formation via attenuation of NF-κB and MAPK pathways. PubMed. [Link]

  • Isolation of Pro-Osteogenic Compounds from Euptelea polyandra That Reciprocally Regulate Osteoblast and Osteoclast Differentiation. PubMed. [Link]

  • Extraction of phenolic compounds: A review. Journal of Agricultural and Food Chemistry. [Link]

  • RANKL/RANK/OPG Signaling Pathway | Osteoclast Differentiation. YouTube. [Link]

  • Isolation of Pro-Osteogenic Compounds from Euptelea polyandra That Reciprocally Regulate Osteoblast and Osteoclast Differentiation. International Journal of Molecular Sciences. [Link]

  • (PDF) HPLC, NMR and MALDI-TOF MS Analysis of Condensed Tannins from Lithocarpus glaber Leaves with Potent Free Radical Scavenging Activity. ResearchGate. [Link]

  • Effects of Solvent Combinations of Phenolics and Antioxidants Extraction from Kaempferia rotunda Rhizomes. Molekul. [Link]

Sources

Methodological & Application

A Validated HPLC-UV Method for the Quantification of Dalbergiphenol in Botanical Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Dalbergiphenol. Dalbergiphenol, a neoflavonoid of significant pharmacological interest, is found in various species of the Dalbergia genus, such as Dalbergia sissoo[1]. The presented method is designed for researchers, scientists, and professionals in drug development, offering a robust and reliable analytical tool for quality control and research applications. The protocol herein is established on principles of scientific integrity, providing detailed explanations for experimental choices and adhering to internationally recognized validation standards.

Introduction: The Rationale for Dalbergiphenol Quantification

Dalbergiphenol is a bioactive neoflavonoid with demonstrated therapeutic potential, including bone health preservation[1]. As research into natural products for pharmaceutical applications intensifies, the need for precise and accurate analytical methods to quantify such marker compounds becomes paramount. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers high specificity and sensitivity for the analysis of phenolic compounds in complex matrices like plant extracts[2][3]. This application note details a method that has been developed and validated to ensure trustworthiness and reproducibility, critical for regulatory submissions and scientific publications. The choice of a reversed-phase HPLC method is predicated on its widespread use and effectiveness in separating moderately polar compounds like Dalbergiphenol from a complex mixture of phytochemicals[2].

Foundational Principles: Chemical and Spectroscopic Properties of Dalbergiphenol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

  • Chemical Structure: Dalbergiphenol, a member of the neoflavonoid class, possesses a characteristic chromophore due to its aromatic rings and hydroxyl groups. This structure is responsible for its UV absorbance.

  • Solubility: As a phenolic compound, Dalbergiphenol is soluble in polar organic solvents such as methanol and ethanol. This property is leveraged in both sample extraction and mobile phase preparation.

  • UV Absorbance: Phenolic compounds typically exhibit strong UV absorbance. The UV spectrum of Dalbergiphenol shows absorption maxima that allow for sensitive detection. While the exact λmax can vary slightly with the solvent, a common wavelength for detecting similar phenolic compounds is around 278 nm[4]. Theoretical studies on polyphenols also indicate strong absorption peaks near 260 and 300 nm[5].

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the quantification of Dalbergiphenol.

Materials and Reagents
  • Dalbergiphenol Reference Standard: (Purity ≥ 98%)

  • Solvents: HPLC grade Methanol, Acetonitrile, and Water.

  • Acid: Formic acid or Orthophosphoric acid (analytical grade).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).

  • Plant Material: Dried and powdered plant material containing Dalbergiphenol (e.g., heartwood of Dalbergia sissoo).

Instrumentation
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids and other phenolic compounds[3].

Preparation of Solutions
  • Accurately weigh approximately 10 mg of Dalbergiphenol reference standard.

  • Dissolve in 10.0 mL of methanol in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The goal of sample preparation is the efficient extraction of the analyte from the matrix[6]. Grinding the plant material to a fine powder increases the surface area for extraction[7][8].

  • Accurately weigh 1.0 g of the finely powdered plant material.

  • Transfer to an appropriate extraction vessel.

  • Add 20 mL of methanol.

  • Perform extraction using a suitable technique such as ultrasonication for 30 minutes or Soxhlet extraction for several hours[4][6][9].

  • After extraction, centrifuge the mixture to separate the solid material.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcidifying the mobile phase improves peak shape and resolution for phenolic compounds[3].
Gradient Elution 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% BA gradient elution is often necessary to resolve compounds with different polarities in complex plant extracts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column[3].
Column Temperature 25 °CMaintains consistent retention times.
Injection Volume 10 µL
Detection Wavelength 278 nmA common wavelength for the detection of phenolic compounds, providing good sensitivity[4].
Experimental and Data Analysis Workflow

Caption: Workflow for Dalbergiphenol Quantification.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a critical process to ensure the reliability of analytical data. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and the revised Q2(R2)[10][11][12][13].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing the chromatograms of a blank (solvent), the sample, and the sample spiked with the Dalbergiphenol standard. The peak for Dalbergiphenol in the sample should have the same retention time as the standard and should be well-resolved from other peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Inject the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Analysis: Plot the peak area versus the concentration and perform a linear regression analysis.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Procedure: Perform a recovery study by spiking a known amount of Dalbergiphenol standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analysis: Calculate the percentage recovery.

  • Acceptance Criterion: The mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) on the same day[10].

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The relative standard deviation (%RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Estimation: LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

    • Detection wavelength (± 2 nm)

  • Analysis: Assess the effect on retention time, peak area, and resolution.

  • Acceptance Criterion: The results should remain within the acceptance criteria for precision.

Summary of Validation Parameters
ParameterAcceptance Criteria
Specificity No interference at the retention time of Dalbergiphenol.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) ≤ 2%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1
Robustness No significant impact on results from minor variations.

Stability Considerations

The stability of both the standard solutions and the sample extracts is crucial for obtaining accurate results. Phenolic compounds can be susceptible to degradation by light, temperature, and oxidation[14][15].

  • Stock and Working Solutions: Store refrigerated (2-8 °C) and protected from light. Their stability should be evaluated over a defined period. For many phenolic compounds, storage at 5 °C in the dark provides good stability[14].

  • Sample Extracts: Analyze as soon as possible after preparation. If storage is necessary, keep them under the same conditions as the standard solutions.

  • Freeze-Thaw Stability: If samples will be frozen, assess the stability of Dalbergiphenol after a few freeze-thaw cycles.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust tool for the quantification of Dalbergiphenol in plant extracts. Adherence to the described protocol and validation procedures will ensure the generation of high-quality, reproducible data suitable for research and quality control purposes. The causality-driven explanations for the experimental choices aim to empower the user to troubleshoot and adapt the method as needed while maintaining scientific integrity.

References

  • Gautam, J., Kumar, P., Kushwaha, P., Khedgikar, V., Choudhary, D., Singh, D., Maurya, R., & Trivedi, R. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause, 22(10), 1121-1130. [Link]

  • Khare, P., et al. (2021). A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum. Journal of Pharmaceutical and Biomedical Analysis, 198, 114029. [Link]

  • Al-Rimawi, F. (2014). Development and Validation of a HPLC Method for the Determination of Phenolic Compounds in Selected Palestinian Wild Fruits. Journal of Analytical Methods in Chemistry, 2014, 1-6. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • Khaw, K. Y., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 433. [Link]

  • Nawaz, H., et al. (2019). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Journal of Taibah University for Science, 13(1), 8-15. [Link]

  • Sultana, B., et al. (2009). Appraisal of phenolic content and antioxidant capacity of extracts from leaves of Dalbergia sissoo. Journal of the Chemical Society of Pakistan, 31(6), 962-968.
  • Tiwari, P., et al. (2013). A review on phytochemical and pharmacological properties of Dalbergia sissoo Roxb. International Journal of Pharmaceutical Sciences and Research, 4(7), 2496-2502.
  • Khodran, T., et al. (2023). Preliminary phytochemical screening, FT-IR, and HPTLC analysis, and antioxidant, antimicrobial activities of methanolic extracts of Dalbergia sisso leaves. Journal of Applied Pharmaceutical Research, 11(2), 1-8. [Link]

  • Ignat, I., et al. (2011). Techniques for Analysis of Plant Phenolic Compounds. Food Analytical Methods, 4(4), 512-522. [Link]

  • Pawliszyn, J. (2003). Sample preparation: a critical step in chemical analysis.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Azman, N. A., et al. (2020). Accelerated stability study of Orthosiphon stamineus standardised ethanolic extract and its solid dispersion. Scientific Reports, 10(1), 1-13.
  • Das, A., et al. (2021). Influence of Sample Preparation/Extraction Method on the Phytochemical Profile and Antimicrobial Activities of 12 Commonly Consumed Medicinal Plants in Romania. Molecules, 26(11), 3192. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Hossain, M. B., et al. (2018). Stability Studies of Bioactive Compounds from Birch Outer Bark Ethanolic Extracts. Molecules, 23(2), 353.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Popa, G., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(2), 223. [Link]

  • Adnan, M., et al. (2021). The Sample Preparation Techniques and Their Application in the Extraction of Bioactive Compounds from Medicinal Plants. Molecules, 26(10), 2957. [Link]

  • Bouaoudia-Madi, N., et al. (2017). UV/Visible spectra of natural polyphenols: A time-dependent density functional theory study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 21-29.
  • Ghasemzadeh, A., & Ghasemzadeh, N. (2011). Flavonoids and phenolic acids: Role and biochemical activity in plants and human. Journal of Medicinal Plants Research, 5(31), 6697-6703.

Sources

Application Note: A Validated LC-MS/MS Protocol for the Quantitative Analysis of Dalbergiphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dalbergiphenol is a neoflavonoid of significant scientific interest, primarily isolated from the heartwood of plant species such as Dalbergia sissoo.[1] Neoflavonoids, a class of polyphenolic compounds, are actively being investigated for their potential therapeutic properties. The accurate quantification of Dalbergiphenol in various matrices, from raw plant material to biological samples, is crucial for phytochemical research, pharmacokinetic studies, and the development of novel therapeutics.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for analyzing target compounds in complex mixtures.[2] The technique's ability to separate analytes chromatographically and then filter them by mass-to-charge ratio (m/z) in the mass spectrometer provides robust and reliable quantification.[3] Specifically, the Multiple Reaction Monitoring (MRM) scan mode on a triple quadrupole mass spectrometer ensures low limits of detection and quantification by monitoring specific precursor-to-product ion transitions.[3]

This application note provides a comprehensive, field-proven protocol for the analysis of Dalbergiphenol. Recognizing that a certified reference standard for Dalbergiphenol may not be readily accessible to all researchers, this guide establishes a robust analytical framework using a closely related and well-characterized neoflavonoid as a model for method development. The principles and parameters herein serve as a definitive starting point, designed to be readily adapted and validated for Dalbergiphenol upon availability of a standard or purified isolate.

Principle of the Method

This protocol employs an ultrasonic-assisted liquid extraction to efficiently isolate Dalbergiphenol and related phenolic compounds from a solid matrix. The resulting extract is then analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled to a tandem mass spectrometer (MS/MS). Chromatographic separation is achieved on a C18 reversed-phase column using a gradient of acidified water and acetonitrile. Detection and quantification are performed using electrospray ionization in negative ion mode (ESI-) with an MRM scan function. The negative ion mode is particularly effective for phenolic compounds, as the hydroxyl groups are readily deprotonated to form a stable [M-H]⁻ ion.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS grade).

  • Gases: High-purity nitrogen (for desolvation and collision gas).

  • Reference Standard: Dalbergiphenol (if available) or a suitable surrogate neoflavonoid standard.

  • Plant Material: Dried and powdered heartwood of Dalbergia sissoo or other relevant matrix.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Ultrasonic-Assisted Extraction)

This protocol is optimized for the efficient extraction of flavonoids from complex plant matrices. Ultrasonic energy disrupts cell walls, enhancing solvent penetration and extraction efficiency, while being a more convenient and rapid method than traditional reflux extraction.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 0.2 g of the dried, powdered plant material into a 50 mL conical centrifuge tube.

  • Solvent Addition: Add 25 mL of 70% methanol in water (v/v).

    • Causality: A 70% methanol solution provides a good balance of polarity to efficiently extract a wide range of phenolic compounds, including neoflavonoids.

  • Extraction: Tightly cap the tube and place it in an ultrasonic bath. Sonicate for 45 minutes at room temperature.

    • Causality: This duration has been shown to be optimal for maximizing the extraction efficiency of flavonoids from Dalbergia species.

  • Centrifugation: After sonication, centrifuge the sample at 4,000 x g for 15 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE) into an LC-MS vial.

    • Causality: Filtration is a critical step to remove fine particulates that could otherwise clog the UPLC column and contaminate the mass spectrometer's ion source.

  • Dilution (if necessary): Depending on the expected concentration, the sample may need to be diluted with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure the response falls within the linear range of the calibration curve.

SamplePrep Start Weigh 0.2g Powdered Sample AddSolvent Add 25 mL of 70% Methanol Start->AddSolvent Sonicate Ultrasonic Bath (45 minutes) AddSolvent->Sonicate Centrifuge Centrifuge (4000 x g, 15 min) Sonicate->Centrifuge Filter Filter Supernatant (0.22 µm Syringe Filter) Centrifuge->Filter LCMS_Vial Transfer to LC-MS Vial Filter->LCMS_Vial

Figure 1: Workflow for the ultrasonic-assisted extraction of Dalbergiphenol.

Protocol 2: LC-MS/MS Analysis

This method utilizes a reversed-phase UPLC system for robust separation and a triple quadrupole mass spectrometer for sensitive detection.

3.2.1. UPLC Conditions

The use of a sub-2 µm particle column and a gradient elution provides excellent resolution and short analysis times, which is characteristic of UPLC systems. The acidic mobile phase improves peak shape for phenolic compounds and promotes efficient ionization.

ParameterRecommended Setting
Column Acquity UPLC BEH C18 (or equivalent), 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Elution See Table 2 below

Table 2: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
1.095.05.0
12.05.095.0
14.05.095.0
14.195.05.0
16.095.05.0

3.2.2. Mass Spectrometry Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
Ionization Mode ESI, Negative
Capillary Voltage 3.0 kV
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Scan Type MRM

3.2.3. MRM Transition Development for Dalbergiphenol

As a certified standard for Dalbergiphenol is not widely available, we present a systematic approach to developing the MRM parameters. This process ensures the trustworthiness and self-validating nature of the final method.

Step 1: Determine the Precursor Ion [M-H]⁻ First, the molecular formula of Dalbergiphenol must be confirmed. Based on available literature, Dalbergiphenol is a neoflavonoid with a structure that suggests a molecular formula of C₁₅H₁₄O₃ .

  • Monoisotopic Mass Calculation: The theoretical monoisotopic mass of C₁₅H₁₄O₃ is 242.0943 Da .

  • Precursor Ion [M-H]⁻: The expected deprotonated molecule will have an m/z of 241.0871 .

Step 2: Confirm Precursor and Find Product Ions Infuse a diluted, purified extract of Dalbergiphenol directly into the mass spectrometer or perform an injection on the LC-MS system.

  • Perform a Full Scan analysis in negative ESI mode to confirm the presence of the precursor ion at m/z 241.1.

  • Perform a Product Ion Scan (also called MS/MS or daughter scan) on the precursor ion (m/z 241.1). This will fragment the molecule and reveal its characteristic product ions.

Step 3: Select and Optimize MRM Transitions Based on the fragmentation patterns of similar neoflavonoids, likely neutral losses include methyl (-CH₃), water (-H₂O), and carbonyl (-CO) groups.

  • Select a Quantifier Ion: Choose the most abundant and stable product ion from the MS/MS spectrum. This will be your primary transition for quantification.

  • Select a Qualifier Ion: Choose a second, less abundant product ion. This transition serves as a confirmation of the analyte's identity. The ratio of the quantifier to the qualifier signal should be consistent across all samples and standards.

For method development, a hypothetical set of transitions is proposed in Table 3. These must be empirically verified and optimized.

Table 3: Hypothetical MRM Parameters for Dalbergiphenol (C₁₅H₁₄O₃)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeProposed Neutral LossCollision Energy (eV)
Dalbergiphenol241.1To be determinedQuantifiere.g., -CH₃(To be optimized)
Dalbergiphenol241.1To be determinedQualifiere.g., -CO(To be optimized)

Note: Collision energy is a compound-dependent parameter that must be optimized for each transition to achieve the maximum signal intensity. This is typically done by performing multiple injections of the standard while varying the collision energy.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using a certified reference standard.

  • Prepare a Stock Solution: Dissolve the reference standard in methanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Create a Calibration Curve: Perform serial dilutions of the stock solution to create a series of calibrators (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Analyze and Integrate: Analyze the calibrators and samples using the optimized LC-MS/MS method. Integrate the peak area of the quantifier MRM transition.

  • Plot and Quantify: Plot the peak area against the concentration for the calibrators. Apply a linear regression to the curve. The concentration of Dalbergiphenol in the unknown samples can be calculated from this curve. The method should demonstrate good linearity, with a correlation coefficient (r²) > 0.99.

Overall Analytical Workflow

The complete process from sample receipt to final data is a multi-step workflow that requires careful execution at each stage to ensure data quality and integrity.

FullWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Raw Material (e.g., Dalbergia Heartwood) Extract Ultrasonic Extraction (Protocol 1) Sample->Extract Filter Filtration (0.22 µm) Extract->Filter UPLC UPLC Separation (Protocol 2) Filter->UPLC MS MS/MS Detection (ESI-, MRM Mode) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant Result Final Concentration Report Quant->Result

Figure 2: Comprehensive workflow for the analysis of Dalbergiphenol.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of Dalbergiphenol. By outlining a clear sample preparation procedure and providing a strong starting point for UPLC and MS/MS conditions, this guide empowers researchers to develop and validate a highly sensitive and selective method in their own laboratories. The emphasis on the systematic development of MRM parameters ensures that the method is both scientifically sound and adaptable, upholding the principles of trustworthiness and expert-driven analytical science.

References

  • Liu, Y., et al. (2020). Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Molecules, 25(2), 355. Available at: [Link]

  • Saha, S., et al. (2013). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae). Phytopharmacology, 4(2), 291-346. Available at: [Link]

  • Wilde, A. S., et al. (2019). LC-ESI-MS/MS-MRM Profiling of Polyphenols and Antioxidant Activity Evaluation of Junipers of Different Origin. Molecules, 24(10), 1956. Available at: [Link]

  • Gautam, J., et al. (2016). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause, 23(1), 90-99. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 442768, Dalbergin. Retrieved January 27, 2026, from [Link].

  • Pellati, F., et al. (2013). Rapid UPLC–ESI–MS/MS method for the analysis of isoflavonoids and other phenylpropanoids. Journal of Pharmaceutical and Biomedical Analysis, 72, 61-69. Available at: [Link]

  • Rocío-Bautista, P., et al. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 26(20), 6250. Available at: [Link]

  • de Rijke, E., et al. (2006). Improving HPLC Separation of Polyphenols. LCGC North America, 24(6), 634-643. Available at: [Link]

Sources

Application Note & Protocol: The Ovariectomized Mouse Model for Evaluating Dalbergiphenol in Postmenopausal Osteoporosis Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Modeling Postmenopausal Osteoporosis

Postmenopausal osteoporosis is a significant global health issue, characterized by a reduction in bone mass and a deterioration of bone microarchitecture, leading to an increased risk of fractures.[1][2] The primary driver of this condition is the decline in estrogen levels following menopause, which disrupts the delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1][3] To develop and evaluate new therapeutic interventions, a reliable and clinically relevant animal model is paramount. The ovariectomized (OVX) mouse model is a widely accepted and utilized preclinical model that mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.[1][2][4] This guide provides a comprehensive overview and detailed protocols for utilizing the OVX mouse model to investigate the therapeutic potential of Dalbergiphenol, a neoflavonoid with promising anti-osteoporotic properties.[5][6]

Dalbergiphenol: A Novel Therapeutic Candidate for Osteoporosis

Dalbergiphenol (DGP) is a naturally occurring neoflavonoid isolated from the heartwood of Dalbergia sissoo.[5][6] Studies have indicated that DGP can effectively prevent bone loss and improve bone strength in OVX mouse models.[5] The therapeutic effect of DGP is believed to stem from its dual action on bone remodeling: promoting osteoblastic bone formation and inhibiting osteoclastic bone resorption.[5][6][7] This dual-action mechanism makes DGP a particularly interesting candidate for osteoporosis treatment.

Hypothesized Mechanism of Action

Dalbergiphenol's bone-protective effects are thought to be mediated through the modulation of key signaling pathways involved in osteoblast and osteoclast differentiation and function. It has been shown to increase the expression of crucial osteogenic markers such as Runt-related transcription factor 2 (Runx2), Osterix, and Collagen Type I.[5][6] Concurrently, DGP appears to downregulate the expression of osteoclast markers like tartrate-resistant acid phosphatase (TRAP) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[5][8]

Below is a diagram illustrating the proposed signaling pathways influenced by Dalbergiphenol in bone remodeling.

Dalbergiphenol_Mechanism cluster_osteoblast Osteoblast Differentiation cluster_osteoclast Osteoclast Differentiation DGP Dalbergiphenol Runx2 Runx2 DGP->Runx2 + Osterix Osterix DGP->Osterix + Col1a1 Collagen Type I Runx2->Col1a1 Osterix->Col1a1 BoneFormation Bone Formation Col1a1->BoneFormation DGP2 Dalbergiphenol RANKL RANKL DGP2->RANKL - TRAP TRAP RANKL->TRAP BoneResorption Bone Resorption TRAP->BoneResorption

Caption: Proposed mechanism of Dalbergiphenol on bone remodeling.

Experimental Workflow: A Step-by-Step Guide

A well-structured experimental plan is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of an in vivo study to evaluate Dalbergiphenol using the OVX mouse model.

Experimental_Workflow start Acclimatization of Mice surgery Sham or Ovariectomy (OVX) Surgery start->surgery recovery Post-operative Recovery (1-2 weeks) surgery->recovery treatment Dalbergiphenol / Vehicle / E2 Administration (6-8 weeks) recovery->treatment euthanasia Euthanasia and Sample Collection treatment->euthanasia analysis Multi-level Analysis euthanasia->analysis microCT Micro-CT of Femur analysis->microCT serum Serum Biomarker Analysis (ELISA) analysis->serum histo Histology (TRAP/ALP Staining) analysis->histo wb Western Blot of Bone Tissue analysis->wb

Sources

Application Note: A Comprehensive Guide to Assessing the Pro-Osteogenic Effects of Dalbergiphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework for researchers, scientists, and drug development professionals to investigate the effects of Dalbergiphenol, a neoflavonoid compound, on osteoblast differentiation. We move beyond simple procedural lists to offer a scientifically grounded guide, explaining the causality behind experimental choices. This document provides validated, step-by-step protocols for key assays, including alkaline phosphatase (ALP) activity, extracellular matrix mineralization, and the expression of critical osteogenic markers. By integrating these robust methodologies, researchers can effectively characterize the potential of Dalbergiphenol as a therapeutic agent for bone regeneration and diseases like osteoporosis.

Introduction: The Scientific Rationale

Osteoporosis and other bone-related disorders are characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts.[1] A key therapeutic strategy is to identify novel compounds that can stimulate osteoblast differentiation, the process by which mesenchymal stem cells commit to and mature into bone-forming osteoblasts.

Dalbergiphenol (DGP), a neoflavonoid isolated from plants of the Dalbergia genus, such as Dalbergia sissoo, has emerged as a promising candidate.[2][3] Studies have indicated that DGP can prevent bone loss in preclinical models, suggesting it may act by enhancing osteoblastic activities.[2][4] This guide provides the essential protocols to rigorously test this hypothesis in vitro.

Mechanistic Background: Key Pathways and Markers

Osteoblast differentiation is a highly regulated process governed by a cascade of signaling pathways and transcription factors. Understanding this process is critical for designing informative experiments.

Core Signaling Pathways

Dalbergiphenol is hypothesized to exert its effects by modulating key osteogenic signaling pathways:

  • BMP (Bone Morphogenetic Protein) Pathway: BMPs are potent inducers of osteogenesis. Binding of BMPs (like BMP2) to their receptors activates a signaling cascade through Smad proteins, which translocate to the nucleus to induce the expression of critical osteogenic transcription factors.[5]

  • Wnt/β-catenin Pathway: This pathway is fundamental for bone mass accrual. Wnt signaling leads to the stabilization and nuclear accumulation of β-catenin, which then co-activates transcription factors to drive the expression of osteoblast-specific genes.[3]

These pathways converge on master transcription factors that orchestrate the differentiation program.

Temporal Markers of Osteoblast Differentiation

The maturation of osteoblasts is marked by the sequential expression of specific genes and proteins. Assessing these markers at different time points provides a dynamic view of the differentiation process.

  • Early Stage (Proliferation & Commitment): Characterized by high expression of Alkaline Phosphatase (ALP) , an enzyme crucial for hydrolyzing phosphate-containing compounds and providing inorganic phosphate for mineralization.[6][7]

  • Mid Stage (Matrix Synthesis & Maturation): Dominated by the expression of master transcription factors Runt-related transcription factor 2 (RUNX2) and Osterix (Osx) . RUNX2 is essential for osteoblast lineage commitment, while Osterix acts downstream to direct terminal differentiation.[8][9][10]

  • Late Stage (Mineralization): Marked by the production of extracellular matrix proteins like Collagen Type I (COL1A1) and Osteocalcin (OCN) , followed by the deposition of calcium phosphate crystals (hydroxyapatite) to form a mineralized matrix.[2][11]

Osteoblast_Differentiation_Markers ALP Alkaline Phosphatase (ALP) RUNX2 RUNX2 Osterix Osterix (Osx) COL1A1 Collagen I OCN Osteocalcin Mineral Mineralization (Calcium Deposition)

Caption: Temporal expression of key markers during osteoblast differentiation.

Experimental Design and Workflow

A robust assessment requires a multi-faceted approach, combining biochemical assays, gene expression analysis, and protein quantification. The following workflow provides a comprehensive strategy.

Experimental_Workflow Start Seed MC3T3-E1 Cells Induce Induce Differentiation with Osteogenic Medium (OM) Start->Induce Treat Treat with Vehicle or Dalbergiphenol (DGP) Induce->Treat ALP_Assay Early Marker Analysis (Day 7) ALP Staining & Activity Treat->ALP_Assay Gene_Assay Mid Marker Analysis (Day 10) RT-qPCR for RUNX2, Osx, ALP Treat->Gene_Assay Protein_Assay Mid Marker Analysis (Day 14) Western Blot for RUNX2, Osx Treat->Protein_Assay Mineral_Assay Late Marker Analysis (Day 21) Alizarin Red S Staining Treat->Mineral_Assay

Caption: Overall workflow for assessing Dalbergiphenol's osteogenic effect.

Detailed Methodologies and Protocols

Materials and Reagents
  • Cell Line: MC3T3-E1 Subclone 4 (ATCC® CRL-2593™), a murine pre-osteoblastic cell line.

  • Base Medium: Alpha Minimum Essential Medium (α-MEM) with L-glutamine.

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Osteogenic Medium (OM): Base Medium supplemented with 10% FBS, 1% Pen-Strep, 50 µg/mL Ascorbic Acid, and 10 mM β-Glycerophosphate.[12]

  • Dalbergiphenol (DGP): Stock solution prepared in DMSO. Final DMSO concentration in culture should be <0.1%.

  • Assay-specific reagents listed in each protocol.

Protocol 1: Cell Culture and Osteogenic Induction

Causality: This foundational protocol establishes a consistent cell culture system. MC3T3-E1 cells are a well-established model for studying osteoblast differentiation.[13] The osteogenic medium provides the necessary supplements (ascorbic acid for collagen synthesis and β-glycerophosphate as a phosphate source) to drive differentiation.

  • Cell Seeding: Seed MC3T3-E1 cells in appropriate culture plates (e.g., 24-well plates for staining, 6-well plates for protein/RNA) at a density of 2 x 10⁴ cells/cm². Culture in Base Medium until 80-90% confluent.

  • Induction: Once confluent, aspirate the base medium and replace it with fresh Osteogenic Medium (OM). This marks Day 0 of differentiation.

  • Treatment: Add Dalbergiphenol to the OM at various concentrations (e.g., 0.1, 1, 10 µM). Include a "Vehicle Control" group (OM + DMSO) and a "Negative Control" group (Base Medium only).

  • Maintenance: Change the medium with fresh OM and treatments every 2-3 days for the duration of the experiment (up to 21 days).

Protocol 2: Alkaline Phosphatase (ALP) Assay (Early Marker)

Causality: ALP is one of the earliest and most common markers of osteoblast commitment.[7][14] Measuring its activity provides a quantitative assessment of the initial pro-osteogenic response to Dalbergiphenol.

A. ALP Staining (Qualitative)

  • Time Point: Day 7.

  • Rinse: Gently wash cells twice with PBS.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

  • Staining: Wash cells and add a BCIP/NBT substrate solution. Incubate in the dark for 5-15 minutes, or until a purple precipitate forms.[16]

  • Wash & Visualize: Stop the reaction by washing with distilled water. Visualize and capture images using a light microscope.

B. ALP Activity (Quantitative)

  • Time Point: Day 7.

  • Lysis: Wash cells with PBS, then lyse with 0.1% Triton X-100 in a suitable buffer.

  • Assay: In a 96-well plate, mix cell lysate with p-Nitrophenyl Phosphate (pNPP) substrate solution.

  • Incubation: Incubate at 37°C for 15-30 minutes. The ALP in the lysate will convert the colorless pNPP to the yellow p-Nitrophenol.

  • Readout: Stop the reaction with 3M NaOH and measure the absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein content of the corresponding lysate (measured by BCA or Bradford assay) to account for differences in cell number.

Protocol 3: Alizarin Red S Staining (Late Marker)

Causality: This assay directly visualizes and quantifies the functional endpoint of osteoblast differentiation: the formation of a mineralized matrix.[17] It confirms that the changes observed in early markers translate to bona fide bone nodule formation.

  • Time Point: Day 21.

  • Rinse: Gently wash the cell monolayer twice with PBS. Critical: Handle with care to avoid detaching mineralized nodules.

  • Fixation: Fix the cells with 10% neutral buffered formalin for 30 minutes at room temperature.[12][18]

  • Staining: Wash wells thoroughly with deionized water. Add 2% Alizarin Red S (ARS) solution (pH 4.1-4.3) to each well and incubate for 20 minutes at room temperature.[15][19]

  • Wash: Aspirate the ARS solution and wash the wells 4-5 times with deionized water until the wash water is clear.

  • Visualization: Add PBS to the wells to prevent drying and capture images using a microscope or flatbed scanner. Calcium deposits will stain bright orange-red.

  • Quantification (Optional):

    • After imaging, aspirate the PBS and add 10% cetylpyridinium chloride (CPC) to each well.[20]

    • Incubate for 30 minutes with shaking to destain and solubilize the bound ARS.

    • Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.[20]

Protocol 4: Gene Expression by RT-qPCR (Mid-Stage Markers)

Causality: RT-qPCR provides a highly sensitive and specific measurement of the transcriptional activity of key osteogenic genes. This allows for the direct assessment of Dalbergiphenol's impact on the core genetic program of osteoblast differentiation, specifically the master regulators RUNX2 and Osterix.[21]

  • Time Point: Day 10.

  • RNA Isolation: Lyse cells directly in the culture plate using a TRIzol-based reagent and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction includes cDNA, forward and reverse primers, and master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH or β-actin).

Table 1: Suggested Murine qPCR Primer Sequences

Gene NameForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
RUNX2 AGG TGT GGC TGG AAT GAG ACTGA ACT GGG GAG GAG ATG AA[10][11]
Osterix (Osx) GAA AGG AGG CAC AAA GAA GCAC CAA GGA GTA GGT GTG TT[8]
ALP CCA ACT CTT TGA TGT TCT GCT GGCT AAC GGC GGT ACA ATT C[11][21]
OCN GCG CTC TGT CTC TCT GAC CTTCT GGC GGT CTT CAA GTC C[11][21]
GAPDH TGT GTC CGT CGT GGA TCT GACCT GCT TCA CCA CCT TCT TGA T[10][11]
Protocol 5: Protein Expression by Western Blot (Mid-Stage Markers)

Causality: While RT-qPCR measures transcriptional intent, Western blotting confirms that this intent is translated into functional protein.[22] Quantifying RUNX2 and Osterix protein levels provides crucial evidence that Dalbergiphenol promotes the expression of the key machinery required for osteoblast maturation.[23]

  • Time Point: Day 14.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet debris.[8][24]

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against RUNX2 or Osterix overnight at 4°C.[9][24]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

Data should be presented as the mean ± standard deviation from at least three independent experiments. Statistical significance can be determined using a one-way ANOVA with post-hoc tests.

Table 2: Example Data Summary for Dalbergiphenol (DGP) Effects

AssayVehicle ControlDGP (1 µM)DGP (10 µM)
ALP Activity (Day 7) (nmol/min/mg protein)150.2 ± 12.5245.8 ± 20.1355.1 ± 25.3**
Alizarin Red S (Day 21) (OD 562 nm)0.25 ± 0.040.58 ± 0.070.91 ± 0.11
RUNX2 mRNA (Day 10) (Fold Change vs. Vehicle)1.0 ± 0.152.1 ± 0.22*3.5 ± 0.31
Osterix mRNA (Day 10) (Fold Change vs. Vehicle)1.0 ± 0.182.5 ± 0.254.2 ± 0.40**
RUNX2 Protein (Day 14) (Relative Density)1.0 ± 0.121.9 ± 0.192.8 ± 0.25**

*Statistically significant difference from Vehicle Control (p < 0.05). *(p < 0.01). Data are hypothetical.

A dose-dependent increase across all markers—from early (ALP) to mid (RUNX2/Osterix expression) to late (mineralization)—would provide strong evidence for Dalbergiphenol's pro-osteogenic activity.

Proposed Signaling Pathway of Dalbergiphenol

Dalbergiphenol_Signaling cluster_pathways Signaling Cascades cluster_transcription Nuclear Transcription cluster_function Cellular Function DGP Dalbergiphenol BMP BMP Pathway DGP->BMP Activates Wnt Wnt/β-catenin Pathway DGP->Wnt Activates RUNX2 ↑ RUNX2 Expression BMP->RUNX2 Wnt->RUNX2 Osterix ↑ Osterix Expression RUNX2->Osterix Induces Diff Osteoblast Differentiation Osterix->Diff Mineral Matrix Mineralization Diff->Mineral

Caption: Proposed mechanism of Dalbergiphenol-induced osteogenesis.

References

  • National Center for Biotechnology Information. (n.d.). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. NIH.
  • Frontiers. (2025). Role and mechanism of botanical drugs and their metabolites in osteoporosis: new strategies for clinical application. Frontiers. Retrieved from [Link]

  • Gothalwal, R., et al. (n.d.). Ethanolic extract of Dalbergia sissoo promotes rapid regeneration of cortical bone in drill-hole defect model of rat. PubMed. Retrieved from [Link]

  • Singh, A., et al. (2020). A quantitative method to determine osteogenic differentiation aptness of scaffold. NIH. Retrieved from [Link]

  • Ma'arif, B., et al. (2022). Runt-Related Transcription Factor 2 (Runx2) Measurement in Phytoestrogen-Induced Bone: A Comparison of Western Blot and Immunohistochemistry Methods. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Mandrich, L., et al. (2024). Insights into Osteogenesis Induced by Crude Brassicaceae Seeds Extracts: A Role for Glucosinolates. ResearchGate. Retrieved from [Link]

  • Gautam, J., et al. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. ResearchGate. Retrieved from [Link]

  • Jo, Y., et al. (2024). Osteogenic Effects of the Diospyros lotus L. Leaf Extract on MC3T3-E1 Pre-Osteoblasts and Ovariectomized Mice via BMP2/4 and TGF-β Pathways. MDPI. Retrieved from [Link]

  • Kim, J., et al. (2023). Isolation of Osteoblastic Differentiation-Inducing Constituents from Peanut Sprouts and Development of Optimal Extraction Method. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Enhancing Osteoblast Function through Resveratrol-Loaded Methoxy Poly(ethylene glycol)-Polylactic Acid Nanoparticles: A Novel Approach for Osteogenic Therapy. ResearchGate. Retrieved from [Link]

  • Ali, A., et al. (2024). Emerging Roles of Natural Compounds in Osteoporosis: Regulation, Molecular Mechanisms and Bone Regeneration. PMC - PubMed Central. Retrieved from [Link]

  • Gautam, J., et al. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. PubMed. Retrieved from [Link]

  • Pietschmann, P., et al. (2025). Flavonoids from Dalbergia cochinchinensis: Impact on osteoclastogenesis. ResearchGate. Retrieved from [Link]

  • Lee, M. H., et al. (n.d.). BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation. PMC. Retrieved from [Link]

  • Celil, A. B., & Campbell, P. G. (n.d.). Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). List of qPCR primers for Osterix, OCN, OPN, and ALP. ResearchGate. Retrieved from [Link]

  • Journal of Visualized Experiments. (2025). Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. JoVE. Retrieved from [Link]

  • Kim, Y.-W., et al. (2015). 2,4,5-Trimethoxyldalbergiquinol promotes osteoblastic differentiation and mineralization via the BMP and Wnt/β-catenin pathway. PubMed Central. Retrieved from [Link]

  • Spandidos Publications. (2016). Linarin promotes osteogenic differentiation by activating the BMP-2/RUNX2 pathway via protein kinase A signaling. Spandidos Publications. Retrieved from [Link]

  • Pösch, L., et al. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. MDPI. Retrieved from [Link]

  • Biomedical Research and Therapy. (2023). Potential Effects of Polyphenols on Osteoblast and Osteoclast Culture. Biomedical Research and Therapy. Retrieved from [Link]

  • Somoza, N., et al. (n.d.). Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance. MDPI. Retrieved from [Link]

  • Tang, D. Z., et al. (n.d.). Molecular signaling mechanisms behind polyphenol-induced bone anabolism. (Source not further specified).
  • Cyagen. (2025). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Cyagen. Retrieved from [Link]

  • ResearchGate. (n.d.). Primer sequences for quantitative PCR (QPCR) used in this study. ResearchGate. Retrieved from [Link]

  • ScienceDirect. (n.d.). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. ScienceDirect. Retrieved from [Link]

  • BIOLABO. (n.d.). ALKALINE PHOSPHATASE. BIOLABO. Retrieved from [Link]

  • Repository UIN Malang. (n.d.). Runt-Related Transcription Factor 2 (Runx2) Measurement in Phytoestrogen-Induced Bone: A Comparison of Western Blot and. Repository UIN Malang. Retrieved from [Link]

  • Scheid, L., et al. (n.d.). Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells. MDPI. Retrieved from [Link]

  • Meyer, M. B., et al. (n.d.). The RUNX2 Cistrome in Osteoblasts: CHARACTERIZATION, DOWN-REGULATION FOLLOWING DIFFERENTIATION, AND RELATIONSHIP TO GENE EXPRESSION. PMC - PubMed Central. Retrieved from [Link]

  • PromoCell. (n.d.). Osteogenic Differentiation and Analysis of MSC. PromoCell. Retrieved from [Link]

  • Boster Bio. (n.d.). Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. Boster Bio. Retrieved from [Link]

  • Gregory, C. A., et al. (2014). Can anyone share a good method for quantifying alizarin red staining in osteoblasts? ResearchGate. Retrieved from [Link]

Sources

Comprehensive Gene and Protein Expression Analysis of the Master Osteogenic Transcription Factors RUNX2 and Osterix (Sp7)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Central Dogma of Bone Formation

Osteogenesis, the process of new bone formation, is a complex and tightly regulated cascade essential for embryonic development, fracture healing, and skeletal homeostasis. At the heart of this process lie two master transcription factors: Runt-related transcription factor 2 (RUNX2) and Osterix (Osx), also known as Sp7. These proteins are indispensable for the differentiation of multipotent mesenchymal stem cells (MSCs) into functional, bone-matrix-producing osteoblasts[1].

RUNX2 is considered the earlier master switch. Its expression is critical for osteochondroprogenitor determination, committing MSCs to the osteoblast lineage[2]. Following this commitment, RUNX2 directly or indirectly induces the expression of Osterix[3]. Osterix acts downstream of RUNX2 and is absolutely required for the terminal differentiation of pre-osteoblasts into mature osteoblasts capable of producing bone matrix proteins like Type I Collagen (Col1a1) and Osteocalcin[1][4]. The cooperative and synergistic action of RUNX2 and Osterix on the promoters of target genes drives the full osteogenic program[1][2]. Understanding the expression dynamics of these two factors at both the mRNA and protein levels is therefore fundamental to any study of bone biology, skeletal disease, or the development of osteo-inductive therapeutics.

This guide provides a comprehensive overview and detailed protocols for the robust analysis of RUNX2 and Osterix gene and protein expression.

Osteogenic_Signaling_Pathway cluster_0 Extracellular Signal cluster_1 Cellular Cascade cluster_2 Osteogenic Gene Expression BMP2 BMP2 BMP_Receptor BMP_Receptor BMP2->BMP_Receptor Binds SMADs SMADs BMP_Receptor->SMADs Phosphorylates RUNX2 RUNX2 SMADs->RUNX2 Activates Transcription Osterix Osterix RUNX2->Osterix Activates Transcription Target_Genes Collagen I Osteopontin Osteocalcin RUNX2->Target_Genes Co-activates Osterix->Target_Genes Activates RTqPCR_Workflow node_culture 1. Cell Culture & Osteogenic Induction node_rna 2. Total RNA Isolation node_culture->node_rna node_cdna 3. cDNA Synthesis (Reverse Transcription) node_rna->node_cdna node_qpcr 4. qPCR Amplification node_cdna->node_qpcr node_analysis 5. Data Analysis (Relative Quantification) node_qpcr->node_analysis

Figure 2. Experimental workflow for the analysis of gene expression via RT-qPCR.

2.1 Protocol: Total RNA Isolation

This protocol assumes the use of a TRI-reagent based method (e.g., TRIzol®), which is robust for most cell culture applications.

  • Cell Lysis: Aspirate culture medium from cells grown in a 6-well plate. Add 1 mL of TRIzol® reagent directly to the well. Pipette up and down several times to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 200 µL of chloroform, cap securely, and shake vigorously for 15-30 seconds.[5] Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper, aqueous phase (containing RNA) to a new tube. Add 500 µL of 100% isopropanol. Invert to mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol (prepared with nuclease-free water). Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of nuclease-free water.

  • Quantification: Measure RNA concentration and purity (A260/A280 ratio should be ~1.8-2.0) using a spectrophotometer (e.g., NanoDrop™).

2.2 Protocol: cDNA Synthesis (Reverse Transcription)

This step converts the isolated RNA into more stable complementary DNA (cDNA). Many commercial kits are available and provide excellent results.[6][7]

  • Reaction Setup: In a nuclease-free PCR tube, combine the following:

    • Total RNA: 1-2 µg

    • Random Primers or Oligo(dT) Primers: Per manufacturer's recommendation

    • dNTP Mix: Per manufacturer's recommendation

    • Nuclease-free water to a final volume of ~10-12 µL

  • Denaturation: Gently mix, spin down, and incubate at 65°C for 5 minutes, then place immediately on ice.[8]

  • Master Mix Preparation: Prepare a master mix containing:

    • 5X Reaction Buffer

    • Reverse Transcriptase Inhibitor

    • Reverse Transcriptase Enzyme (e.g., SuperScript™ III/IV)

    • Nuclease-free water

  • Reverse Transcription: Add the master mix to the RNA/primer tube. The final reaction volume is typically 20 µL. Incubate according to the enzyme's protocol (e.g., 50°C for 50-60 minutes, followed by enzyme inactivation at 70-85°C for 15 minutes).[8][9]

  • Storage: The resulting cDNA can be stored at -20°C.

2.3 Protocol: Quantitative PCR (qPCR)

This protocol uses a SYBR® Green-based detection method.

  • cDNA Dilution: Dilute the cDNA template 1:5 or 1:10 with nuclease-free water.

  • Reaction Setup: For each gene (including housekeeping genes), set up reactions in triplicate in a qPCR plate. For a 10 µL reaction volume:

    • 2X SYBR® Green qPCR Master Mix: 5 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Diluted cDNA: 2 µL

    • Nuclease-free water: 2 µL

  • qPCR Cycling: Run the plate on a real-time PCR machine with a program similar to the following:

    • Initial Denaturation: 95°C for 3-10 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Validated qPCR Primers for RUNX2 and Osterix
Target Gene Species Forward Primer (5' - 3') Reverse Primer (5' - 3') Source
RUNX2HumanCCCAGTATGAGAGTAGGTGTCCGGGTAAGACTGGTCATAGGACCOriGene [10]
RUNX2MouseCCTGAACTCTGCACCAAGTCCTTCATCTGGCTCAGATAGGAGGGOriGene
Osterix (SP7)HumanAGGCACAAAGAAGCCATACTAATGAGTGAGGGAAGGGT(Generic, requires validation)
Osterix (SP7)MouseAGGCACAAAGAAGCCATACAATGAGTGAGGGAAGGGT(Generic, requires validation) [11]

2.4 Data Analysis (ΔΔCt Method)

  • Calculate ΔCt: For each sample, subtract the average Ct value of the housekeeping gene from the average Ct value of the target gene (e.g., RUNX2).

    • ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene)

  • Calculate ΔΔCt: For each treatment group, subtract the ΔCt of the control group (e.g., Day 0 or non-induced cells) from the ΔCt of the treatment group.

    • ΔΔCt = ΔCt(Treatment) - ΔCt(Control)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Part 3: Protein Expression Analysis by Western Blot

This protocol verifies that the changes in mRNA levels translate to changes in functional protein. Western blotting separates proteins by size, allowing for specific detection with an antibody.[12][13][14]

Western_Blot_Workflow node_lysis 1. Cell Lysis & Protein Extraction node_quant 2. Protein Quantification (BCA Assay) node_lysis->node_quant node_sds 3. SDS-PAGE (Protein Separation) node_quant->node_sds node_transfer 4. Membrane Transfer node_sds->node_transfer node_immuno 5. Immunodetection (Antibody Incubation) node_transfer->node_immuno node_image 6. Signal Detection & Imaging node_immuno->node_image

Figure 3. Step-by-step workflow for protein expression analysis by Western Blot.

3.1 Protocol: Protein Extraction and Quantification

  • Lysis: Wash cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Homogenization: Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA Protein Assay Kit, following the manufacturer's instructions.[15][16][17][18] This ensures equal loading of protein for all samples.

3.2 Protocol: SDS-PAGE and Membrane Transfer

  • Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol). Heat at 95-100°C for 5-10 minutes to denature the proteins.[19]

  • Electrophoresis: Load the samples into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel at 100-150 V until the dye front reaches the bottom.[20] This separates the proteins based on their molecular weight.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]

3.3 Protocol: Immunodetection

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (that recognizes the species of the primary antibody) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the signal using an imaging system.

Recommended Antibodies for Western Blot Analysis
Target Protein Species Reactivity Recommended Dilution Expected MW (kDa) Example Source (Cat. #)
RUNX2Human, Mouse, Rat1:1000 - 1:5000~57 kDaProteintech (82636-2-RR) [21]
Osterix (Sp7)Human, Mouse1:1000~45-50 kDaAbcam (ab209484)
β-Actin (Loading Control)Human, Mouse, Rat1:5000~42 kDaCell Signaling (4970)

Note: Always validate antibody performance in your own lab. The specificity of some commercial Osterix antibodies has been questioned in the literature, so careful validation is crucial.[1]

Part 4: Data Interpretation and Validation

  • Expected Results: In a typical osteogenic differentiation time course, you should observe an increase in RUNX2 expression at early time points, followed by a sustained increase in Osterix expression at later time points. This should correlate with the appearance of other osteogenic markers like Alkaline Phosphatase (ALP) activity and matrix mineralization (e.g., Alizarin Red S staining).

  • Self-Validation: Your protocols are a self-validating system. The RT-qPCR results predict the Western blot results. If you see a 10-fold increase in RUNX2 mRNA, you should expect to see a corresponding increase in RUNX2 protein.

  • Controls are Key:

    • Negative Control (RT-qPCR): A "no reverse transcriptase" control should yield no amplification, confirming no genomic DNA contamination.

    • Negative Control (Cells): Cells cultured in basal medium without osteogenic supplements should show low basal expression of these markers.

    • Loading Control (Western Blot): A loading control (e.g., β-Actin, GAPDH) is essential to confirm that equal amounts of protein were loaded in each lane.

By combining careful experimental design with these robust, well-referenced protocols, researchers can confidently and accurately analyze the expression of the cornerstone osteogenic markers, RUNX2 and Osterix, paving the way for new discoveries in skeletal biology and regenerative medicine.

References

  • Celice, F., et al. (2012). Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program. Journal of Biological Chemistry. Available at: [Link]

  • Ulsamer, A., et al. (2008). BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation. Journal of Biological Chemistry. Available at: [Link]

  • Rahmawati, D., et al. (2022). Runt-Related Transcription Factor 2 (Runx2) Measurement in Phytoestrogen-Induced Bone: A Comparison of Western Blot and Immunohistochemistry Methods. Biomedical and Pharmacology Journal. Available at: [Link]

  • Cheng, R., et al. (2024). The DNA Methylation–Autophagy Axis: A Driver of MSC Fate Imbalance in Skeletal Aging and Osteoporosis. MDPI. Available at: [Link]

  • OriGene Technologies, Inc. (n.d.). RUNX2 Human qPCR Primer Pair. Available at: [Link]

  • OriGene Technologies, Inc. (n.d.). Runx2 Mouse qPCR Primer Pair. Available at: [Link]

  • Granjeiro, J.M., et al. (2009). Housekeeping gene stability influences the quantification of osteogenic markers during stem cell differentiation to the osteogenic lineage. Journal of Cellular Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). List of qPCR primers for Osterix, OCN, OPN, and ALP. Available at: [Link]

  • ResearchGate. (n.d.). A RT-PCR analysis of the expression of bone-related genes (ALP, Runx2, Osterix) in bone defects. Available at: [Link]

  • Zhang, C. (2020). Recent Advances of Osterix Transcription Factor in Osteoblast Differentiation and Bone Formation. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Amable, P.R., et al. (2013). Identification of appropriate reference genes for human mesenchymal cells during expansion and differentiation. PLoS ONE. Available at: [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting. Available at: [Link]

  • ResearchGate. (n.d.). Western blotting detection of BMP-2, Smad1/5, p-Smad1/5, Runx2 and Osterix protein expression levels. Available at: [Link]

  • Harris, K., & Nairn, A. (2007). Protocol for cDNA synthesis and qRT-PCR. Available at: [Link]

  • ResearchGate. (n.d.). Primer sequences for quantitative PCR (QPCR) used in this study. Available at: [Link]

  • ResearchGate. (2018). Validation of Housekeeping Genes to Study Human Gingival Stem Cells and Their In Vitro Osteogenic Differentiation Using Real-Time RT-qPCR. Available at: [Link]

  • Perez-Campo, F.M., et al. (2016). Osterix and RUNX2 are Transcriptional Regulators of Sclerostin in Human Bone. Calcified Tissue International. Available at: [Link]

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Available at: [Link]

  • Knez, D., et al. (2022). TBP, PPIA, YWHAZ and EF1A1 Are the Most Stably Expressed Genes during Osteogenic Differentiation. International Journal of Molecular Sciences. Available at: [Link]

  • National Cancer Institute. (2006). cDNA Synthesis for RT-PCR Protocol. Available at: [Link]

  • Perez-Campo, F.M., et al. (2016). Osterix and RUNX2 are Transcriptional Regulators of Sclerostin in Human Bone. SciSpace. Available at: [Link]

  • Rahmawati, D., et al. (2022). Runt-Related Transcription Factor 2 (Runx2) Measurement in Phytoestrogen-Induced Bone: A Comparison of Western Blot and. Repository UIN Malang. Available at: [Link]

  • protocols.io. (2018). Total RNA extraction, cDNA synthesis, and qPCR(S100A6-siRNA). Available at: [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Available at: [Link]

  • ResearchGate. (2009). Housekeeping gene stability influences the quantification of osteogenic markers during stem cell differentiation to the osteogenic lineage. Available at: [Link]

  • Sinha, K.M., & Zhou, X. (2013). Sp7 and Runx2 Molecular Complex Synergistically Regulate Expression of Target Genes. Journal of Biological Chemistry. Available at: [Link]

  • RayBiotech, Inc. (n.d.). Western blotting guide: Part 2, Protein separation by SDS-PAGE. Available at: [Link]

  • ResearchGate. (n.d.). Western blotting was performed to determine protein expressions of LRP5, Runx2, Osterix, and RANKL. Available at: [Link]

  • Zhang, C. (2020). Recent Advances of Osterix Transcription Factor in Osteoblast Differentiation and Bone Formation. Frontiers. Available at: [Link]

  • Boster Biological Technology. (n.d.). RUNX2 Antibodies & ELISA Kits, RUNX2/CBFA1 Proteins. Available at: [Link]

  • QIAGEN. (n.d.). cDNA Synthesis Kits| Reverse Transcription for qPCR. Available at: [Link]

Sources

Application Notes and Protocols for Assessing the Neuroprotective Effects of Dalbergiphenol in HT22 Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Dalbergiphenol in Neuroprotection

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often exacerbated by oxidative stress. Glutamate-induced excitotoxicity is a key contributor to this neuronal damage. The immortalized mouse hippocampal cell line, HT22, serves as a widely utilized in vitro model to investigate mechanisms of neuronal cell death triggered by oxidative glutamate toxicity, as these cells lack ionotropic glutamate receptors.[1] High concentrations of glutamate inhibit the cystine/glutamate antiporter in HT22 cells, leading to a depletion of intracellular glutathione (GSH), a primary antioxidant. This depletion results in an accumulation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and ultimately, cell death.[2][3]

Dalbergiphenol, a neoflavonoid, has demonstrated significant antioxidant properties, making it a promising candidate for neuroprotective therapies.[4] This application note provides a comprehensive, step-by-step protocol to assess the neuroprotective effects of Dalbergiphenol against glutamate-induced oxidative stress in HT22 cells. The methodologies outlined herein are designed to be a self-validating system, enabling researchers to quantify cell viability, cytotoxicity, intracellular ROS levels, and apoptosis, thereby providing a robust evaluation of Dalbergiphenol's therapeutic potential.

I. The HT22 Cell Model and Glutamate-Induced Oxidative Stress

The HT22 cell line is a valuable tool for studying the cellular and molecular mechanisms of oxidative stress-induced neuronal cell death.[5][6] Unlike primary neurons, HT22 cells are a homogenous and reproducible population, making them ideal for high-throughput screening of potential neuroprotective compounds.

The induction of oxidative stress in HT22 cells is typically achieved by exposure to high concentrations of glutamate.[7] This leads to a cascade of events culminating in apoptotic and necrotic cell death. Understanding this pathway is crucial for designing experiments to evaluate the efficacy of neuroprotective agents like Dalbergiphenol.

Signaling Pathway of Glutamate-Induced Oxidative Stress in HT22 Cells

High Extracellular Glutamate High Extracellular Glutamate System xc- Inhibition System xc- Inhibition High Extracellular Glutamate->System xc- Inhibition GSH Depletion GSH Depletion System xc- Inhibition->GSH Depletion Increased ROS Increased ROS GSH Depletion->Increased ROS Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS->Mitochondrial Dysfunction MAPK Activation MAPK Activation Increased ROS->MAPK Activation Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis MAPK Activation->Apoptosis Dalbergiphenol Dalbergiphenol Nrf2 Activation Nrf2 Activation Dalbergiphenol->Nrf2 Activation Activates Antioxidant Gene Expression Antioxidant Gene Expression Nrf2 Activation->Antioxidant Gene Expression Promotes Antioxidant Gene Expression->Increased ROS Inhibits

Caption: Glutamate-induced oxidative stress pathway in HT22 cells and the putative mechanism of Dalbergiphenol's neuroprotective action via Nrf2 activation.

II. Experimental Design and Workflow

A well-structured experimental workflow is essential for obtaining reliable and reproducible data. The following diagram outlines the key stages of the neuroprotection assay.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays Cell Seeding Cell Seeding Pre-treatment Pre-treatment Cell Seeding->Pre-treatment Dalbergiphenol Prep Dalbergiphenol Prep Dalbergiphenol Prep->Pre-treatment Glutamate Induction Glutamate Induction Pre-treatment->Glutamate Induction MTT Assay MTT Assay Glutamate Induction->MTT Assay LDH Assay LDH Assay Glutamate Induction->LDH Assay ROS Assay ROS Assay Glutamate Induction->ROS Assay Caspase-3 Assay Caspase-3 Assay Glutamate Induction->Caspase-3 Assay

Caption: General experimental workflow for the Dalbergiphenol neuroprotection assay in HT22 cells.

III. Detailed Protocols

A. Cell Culture and Maintenance
  • Cell Line: HT22 mouse hippocampal neuronal cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Accutase). Centrifuge the cell suspension, resuspend the pellet in fresh culture medium, and re-plate at a sub-cultivation ratio of 1:3 to 1:6.[6]

B. Neuroprotection Assay Protocol

1. Cell Seeding:

  • Seed HT22 cells into 96-well plates at a density of 1 x 10^4 cells/well.[5]

  • Allow cells to adhere and grow for 24 hours.

2. Dalbergiphenol Pre-treatment:

  • Prepare stock solutions of Dalbergiphenol in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of Dalbergiphenol in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal protective dose.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Dalbergiphenol.

  • Incubate the cells for a pre-determined pre-treatment time. A 24-hour pre-incubation is a common starting point.[5]

3. Induction of Oxidative Stress:

  • After the pre-treatment period, add glutamate solution to the wells to a final concentration of 5 mM.[6][7]

  • Include a vehicle control group (cells treated with the solvent for Dalbergiphenol but not the compound itself) and a glutamate-only control group.

  • Incubate the cells for 12-24 hours.[1]

4. Assessment of Neuroprotection:

Following the incubation period, perform the following assays to evaluate the neuroprotective effects of Dalbergiphenol.

C. Cell Viability (MTT) Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate for 4 hours at 37°C.[8]

  • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Mix gently to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

D. Cytotoxicity (LDH) Assay

The LDH assay quantifies the amount of lactate dehydrogenase released into the culture medium from damaged cells, serving as an indicator of cytotoxicity.[5]

  • Carefully collect the cell culture supernatant from each well.

  • Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the supernatant.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.[10]

E. Intracellular Reactive Oxygen Species (ROS) Assay

This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure the levels of intracellular ROS.[7]

  • After treatment, remove the medium and wash the cells with warm PBS.

  • Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.[11]

F. Apoptosis (Caspase-3 Activity) Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[12]

  • Lyse the cells according to the manufacturer's protocol of a commercial caspase-3 assay kit.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm for colorimetric) or fluorescence (excitation ~380 nm, emission ~460 nm for fluorometric) using a microplate reader.

IV. Data Analysis and Interpretation

For each assay, calculate the percentage of cell viability, cytotoxicity, ROS production, or caspase-3 activity relative to the control groups.

  • Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100

  • Cytotoxicity (%): [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • ROS Production (%): (Fluorescence of treated cells / Fluorescence of control cells) x 100

  • Caspase-3 Activity (fold change): (Absorbance/Fluorescence of treated cells) / (Absorbance/Fluorescence of control cells)

A significant increase in cell viability and a decrease in cytotoxicity, ROS production, and caspase-3 activity in the Dalbergiphenol-treated groups compared to the glutamate-only group would indicate a neuroprotective effect.

V. Quantitative Data Summary

ParameterRecommended Range/ValueReference(s)
HT22 Cell Seeding Density 1 x 10^4 cells/well (96-well plate)[5]
Dalbergiphenol Concentration 1 - 50 µM (initial range)General practice
Dalbergiphenol Pre-treatment Time 2 - 24 hours[5]
Glutamate Concentration 5 mM[6][7]
Glutamate Incubation Time 12 - 24 hours[1]
MTT Incubation Time 4 hours[8]
MTT Absorbance Wavelength 570 nm[9]
LDH Absorbance Wavelength ~490 nm[10]
DCFH-DA Concentration 10 µM[11]
DCFH-DA Incubation Time 30 minutes[11]
ROS Fluorescence Wavelengths Ex: ~485 nm, Em: ~535 nm[11]
Caspase-3 Incubation Time 1 - 2 hours
Caspase-3 Absorbance Wavelength 405 nm (colorimetric)
Caspase-3 Fluorescence Wavelengths Ex: ~380 nm, Em: ~460 nm (fluorometric)

VI. Conclusion

This application note provides a detailed and scientifically grounded framework for evaluating the neuroprotective effects of Dalbergiphenol in an in vitro model of glutamate-induced oxidative stress. By following these protocols, researchers can obtain robust and reproducible data to support the development of Dalbergiphenol as a potential therapeutic agent for neurodegenerative diseases. The proposed mechanism of action through the Nrf2 pathway provides a strong rationale for further investigation into the molecular targets of this promising natural compound.[11]

References

  • Kang, Y., et al. (2024). Neuroprotective Effects of Ethanol Extract Polyscias guilfoylei (EEPG) Against Glutamate Induced Neurotoxicity in HT22 Cells. MDPI. Available at: [Link]

  • Kim, D. H., et al. (2015). Neuroprotection and spatial memory enhancement of four herbal mixture extract in HT22 hippocampal cells and a mouse model of focal cerebral ischemia. BMC Complementary and Alternative Medicine, 15(1), 219. Available at: [Link]

  • Cytion. (n.d.). HT22 Cell Line - A Research Guide to Neurodegeneration. Available at: [Link]

  • Wang, C., et al. (2023). Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera. National Institutes of Health. Available at: [Link]

  • Scapagnini, G., et al. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44(2), 192–201. Available at: [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]

  • Bhargavan, B., et al. (2017). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause, 24(10), 1165-1176. Available at: [Link]

  • Maher, P., & Akaishi, T. (2003). Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity. FEBS Letters, 542(1-3), 125-130. Available at: [Link]

  • Barrick Lab. (n.d.). Measuring Intracellular Reactive Oxygen Species (ROS). Available at: [Link]

  • Wang, J. L., et al. (2020). Oleanolic acid inhibits mouse spinal cord injury through suppressing inflammation and apoptosis via the blockage of p38 and JNK MAPKs. Journal of Neuroinflammation, 17(1), 1-16. Available at: [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Available at: [Link]

  • Rodrigues, C. M. P., et al. (2010). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 595, pp. 249-261). Humana Press. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). The neuroprotective effects of MG on glutamate-induced HT22 cells. Available at: [Link]

  • ResearchGate. (n.d.). Measuring ROS in treated cells. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2025). The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Caspase Protocols in Mice. In Methods in Molecular Biology. Available at: [Link]

  • Spandidos Publications. (2018). Knockdown of peroxiredoxin V increases glutamate-induced apoptosis in HT22 hippocampal neuron cells. Available at: [Link]

  • MDPI. (2023). Hyperoside Attenuate Inflammation in HT22 Cells via Upregulating SIRT1 to Activities Wnt/β-Catenin and Sonic Hedgehog Pathways. Available at: [Link]

  • MDPI. (2020). Neuroprotective and Anti-Inflammatory Effects of Pinus densiflora Bark Extract in Gerbil Hippocampus Following Transient Forebrain Ischemia. Available at: [Link]

  • Frontiers. (n.d.). Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway. Available at: [Link]

  • MDPI. (2024). Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dalbergiphenol Extraction from Dalbergia Species

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Dalbergiphenol extraction from Dalbergia species. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance your experimental success.

Introduction to Dalbergiphenol Extraction

Dalbergiphenol is a neoflavonoid of significant scientific interest, primarily isolated from the heartwood of Dalbergia species such as Dalbergia sissoo and Dalbergia odorifera. Its potential therapeutic properties necessitate robust and efficient extraction and purification protocols. The yield and purity of Dalbergiphenol can be influenced by numerous factors, from the choice of extraction method and solvent to the specific parameters employed. This guide will walk you through the critical aspects of optimizing your extraction workflow.

Frequently Asked Questions (FAQs)

Q1: Which Dalbergia species and plant parts are the best sources of Dalbergiphenol?

A1: Dalbergiphenol is most abundantly found in the heartwood of Dalbergia species. Dalbergia sissoo (Indian Rosewood) and Dalbergia odorifera are well-documented sources of this neoflavonoid. While other parts of the plant may contain phenolic compounds, the heartwood is the primary material for targeted Dalbergiphenol extraction.

Q2: What are the most common methods for extracting Dalbergiphenol?

A2: The most common methods for extracting Dalbergiphenol and other phenolic compounds from Dalbergia species include:

  • Conventional Solvent Extraction: This includes maceration and Soxhlet/reflux extraction.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent.

Q3: How do I choose the right solvent for Dalbergiphenol extraction?

A3: The choice of solvent is critical and depends on the polarity of Dalbergiphenol. Phenolic compounds are generally polar, and polar solvents like methanol, ethanol, and their aqueous mixtures are effective.[1] The polarity of the solvent system should be optimized to maximize the solubility of Dalbergiphenol while minimizing the co-extraction of undesirable compounds. Ethanolic extracts of Dalbergia sissoo have shown high levels of total phenolic and flavonoid content.[2]

Q4: How can I quantify the amount of Dalbergiphenol in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the most common and reliable method for the quantification of Dalbergiphenol.[3] A C18 column is typically used for separation.[3] It is essential to develop a validated HPLC method with a pure standard of Dalbergiphenol to ensure accurate quantification.

Q5: How should I store my crude extract and purified Dalbergiphenol to prevent degradation?

A5: Phenolic compounds can be sensitive to light, heat, and oxygen.[4] It is recommended to store extracts and purified compounds in airtight containers, protected from light, and at low temperatures (e.g., 4°C or -20°C) to minimize degradation.[4]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Reflux)

This protocol is based on established methods for phytochemical extraction from Dalbergia sissoo.[5]

1. Sample Preparation:

  • Obtain heartwood from a Dalbergia species.
  • Dry the plant material in the shade to a constant weight.
  • Grind the dried heartwood into a coarse powder.

2. Defatting (Optional but Recommended):

  • Soak the powdered material in n-hexane at room temperature overnight to remove non-polar compounds like fats and waxes.
  • Filter the mixture and discard the hexane.
  • Air-dry the defatted plant material.

3. Extraction:

  • Place the defatted powder into a round-bottom flask.
  • Add methanol at a solvent-to-solid ratio of 10:1 (v/w).
  • Set up a reflux apparatus and heat the mixture at the boiling point of methanol for 6-8 hours.
  • Allow the mixture to cool and then filter to separate the extract from the solid residue.
  • Repeat the extraction process two more times with fresh solvent to maximize yield.

4. Concentration:

  • Combine the filtrates from all extractions.
  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) - Optimization Guide

UAE can significantly reduce extraction time and solvent consumption. The following parameters should be optimized for Dalbergiphenol extraction:

ParameterRange for OptimizationRationale
Solvent Concentration 50-80% Ethanol in WaterAqueous ethanol mixtures are often more efficient than absolute ethanol for extracting phenolic compounds.[6]
Temperature 40-60 °CHigher temperatures can increase solubility and diffusion but may degrade thermolabile compounds.[7]
Time 20-60 minutesUAE is a rapid technique; prolonged sonication may not significantly increase yield and can lead to compound degradation.
Ultrasonic Power 100-400 WHigher power can enhance extraction but excessive power can degrade target compounds.[8]
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)A higher ratio can improve extraction efficiency but also increases solvent consumption.

Workflow for UAE Optimization:

UAE_Optimization Start Start: Powdered Dalbergia Heartwood Solvent Select Solvent System (e.g., 50-80% Ethanol) Start->Solvent Parameters Define UAE Parameters (Time, Temp, Power, Ratio) Solvent->Parameters Extraction Perform Ultrasound-Assisted Extraction Parameters->Extraction Analysis Analyze Dalbergiphenol Yield by HPLC Extraction->Analysis Optimize Optimize Parameters based on Yield Analysis->Optimize Optimize->Parameters Adjust End End: Optimized Protocol Optimize->End Finalize

Caption: Workflow for optimizing UAE parameters.

Protocol 3: Purification of Dalbergiphenol

This is a general guide for the purification of phenolic compounds from a crude extract.

1. Liquid-Liquid Fractionation:

  • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
  • Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Dalbergiphenol is expected to be enriched in the ethyl acetate fraction.
  • Concentrate the ethyl acetate fraction using a rotary evaporator.

2. Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like hexane.[5]
  • Load the concentrated ethyl acetate fraction onto the column.
  • Elute the column with a gradient of solvents with increasing polarity (e.g., hexane -> hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).
  • Combine fractions containing the compound of interest (based on Rf value compared to a standard).
  • Further purification can be achieved using Sephadex LH-20 or C18 column chromatography.[9]

Purification Workflow:

Purification_Workflow Crude_Extract Crude Methanolic Extract Liquid_Liquid Liquid-Liquid Fractionation (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Liquid_Liquid EtOAc_Fraction Ethyl Acetate Fraction (Enriched) Liquid_Liquid->EtOAc_Fraction Silica_Column Silica Gel Column Chromatography EtOAc_Fraction->Silica_Column TLC_Monitoring Fraction Collection & TLC Monitoring Silica_Column->TLC_Monitoring Pure_Fractions Combine Pure Fractions TLC_Monitoring->Pure_Fractions Final_Purification Optional: Sephadex LH-20 / C18 Column Pure_Fractions->Final_Purification Pure_Dalbergiphenol Pure Dalbergiphenol Pure_Fractions->Pure_Dalbergiphenol Final_Purification->Pure_Dalbergiphenol

Caption: General workflow for Dalbergiphenol purification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Dalbergiphenol Yield 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inefficient extraction method. 4. Degradation of Dalbergiphenol during extraction.[10] 5. Poor quality of plant material.1. Optimize the solvent system. Try different ratios of ethanol or methanol in water.[6] 2. Increase extraction time and/or temperature, but monitor for degradation. 3. Consider using advanced techniques like UAE or MAE. 4. For heat-sensitive compounds, use lower temperatures for longer durations or non-thermal methods. 5. Ensure the use of high-quality, properly identified, and dried heartwood.
Co-extraction of Impurities 1. Solvent system is not selective. 2. Plant material not defatted.1. Adjust the solvent polarity to be more selective for Dalbergiphenol. 2. Include a defatting step with a non-polar solvent like n-hexane before the main extraction.[5]
Dalbergiphenol Degradation 1. Exposure to high temperatures, light, or oxygen during extraction or storage.[4] 2. Presence of certain metal ions (e.g., Fe3+, Cu2+) that can catalyze oxidation.[4]1. Use lower extraction temperatures, protect the extract from light, and consider working under an inert atmosphere (e.g., nitrogen). Store extracts at low temperatures in the dark.[4] 2. Use high-purity solvents and deionized water. Consider adding a chelating agent like EDTA in small amounts if metal ion contamination is suspected.
HPLC Analysis Issues: Peak Tailing or Broadening 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure Dalbergiphenol is in a single ionic state. 3. Dilute the sample before injection.
HPLC Analysis Issues: Poor Peak Resolution 1. Mobile phase composition is not optimal. 2. Gradient elution program needs optimization.1. Adjust the ratio of organic solvent to water in the mobile phase. 2. Modify the gradient slope or duration to improve the separation of closely eluting peaks.

References

  • Isolation and characterization of chemical constituents from Dalbergia sissoo Roxb. Stem. (2017). Journal of Pharmacognosy and Phytochemistry.
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.). Frontiers in Plant Science.
  • Selectivity of Current Extraction Techniques for Flavonoids
  • Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents. (2025). Chemistry & Biodiversity.
  • Purification of compounds from Lignum Dalbergia Odorifera using two-dimensional preparative chromatography with Click oligo (ethylene glycol) and C18 column. (2011).
  • An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. (n.d.).
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. (n.d.).
  • Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoli
  • Comparative Analysis of Sustainable Extraction Methods and Green Solvents for Olive Leaf Extracts with Antioxidant and Antihyperglycemic Activities. (2024). Antioxidants.
  • Microwave-assisted aqueous two-phase extraction of isoflavonoids from Dalbergia odorifera T. Chen leaves. (2020). Industrial Crops and Products.
  • A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. (2019).
  • Influence of extraction methods on stability of flavonoids. (2011).
  • Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). (2008). Food Chemistry.
  • Impacts of microwave-assisted extraction parameters on total phenolic compounds yield from Algerian Moringa oleifera leaves, using response surface methodology. (2024).
  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). (2022). Molecules.
  • Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. (2022). Food Science & Nutrition.
  • Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. (2021).
  • Influence of extraction methods on stability of flavonoids. (2011).
  • Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characteriz
  • A Comparison of Three Extraction Methods for Phenolic Compounds and Antioxidant Activities from Moringa oleifera Leaves. (2018). Naresuan University Journal: Science and Technology.
  • Optimisation of supercritical fluid extraction of flavonoids from Pueraria lob
  • Efficient Microwave-Assisted Extraction of Polyphenol-Rich Extract from Salvia dumetorum Leaves. (2024). Applied Sciences.
  • Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chrom
  • Structure of the oligosaccharides isolated from Dalbergia sissoo Roxb. leaf polysaccharide. (2019). International Journal of Biological Macromolecules.
  • Optimisation of supercritical fluid extraction of flavonoids from Pueraria lob
  • Ultrasound-Assisted Extraction of N
  • Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. (2021). Journal of the Saudi Society of Agricultural Sciences.
  • Techniques for Analysis of Plant Phenolic Compounds. (2016). Molecules.
  • Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. (2024). Scientific Reports.
  • What is new in non-chromatographic flavonoid purification?. (2016). Revista Brasileira de Farmacognosia.
  • Fast and Ecological Liquid-Liquid Separation Method for Preparing Quinones Enriched Extract from Nigella sativa Oil. (2021). Journal of the Brazilian Chemical Society.
  • Optimization of Microwave-assisted Extraction Method for the Yield of Extraction and Total Phenol Content from Moringa Leaves. (2022). Indian Journal of Agricultural Research.
  • Isolation of Plant Pigments by Column Chromatography (Procedure). (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.
  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016). Journal of Applied Pharmaceutical Science.
  • Optimization of Extraction of Natural Antimicrobial Pigments Using Supercritical Fluids: A Review. (2023). Applied Sciences.
  • ultrasound-assisted extraction. (n.d.). Pharmacognosy Magazine.
  • How Can Supercritical Fluid Extraction Be Optimized?. (2024). YouTube.
  • Comparison of Different Extraction Methods for the Recovery of Olive Leaves Polyphenols. (2020). Foods.
  • Microwave-Assisted Extraction of Phenolic Compounds from Moringa oleifera Lam. Leaves Using Response Surface Methodology as Optimization Tool. (2019).
  • Isolation of Plant Pigments by Column Chrom
  • How to extract HPLC Analysis of Methanolic Extract of Plants Leaves ??. (2024).
  • Liquid liquid fractionation for plant extract. (2012).
  • Comparative study of bioactive compound content and antioxidant activity in different extraction methods of Syzygium Polyanthum leaves. (2023). Borneo Journal of Pharmacy.
  • Impact of Ultrasound Extraction Parameters on the Antioxidant Properties of Moringa Oleifera Leaves. (2021). Foods.

Sources

Dalbergiphenol Purification by Column Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of dalbergiphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this promising neoflavonoid. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isolating pure dalbergiphenol using column chromatography.

Introduction to Dalbergiphenol Purification Challenges

Dalbergiphenol, a significant bioactive compound isolated from plants of the Dalbergia genus, such as Dalbergia sissoo and Dalbergia latifolia, presents unique purification challenges.[1][2] As a phenolic compound, it is susceptible to oxidation and can exhibit strong interactions with silica gel, leading to issues like peak tailing and poor resolution. Furthermore, crude extracts from Dalbergia species contain a complex mixture of structurally similar neoflavonoids, flavonoids, and other phenolic compounds, making the separation of dalbergiphenol a non-trivial task.[3] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Common Issues in Dalbergiphenol Purification

Navigating the purification of dalbergiphenol requires a logical and systematic approach to problem-solving. The flowchart below outlines a common troubleshooting workflow for column chromatography.

TroubleshootingWorkflow start Start: Poor Separation or Yield check_tlc 1. Re-evaluate TLC Conditions (Rf of Dalbergiphenol 0.2-0.4?) start->check_tlc rf_high Rf > 0.4 (Compound runs too fast) check_tlc->rf_high No rf_low Rf < 0.2 (Compound sticks to silica) check_tlc->rf_low No rf_ok Rf is optimal (0.2-0.4) check_tlc->rf_ok Yes decrease_polarity Decrease Mobile Phase Polarity (e.g., increase hexane %) rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity (e.g., increase ethyl acetate %) rf_low->increase_polarity check_loading 2. Assess Sample Loading (Overloaded? Uneven band?) rf_ok->check_loading decrease_polarity->check_tlc increase_polarity->check_tlc overloaded Yes, band is broad/streaking check_loading->overloaded Yes loading_ok No, loading is appropriate check_loading->loading_ok No reduce_load Reduce Sample Load (Aim for 1-5% of silica weight) overloaded->reduce_load check_column 3. Inspect Column Packing (Cracks, channels, or air bubbles?) loading_ok->check_column reduce_load->check_loading packing_bad Yes, packing is uneven check_column->packing_bad Yes packing_ok No, column is well-packed check_column->packing_ok No repack_column Re-pack Column Carefully (Use slurry method) packing_bad->repack_column check_stability 4. Evaluate Compound Stability (Color change on column? Degradation on TLC?) packing_ok->check_stability repack_column->start unstable Yes, degradation suspected check_stability->unstable Yes stable No, compound appears stable check_stability->stable No modify_conditions Consider alternative stationary phase (e.g., deactivated silica) or run column faster (flash) unstable->modify_conditions end Successful Purification stable->end modify_conditions->start

Caption: Troubleshooting workflow for dalbergiphenol purification.

Frequently Asked Questions (FAQs)

Sample Preparation & Handling

Q1: What is the best way to prepare a crude extract of Dalbergia species for column chromatography?

A1: For effective purification, it's crucial to start with a properly prepared extract. After obtaining a crude methanolic or ethanolic extract from the plant material (e.g., heartwood), it is advisable to perform a liquid-liquid partitioning to remove highly polar and non-polar impurities.[4][5] A common strategy is to suspend the crude extract in a methanol-water mixture and then partition sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and finally ethyl acetate. Dalbergiphenol, being a moderately polar compound, is often enriched in the ethyl acetate fraction.

Q2: How should I handle and store dalbergiphenol and its extracts to prevent degradation?

A2: Phenolic compounds like dalbergiphenol are susceptible to degradation by light, heat, and oxidation.[6] It is recommended to store crude extracts and purified fractions at low temperatures (4°C for short-term and -20°C for long-term storage) in amber-colored vials to protect them from light.[6] When working with solutions, try to minimize exposure to air and elevated temperatures. For instance, solvent removal should be performed under reduced pressure at a temperature not exceeding 40-50°C.

Column Chromatography Parameters

Q3: What is the recommended stationary phase for dalbergiphenol purification?

A3: Silica gel (60-120 or 230-400 mesh for flash chromatography) is the most commonly used stationary phase for the purification of neoflavonoids like dalbergiphenol.[3][7] Due to the acidic nature of silica gel, which can sometimes cause streaking or degradation of phenolic compounds, some researchers opt to use silica gel deactivated with an acid, or alternatively, add a small percentage of a weak acid like formic or acetic acid to the mobile phase to improve peak shape.[8]

Q4: What mobile phase system should I use for the column chromatography of dalbergiphenol?

A4: The choice of mobile phase is critical for achieving good separation. A solvent system of hexane and ethyl acetate is a good starting point. Based on the chromatography of related compounds from Dalbergia sissoo, a mobile phase with low polarity is initially used, and the polarity is gradually increased.[3][7] For example, you can start with 100% hexane and gradually increase the proportion of ethyl acetate. A system of Toluene: Ethyl acetate: Formic Acid (7:3: with a few drops of formic acid) has also been reported for the TLC of Dalbergia sissoo leaf extracts and could be adapted for column chromatography.[9]

Q5: What is a good target Rf value for dalbergiphenol on a TLC plate to ensure good separation on the column?

A5: For effective separation by column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate using the same solvent system you plan to use for the column.[10] An Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from compounds with significantly different polarities. For a related compound, dalbergin, an Rf of 0.52 was observed in a methanol:ethyl acetate (1:19) system.[7]

Detection and Analysis

Q6: How can I visualize dalbergiphenol on a TLC plate?

A6: Dalbergiphenol is a phenolic compound and will absorb UV light, appearing as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[4] For chemical visualization, a 1% ferric chloride (FeCl₃) solution in aqueous methanol is an excellent choice, which typically gives a blue-black spot for phenolic compounds.[11] Alternatively, spraying with a solution of p-anisaldehyde followed by heating can also be used.

Q7: What is the expected UV-Visible absorption maximum (λmax) for dalbergiphenol?

Troubleshooting Co-elution

Q8: I am getting a co-eluting impurity with my dalbergiphenol. What could it be and how can I separate it?

A8: In extracts from Dalbergia species, dalbergiphenol is often found alongside other structurally similar neoflavonoids such as dalbergin, dalbergichromene, and other flavonoids and isoflavonoids.[3][7][13] These compounds have similar polarities and can be challenging to separate. If you are experiencing co-elution, consider the following strategies:

  • Optimize the Mobile Phase: Try a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, consider a system with dichloromethane/methanol or chloroform/methanol, as the different solvent selectivities may resolve the co-eluting compounds.[8]

  • Use a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Reversed-phase (C18) chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., methanol/water or acetonitrile/water gradients), can provide a different separation mechanism and may resolve the impurities.

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than traditional column chromatography and is an excellent option for obtaining highly pure dalbergiphenol.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
  • Plate Preparation: Use a silica gel 60 F254 TLC plate.

  • Sample Application: Dissolve a small amount of your crude or partially purified extract in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of your chosen mobile phase (e.g., start with a 7:3 mixture of hexane:ethyl acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Dry the plate and observe it under a UV lamp at 254 nm. Circle any dark spots.

    • Prepare a 1% solution of ferric chloride in 50% aqueous methanol. Spray the plate evenly with this solution. Phenolic compounds will typically appear as blue-black spots.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to dalbergiphenol (distance traveled by the spot / distance traveled by the solvent front). Adjust the mobile phase composition to achieve an Rf value between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in your initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into your column and allow it to pack evenly, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your extract in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC (using the method in Protocol 1) to identify the fractions containing pure dalbergiphenol.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified dalbergiphenol.

Data Summary

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard for flavonoid and neoflavonoid separation.[3][7]
Mobile Phase (TLC) Hexane:Ethyl Acetate (e.g., 7:3) or Toluene:Ethyl Acetate:Formic Acid (7:3:few drops)Good starting points for achieving optimal Rf values.[9]
Target Rf Value 0.2 - 0.4Ensures efficient elution and good separation on the column.[10]
Mobile Phase (Column) Gradient of Hexane and Ethyl AcetateAllows for the separation of compounds with a range of polarities.
TLC Visualization UV light (254 nm) and 1% Ferric Chloride sprayNon-destructive and specific chemical detection for phenolic compounds.[4]
UV-Vis λmax Approx. 270-285 nmTypical absorption range for phenolic compounds.[3][12]

References

  • Current time information in Asia/Manila. (n.d.).
  • Phytochemical and pharmacological profiling of Dalbergia sissoo Roxb. Stem. (2017). Journal of Pharmacognosy and Phytochemistry.
  • Bijauliya, R. K., et al. (2017). Macroscopical, microscopical and physico-chemical studies on leaves of dalbergia sissoo linn. International Journal of Pharmaceutical Sciences and Research, 8(4), 1865-1873.
  • Gautam, J., et al. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause, 22(11), 1246-1255.
  • Devi, P., Singh, S., & Promila. (2017). Isolation and characterization of chemical constituents from Dalbergia sissoo Roxb. Stem. International Journal of Chemical Studies, 5(6), 1504-1506.
  • Sirmayanti, et al. (2020). Phenol Contents and Antioxidant Activity of Sonokeling (Dalbergia latifolia Roxb) Wood. Journal of the Korean Wood Science and Technology, 48(6), 844-855.
  • Dalbergia sissoo Roxb. ex-DC. - A Monograph. (2022). Pharmacognosy Reviews.
  • Haminiuk, C. I. W., et al. (2012). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of Food Science and Technology, 49(4), 447-452.
  • ResearchGate. (2013). Regarding column chromatography for extraction of flavonoids, can silica gel be used as absorbent and hexane as eluent?. Retrieved from [Link]

  • Azman, K. F., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(3), 533.
  • ResearchGate. (n.d.). Rapid differentiation of Dalbergia latifolia and Dalbergia sissoo wood using thin layer chromatography for CITES compliance. Retrieved from [Link]

  • Cerezo, A. B., et al. (2021). UV/Visible spectra of natural polyphenols: A time-dependent density functional theory study. Food Chemistry, 347, 129033.
  • Al-Khayri, J. M., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Molecules, 27(4), 1162.
  • Thermal Degradation of Anthocyanins in Butterfly Pea (Clitoria ternatea L.)
  • A Clinical Study of a Standardized Extract of Leaves of Dalbergia sissoo (Roxb ex DC) in Postmenopausal Osteoporosis. (2017). Journal of Mid-life Health, 8(3), 132-138.
  • Physicochemical, Antioxidant, Microstructural Properties and Bioaccessibility of Dark Chocolate with Plant Extracts. (2021). Molecules, 26(18), 5539.
  • Colour and RF value of isolated compounds by preparative TLC. (n.d.).
  • Column Chromatography for Terpenoids and Flavonoids. (2012).
  • Normal Phase TLC Sprayed with Ferric Chloride Solution The result of... (n.d.).
  • Nery, L. L. A., et al. (2015). Physicochemical characterization of lapachol. African Journal of Pharmacy and Pharmacology, 9(5), 185-191.
  • The stability and degradation products of polyhydroxy flavonols in boiling water. (2022). Food Chemistry, 384, 132535.
  • Change of Flavonoids colors after Running in Silica gel?. (2021).
  • Poly(ethylene glycol) as Impregnator for Silica Gel in Salting-Out Thin-Layer Chromatography of Some Co(III) Complexes. (n.d.).
  • Neoflavonoids and their pharmacological activities in Dalbergia genus. (2019). Zhongguo Zhong Yao Za Zhi, 44(18), 3881-3891.
  • ResearchGate. (n.d.). Which type of compound does lamda max of 218 indicate in a uv-vis spectrum of a partially purified compound through column and TLC?. Retrieved from [Link]

  • Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • A variation of Favorskii rearrangement mechanism under weakly acidic conditions: the case of clobetasol propionate degrad
  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. (2021). Processes, 9(1), 10.
  • Thin Layer Chromatography explained in details and calcul
  • Isolation, Purification, and Antioxidant Activity of Polyphenols from Cynanchum auriculatum Royle ex Wight. (2022). Molecules, 27(21), 7431.
  • Solved Organic Chemistry - Chromatography 7 A polar compound. (2021, March 2). Chegg.com.
  • Thin Layer Chromatography (TLC). (n.d.). University of Alberta.

Sources

Dalbergiphenol Bioavailability Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dalbergiphenol. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when aiming to improve the systemic bioavailability of this promising neoflavonoid. Drawing from established principles in polyphenol pharmacology and drug delivery, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of your experimental workflow.

Introduction to the Bioavailability Challenge

Dalbergiphenol, a bioactive compound found in plants of the Dalbergia genus, has demonstrated significant therapeutic potential, including antioxidant, anti-inflammatory, and osteogenic properties.[1] However, like many polyphenolic compounds, its clinical translation is often hampered by poor oral bioavailability. This limitation arises from a combination of factors, including low aqueous solubility, extensive first-pass metabolism in the gut and liver, and active efflux back into the intestinal lumen.

This guide will explore three primary strategies to overcome these hurdles:

  • Nanoformulation: To enhance solubility and absorption.

  • Co-administration with Bioenhancers: To inhibit metabolic enzymes and efflux pumps.

  • Prodrug Synthesis: To mask polar functional groups and improve membrane permeability.

Below, you will find a series of frequently asked questions and troubleshooting guides formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: My initial in vivo studies show very low plasma concentrations of Dalbergiphenol after oral administration. What are the likely causes?

A1: Low plasma concentrations of Dalbergiphenol are expected and are characteristic of many polyphenols. The primary reasons are multifactorial and interconnected:

  • Low Aqueous Solubility: Dalbergiphenol, as a phenolic compound, likely has poor solubility in the aqueous environment of the gastrointestinal tract, limiting its dissolution and subsequent absorption. While specific data for Dalbergiphenol is scarce, polyphenols are generally more soluble in organic solvents or ethanol-water mixtures than in pure water.[2][3][4]

  • Extensive First-Pass Metabolism: Once absorbed into the enterocytes (intestinal cells), Dalbergiphenol is likely subject to extensive Phase II metabolism. This involves conjugation reactions, primarily glucuronidation (mediated by UDP-glucuronosyltransferases or UGTs) and sulfation, which increase water solubility and facilitate rapid excretion.[5][6] This metabolic transformation also occurs in the liver.

  • Active Efflux: Dalbergiphenol may be a substrate for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) located on the apical membrane of enterocytes.[7][8][9] These transporters actively pump the compound and its metabolites back into the intestinal lumen, preventing them from reaching systemic circulation.

Q2: I am considering a nanoformulation approach. What are the key advantages and which type of nanoparticle should I start with?

A2: Nanoencapsulation is an excellent strategy to address the solubility and absorption limitations of Dalbergiphenol.[10]

Key Advantages:

  • Enhanced Solubility: Encapsulating Dalbergiphenol within a nanoparticle can protect it from the aqueous environment of the gut, improving its stability and dissolution.[11]

  • Increased Surface Area: The small size of nanoparticles provides a larger surface area for absorption.

  • Controlled Release: Polymeric nanoparticles can be designed for sustained or targeted release of the payload.[10][12]

  • Protection from Degradation: The nanoparticle shell can protect Dalbergiphenol from enzymatic and pH-dependent degradation in the GI tract.[11][13]

Recommended Starting Point: For a lipophilic compound like Dalbergiphenol, lipid-based nanoparticles such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) are a logical starting point. They are generally composed of biocompatible and biodegradable lipids, making them a safe and effective option for oral delivery. Polymeric nanoparticles made from materials like PLGA (poly(lactic-co-glycolic acid)) are also a viable, albeit potentially more complex, alternative.

Q3: Can I improve Dalbergiphenol's bioavailability by co-administering it with another compound?

A3: Yes, co-administration with a "bioenhancer" is a well-established strategy. The most studied example for polyphenols is piperine , the active alkaloid in black pepper.[14][15][16]

Mechanism of Action for Piperine:

  • Inhibition of Metabolic Enzymes: Piperine is a known inhibitor of several cytochrome P450 enzymes and, crucially for polyphenols, UGTs.[16][17] By inhibiting these enzymes in the gut and liver, piperine reduces the first-pass metabolism of Dalbergiphenol, allowing more of the parent compound to enter systemic circulation.

  • Inhibition of Efflux Pumps: Piperine can also inhibit the function of P-glycoprotein, reducing the efflux of Dalbergiphenol back into the intestinal lumen.[16]

A study on the tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) showed that co-administration with piperine increased its plasma concentration and area under the curve (AUC) by 1.3-fold in mice.[14] Similar effects have been observed for other compounds, with some studies showing a more than 2-fold increase in bioavailability.[15]

Q4: What is a prodrug approach and how can it be applied to Dalbergiphenol?

A4: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes transformation in vivo to release the active drug.[18][19] For phenolic compounds like Dalbergiphenol, a prodrug strategy typically involves masking the polar hydroxyl groups with a promoiety.[18]

Application to Dalbergiphenol: The hydroxyl groups on Dalbergiphenol contribute to its rapid metabolism (conjugation). By masking these groups, for example, by creating an ester or an ether linkage, you can:

  • Increase Lipophilicity: This enhances the molecule's ability to diffuse across the lipid-rich intestinal membrane.

  • Block Metabolic Sites: The promoiety prevents conjugation enzymes from recognizing and metabolizing the hydroxyl groups.

Once absorbed, the prodrug is designed to be cleaved by ubiquitous enzymes in the plasma or liver (e.g., esterases) to release the active Dalbergiphenol.[20] This strategy can significantly increase the concentration of the parent compound reaching the systemic circulation.

Part 2: Troubleshooting Guides

Troubleshooting Nanoformulation Experiments
Problem Potential Cause Troubleshooting Steps & Rationale
Low encapsulation efficiency (<70%) of Dalbergiphenol in lipid nanoparticles. 1. Poor solubility of Dalbergiphenol in the lipid matrix. 2. Drug leakage during the formulation process. 3. Inappropriate surfactant concentration.1. Screen different lipids: Test a range of solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO) and liquid lipids (for NLCs, e.g., oleic acid, Miglyol® 812) to find one that best solubilizes Dalbergiphenol. Rationale: Higher solubility in the lipid core enhances encapsulation. 2. Optimize homogenization/sonication parameters: Reduce processing time or energy to minimize drug expulsion. Consider a rapid cooling step to quickly solidify the lipid matrix and trap the drug. Rationale: Minimizing the time the drug is in a molten, mobile state can prevent leakage. 3. Titrate surfactant concentration: Use a surfactant concentration that is just above the critical micelle concentration to ensure nanoparticle stability without excessively partitioning the drug at the interface. Rationale: An optimal surfactant layer stabilizes the nanoparticle and prevents drug leakage.
Significant particle aggregation observed after formulation or during storage. 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage conditions (temperature, pH).1. Incorporate a charged surfactant or co-surfactant: This will increase the electrostatic repulsion between particles, preventing aggregation. A zeta potential of ±30 mV is generally considered stable. 2. Conduct a stability study: Store aliquots of your formulation at different temperatures (e.g., 4°C, 25°C) and in different buffers to determine the optimal storage conditions.[21][22] Rationale: Temperature can affect the physical state of the lipid matrix, and pH can alter surface charges, both influencing stability.
Inconsistent particle size distribution (high polydispersity index - PDI > 0.3). 1. Non-uniform homogenization or sonication. 2. Sub-optimal formulation parameters.1. Standardize energy input: Ensure consistent probe sonicator depth, power, and time, or consistent pressure and cycles for high-pressure homogenization. Rationale: Uniform energy input leads to a more uniform particle size. 2. Optimize lipid-to-surfactant ratio: A systematic variation of this ratio can help identify the "sweet spot" for producing monodisperse nanoparticles. Rationale: The right balance is crucial for controlled particle formation.
Troubleshooting Co-administration Experiments
Problem Potential Cause Troubleshooting Steps & Rationale
No significant increase in Dalbergiphenol bioavailability with piperine co-administration. 1. Inadequate dose of piperine. 2. Timing of administration is not optimal. 3. Dalbergiphenol's metabolism is not primarily mediated by enzymes inhibited by piperine.1. Perform a dose-response study with piperine: Test a range of piperine doses (e.g., 5, 10, 20 mg/kg in rodents) to determine the optimal concentration for inhibiting metabolism. Rationale: Enzyme inhibition is a dose-dependent process. 2. Administer piperine prior to Dalbergiphenol: Giving piperine 30-60 minutes before Dalbergiphenol can ensure that the metabolic enzymes and efflux pumps are already inhibited when Dalbergiphenol reaches the gut. Rationale: This ensures maximal inhibitory effect at the time of drug absorption. 3. Investigate other bioenhancers: Consider co-administration with other flavonoids known to inhibit UGTs or P-gp, such as quercetin or silymarin. Rationale: Different bioenhancers have different specificities for metabolic enzymes and transporters.
High variability in bioavailability enhancement between individual animals. 1. Differences in gut microbiota composition. 2. Genetic polymorphisms in metabolic enzymes.1. Standardize animal housing and diet: This can help to normalize the gut microbiome to some extent. Rationale: Gut bacteria can metabolize both Dalbergiphenol and piperine, influencing their effects. 2. Increase sample size (n): A larger number of animals per group will help to account for inter-individual variability and improve the statistical power of your results.

Part 3: Experimental Protocols & Visualizations

Workflow for Assessing Bioavailability Enhancement

The following workflow provides a general framework for evaluating strategies to improve Dalbergiphenol's bioavailability.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Formulation & in vitro Screening cluster_2 Phase 3: in vivo Pharmacokinetic Study A Determine Dalbergiphenol's Physicochemical Properties (Solubility, LogP) B Conduct in vitro Caco-2 Permeability Assay A->B C Perform in vitro Metabolism Assay (Liver Microsomes) B->C D Develop Formulations (Nano, Prodrug, Co-admin) C->D Inform Formulation Strategy E Screen Formulations (e.g., Caco-2 Assay) D->E F Administer Dalbergiphenol & Enhanced Formulations to Animals E->F Select Promising Candidates G Collect Plasma Samples at Timed Intervals F->G H Quantify Dalbergiphenol Concentration (LC-MS/MS) G->H I Calculate PK Parameters (AUC, Cmax, Tmax) H->I

Caption: Experimental workflow for bioavailability assessment.

Mechanism of Bioavailability Enhancement by Piperine

This diagram illustrates the dual mechanism by which piperine can enhance the bioavailability of Dalbergiphenol.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation Dal Dalbergiphenol Dal_Absorbed Absorbed Dalbergiphenol Dal->Dal_Absorbed Absorption Pip Piperine Metabolism Phase II Metabolism (UGT Enzymes) Pip->Metabolism Inhibits Efflux P-glycoprotein (Efflux Pump) Pip->Efflux Inhibits Metabolism->Efflux Metabolites Efflux->Dal Efflux Dal_Absorbed->Metabolism Dal_Absorbed->Efflux Blood To Bloodstream Dal_Absorbed->Blood

Caption: Piperine's dual inhibitory mechanism.

Protocol: Caco-2 Cell Permeability Assay

This protocol is adapted for assessing the permeability of Dalbergiphenol and its formulations.[23][24][25][26][27]

Objective: To determine the apparent permeability coefficient (Papp) of Dalbergiphenol across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® inserts (12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Dalbergiphenol stock solution (in DMSO)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are suitable for the experiment.

    • Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral chamber after 1 hour. A Papp of < 1.0 x 10⁻⁶ cm/s for Lucifer yellow confirms monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add Dalbergiphenol solution (e.g., 10 µM in HBSS) to the apical chamber (donor).

    • Add fresh HBSS to the basolateral chamber (receiver).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Collect a sample from the apical chamber at the end of the experiment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Repeat the procedure in step 3, but add the Dalbergiphenol solution to the basolateral chamber and sample from the apical chamber. This will determine the extent of active efflux.

  • Sample Analysis and Calculation:

    • Quantify the concentration of Dalbergiphenol in all samples using a validated LC-MS/MS method.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests significant active efflux.

References

  • Gautam, J., Kumar, P., Kushwaha, P., Khedgikar, V., Choudhary, D., Singh, D., Maurya, R., & Trivedi, R. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause (New York, N.Y.), 22(11), 1246–1255. [Link]

  • Pereira, M. C., et al. (2019). Increasing the Power of Polyphenols through Nanoencapsulation for Adjuvant Therapy against Cardiovascular Diseases. PMC, 11(11), 2693. [Link]

  • Liu, X. Y., et al. (2019). Inhibition of UGT1A1 by natural and synthetic flavonoids. PubMed, 15 (4), 393-405. [Link]

  • Lambert, J. D., et al. (2004). Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice. The Journal of Nutrition, 134(8), 1948-1952. [Link]

  • Srinivas, N. R. (2014). Evaluation of physicochemical properties and intestinal permeability of six dietary polyphenols in human intestinal colon adenocarcinoma Caco-2 cells. PubMed, 49(1), 107-16. [Link]

  • Sloan, K. B., et al. (1995). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. PubMed, 38(11), 1997-2004. [Link]

  • Basu, N. K., et al. (2018). Effects of Natural Polyphenols on the Expression of Drug Efflux Transporter P-Glycoprotein in Human Intestinal Cells. ACS Omega, 3(2), 2195-2201. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Liu, X. Y. (2018). Inhibition of UGT1A1 by natural and synthetic flavonoids. Helda - University of Helsinki. [Link]

  • Mustafa, A., & Turner, C. (2019). Water–Organic Solvent Extraction of Phenolic Antioxidants from Brewers' Spent Grain. Foods, 8(3), 99. [Link]

  • Nicolas, J., et al. (2017). In situ synthesis of degradable polymer prodrug nanoparticles. RSC Publishing. [Link]

  • Tan, Y. F., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 484. [Link]

  • Ninsontia, B., et al. (2017). Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice. Request PDF. [Link]

  • Rahman, M. M., et al. (2019). In Vivo and In Vitro Evaluation of Pharmacological Potentials of Secondary Bioactive Metabolites of Dalbergia candenatensis Leaves. PMC. [Link]

  • Ribeiro, A. M., et al. (2021). Nanoencapsulation of Polyphenols towards Dairy Beverage Incorporation. MDPI. [Link]

  • Shen, J. (2025). Piperine: Enhancing Health and Bioavailability. ~ Shen ~ Acupuncture in Athens | Complementary & Integrative Medicine. [Link]

  • Nurcholis, W., et al. (2025). Analysis of Solvent Concentration Effect and Extraction Method on The Total Phenolic of Syzygium myrtifolium Walp. Le. Phcogj.com. [Link]

  • Bhardwaj, N., et al. (2016). SYNTHESIS AND ANALYTICAL METHOD DEVELOPMENT OF A NEW PRODRUG OF ACECLOFENAC. ResearchGate. [Link]

  • Tan, Y. F., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PubMed, 23(2), 484. [Link]

  • Kitagawa, S. (2006). Inhibitory effects of polyphenols on p-glycoprotein-mediated transport. PubMed, 29(1), 1-11. [Link]

  • Wang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]

  • Liu, X. Y., et al. (2019). Inhibition of UGT1A1 by natural and synthetic flavonoids. Request PDF. [Link]

  • Ghasemi, F., et al. (2025). Nano-Encapsulation of Medicinal Plant Extracts in Iran (2019–2024): Techniques, Antibacterial and Antifungal Applications. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). Anti-Inflammatory Phenolic Acid Esters from the Roots and Rhizomes of Notopterygium incisium and Their Permeability in the Human Caco-2 Monolayer Cell Model. MDPI. [Link]

  • Haminiuk, C. W. I., et al. (2014). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC. [Link]

  • Rodríguez-Félix, F., et al. (2023). Advancements in Encapsulation Technologies: The Potential of Polyphenols as an Antidiabetic Therapy. MDPI. [Link]

  • Li, Y., et al. (2023). Three novel dalbergiphenol hybrids from the heartwood of Dalbergia cochinchinensis. PubMed, 34(8), 101734. [Link]

  • Tóth, B., et al. (2021). Effects of Polyphenols on P-Glycoprotein (ABCB1) Activity. ResearchGate. [Link]

  • Jamali, N., et al. (2016). Accelerated stability study of Orthosiphon stamineus standardised ethanolic extract and its solid dispersion. ResearchGate. [Link]

  • Creative Biolabs. (2019). Caco 2 Cell Permeability Assay. YouTube. [Link]

  • Zhang, T., et al. (2018). Synthesis and characterization of novel quick-release propofol prodrug via lactonization. Request PDF. [Link]

  • Diaz-Reinoso, B., et al. (2020). Water Ultrasound-Assisted Extraction of Polyphenol Compounds from Brewer's Spent Grain: Kinetic Study, Extract Characterization, and Concentration. ResearchGate. [Link]

  • Madrigal-Aldana, V., et al. (2021). Nanoencapsulation of Antioxidant-Rich Fraction of Roasted Moringa oleifera L. Leaf Extract: Physico-Chemical Properties and in Vitro Release Mechanisms. Scirp.org. [Link]

  • Chen, Y., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 399. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185. [Link]

  • Sadraei, H., et al. (2022). Bioassay standardization of drug dosage form prepared from hydroalcoholic extract of Dracocephalum kotschyi. SID. [Link]

  • Gorgani, L., et al. (2017). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. PubMed Central, 16(1), 1-13. [Link]

  • Mohamed, M. E. F., & Frye, R. F. (2011). Inhibitory Effects of Commonly Used Herbal Extracts on UDP-Glucuronosyltransferase 1A4, 1A6, and 1A9 Enzyme Activities. NIH, 39(9), 1543-1548. [Link]

  • Tóth, B., et al. (2021). Effects of Polyphenols on P-Glycoprotein (ABCB1) Activity. MDPI. [Link]

  • Creative Biolabs. (n.d.). Caco-2 Permeability. Creative Biolabs. [Link]

  • Singh, S., et al. (2022). A Systematic Review of Piperine as a Bioavailability Enhancer. ResearchGate. [Link]

  • Saldarriaga, J. F., et al. (2018). Preliminary study of the production of metabolites from in vitro cultures of C. ensiformis. BMC Research Notes, 11(1), 1-6. [Link]

  • Abourashed, E. A., et al. (2014). Induction of Human UDP-Glucuronosyltransferase UGT1A1 by Flavonoids---Structural Requirements. ResearchGate. [Link]

  • Kowalska-Krochmal, B., et al. (2021). The Impact of Plant-Derived Polyphenols on Combating Efflux-Mediated Antibiotic Resistance. MDPI. [Link]

Sources

Technical Support Center: Navigating the Challenges of Dalbergiphenol Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dalbergiphenol. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common hurdle of its poor aqueous solubility in in vitro assays. Our goal is to equip you with the knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Challenge: Why is Dalbergiphenol Poorly Soluble in Water?

Dalbergiphenol, a neoflavonoid with significant therapeutic potential, presents a challenge in experimental biology due to its hydrophobic nature. Like many phenolic compounds, its chemical structure, rich in nonpolar benzene rings, limits its ability to form favorable interactions with polar water molecules. This inherent low aqueous solubility can lead to several experimental artifacts, including precipitation in culture media or buffer systems, inaccurate compound concentration, and consequently, unreliable data.

Frequently Asked Questions (FAQs)

Q1: My Dalbergiphenol, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer/cell culture medium. What is happening?

This is a common phenomenon known as "solvent-shifting" precipitation. Dalbergiphenol is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into a large volume of an aqueous system, the DMSO rapidly disperses, and the local solvent environment around the Dalbergiphenol molecules becomes predominantly aqueous. Since Dalbergiphenol is poorly soluble in water, it crashes out of the solution, leading to the observed precipitation.[2]

Q2: What is the maximum concentration of organic solvent I can use in my in vitro assay?

The tolerance to organic solvents is highly dependent on the specific assay and cell type. For cell-based assays, it is crucial to keep the final concentration of the organic solvent as low as possible to avoid cytotoxicity and other off-target effects.

SolventRecommended Final Concentration (Cell-Based Assays)Notes
DMSO ≤ 0.5% (v/v)Many cell lines tolerate up to 1%, but 0.5% is a widely recommended upper limit. Primary cells are often more sensitive, and a concentration of ≤ 0.1% is advisable.[3][4][5] Always include a vehicle control with the same final DMSO concentration in your experiments.
Ethanol ≤ 0.5% (v/v)Similar to DMSO, ethanol can affect cell viability and enzyme activity at higher concentrations. It can denature proteins by disrupting their hydration shell.[6]

For cell-free assays, such as enzyme inhibition studies, higher concentrations may be tolerated, but it is essential to validate that the solvent does not interfere with the assay components or enzyme kinetics.

Q3: Can I simply increase the pH of my buffer to dissolve Dalbergiphenol?

While increasing the pH above the pKa of a phenolic compound will increase its solubility, this approach has significant limitations in a biological context.[7] Most cellular and enzymatic assays have a narrow optimal pH range (typically 7.2-7.4). A significant deviation from this can alter protein structure and function, leading to unreliable results. While a slight increase in pH might offer a marginal improvement in solubility, it is unlikely to be a complete solution for a highly hydrophobic compound like Dalbergiphenol.

Troubleshooting Guide: Strategies to Enhance Dalbergiphenol Solubility

Here, we present a series of systematic approaches to overcome the solubility challenges of Dalbergiphenol.

Strategy 1: The Co-Solvent Approach (DMSO/Ethanol)

The most straightforward method is to use a water-miscible organic solvent as a carrier.

  • Principle: Dissolve Dalbergiphenol at a high concentration in a suitable organic solvent to create a stock solution. This stock is then diluted into the aqueous assay medium to the final desired concentration.

  • Recommended Solvents:

    • DMSO (Dimethyl Sulfoxide): A powerful and widely used solvent for hydrophobic compounds.

    • Ethanol: A less toxic alternative to DMSO, suitable for many applications.

  • Weighing: Accurately weigh the desired amount of Dalbergiphenol powder.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex thoroughly. Gentle warming (e.g., 37°C) and sonication can aid dissolution.[8]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by DMSO.[5]

  • Issue: Compound precipitates upon dilution into the aqueous buffer.

  • Solution Workflow:

A Precipitation Observed B Reduce Dilution Factor (Prepare intermediate dilutions in 100% DMSO) A->B High concentration jump C Pre-warm Aqueous Medium (to 37°C) A->C Low temperature D Add Stock Solution Dropwise (while vortexing the aqueous medium) A->D Poor mixing B->D C->D E Incorporate Serum/BSA (if compatible with the assay) D->E Still precipitates F Consider Alternative Strategy E->F Still precipitates D D CD CD Complex CD-D

Caption: Encapsulation of Dalbergiphenol within a cyclodextrin.

Summary of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantagesBest For
Co-solvents (DMSO, Ethanol) Dissolving in a miscible organic solvent.Simple, fast, and widely applicable.Potential for solvent toxicity and precipitation upon dilution.Initial screening, most in vitro assays with proper controls.
pH Adjustment Increasing the ionization of the phenolic hydroxyl group.Can be effective for some compounds.Limited by the narrow pH tolerance of most biological assays.Robust cell-free assays that are not pH-sensitive.
Cyclodextrin Inclusion Encapsulation within a water-soluble carrier molecule.Significant solubility enhancement, potential for reduced toxicity.More complex preparation, may alter compound bioavailability in some contexts.Assays where co-solvents are problematic, in vivo studies.

By understanding the underlying principles of Dalbergiphenol's solubility and systematically applying these troubleshooting strategies, researchers can overcome this common experimental challenge and generate high-quality, reliable data.

References

  • Zhang, M., Wang, Z., Zhao, H., & Wang, J. (2018). Dissociation Constants and Solubilities of Dalbergin and Nordalbergin in Different Solvents. Journal of Chemical & Engineering Data, 63(4), 1133-1141. Available from: [Link]

  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Available from: [Link]

  • Sari, L., Avessadat, Z., & Purwanti, L. (2020). Phenol Contents and Antioxidant Activity of Sonokeling (Dalbergia latifolia Roxb) Wood. Molekul, 15(2), 118-126. Available from: [Link]

  • Li, S., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 27(15), 4933. Available from: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Available from: [Link]

  • ResearchGate. (2021). How to prepare Acidic phenol (pH 4.3-4.5)? Available from: [Link]

  • ResearchGate. (n.d.). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. Available from: [Link]

  • Rees, H. C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56191. Available from: [Link]

  • Yang, M., et al. (2016). Effect of ethanol as a co-solvent on the aerosol performance and stability of spray-dried lysozyme. International Journal of Pharmaceutics, 513(1-2), 149-157. Available from: [Link]

  • Illumina. (n.d.). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Available from: [Link]

  • ResearchGate. (n.d.). Water–Organic Solvent Extraction of Phenolic Antioxidants from Brewers' Spent Grain. Available from: [Link]

  • ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Available from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]

  • BUCHI. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available from: [Link]

  • Carciochi, R. A., et al. (2020). Water Ultrasound-Assisted Extraction of Polyphenol Compounds from Brewer's Spent Grain: Kinetic Study, Extract Characterization, and Concentration. Foods, 9(3), 368. Available from: [Link]

  • Reddit. (2024). How do I adjust pH for phenol chloroform extraction. Available from: [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Available from: [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available from: [Link]

  • Open Access Text. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Available from: [Link]

  • Hansen, A. H., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 643–651. Available from: [Link]

  • ResearchGate. (n.d.). Enzymatic Catalysis of Vegetable Oil with Ethanol in the Presence of Co-solvents. Available from: [Link]

  • MDPI. (2023). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Available from: [Link]

  • MDPI. (2019). Water–Organic Solvent Extraction of Phenolic Antioxidants from Brewers' Spent Grain. Available from: [Link]

  • ACS Publications. (2024). Structure–Activity Relationships of Cyclodextrin-Included Quercetin and Naringenin and the Protective Effect of the Inclusion Complexes against UVB-Induced Photodamage. Available from: [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Available from: [Link]

  • Wikipedia. (n.d.). Ethanol. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Available from: [Link]

  • Korea University. (2024). Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Available from: [Link]

  • ACS Publications. (2024). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Available from: [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Available from: [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Available from: [Link]

  • United States Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Available from: [Link]

  • MDPI. (2022). Fractioning Macrocomponents of Nannochloropsis oceanica by High-Pressure Homogenization, Membrane Processing, and Ethanolic Extraction. Available from: [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Available from: [Link]

Sources

Technical Support Center: Navigating the Challenges of Dalbergiphenol In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dalbergiphenol (DGP) research. As a neoflavonoid with demonstrated therapeutic potential, particularly in bone health, Dalbergiphenol is a compound of significant interest.[1][2] However, like many phenolic compounds derived from natural sources, its progression from in vitro success to robust in vivo data is fraught with challenges.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to address the specific, practical issues encountered during in vivo experiments with Dalbergiphenol. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format, grounded in established scientific principles and field-proven insights.

Section 1: Formulation and Administration - The Critical First Step

The most common point of failure in studies involving phenolic compounds is improper formulation, which directly impacts solubility, stability, and ultimately, bioavailability.

FAQ 1: My Dalbergiphenol powder is not dissolving in aqueous solutions like saline or PBS. What vehicle should I use for oral gavage in mice/rats?

Answer:

This is the most frequently encountered issue. Dalbergiphenol, as a polyphenol, has poor water solubility due to its chemical structure.[5] Attempting to administer it in a simple aqueous solution will lead to precipitation, inaccurate dosing, and negligible absorption. The key is to create a stable and homogenous suspension or solution.

Causality: The hydroxyl groups on the phenolic rings contribute to high crystal lattice energy and a hydrophobic character, resisting dissolution in water. The goal is not necessarily to achieve a true solution but to create a uniform dispersion that can be administered consistently.

Troubleshooting Guide: Vehicle Selection

We recommend a stepwise approach to vehicle selection, starting with the simplest and most common options.

Vehicle SystemPreparation NotesAdvantagesDisadvantages & Mitigation
0.5-1% Carboxymethylcellulose (CMC) in water A standard and widely accepted vehicle. Prepare the CMC solution first, then levigate the DGP powder with a small amount of the vehicle to form a paste before gradual dilution.Inert, well-tolerated, extensive historical data in toxicology studies. Simple to prepare.Forms a suspension, not a solution. Mitigation: Ensure constant stirring during dose administration and validate dose homogeneity.
10-20% Polyethylene Glycol 400 (PEG 400) in saline Can improve solubility for some compounds. Dissolve DGP in PEG 400 first, then slowly add saline while vortexing.May achieve a true solution at low concentrations. Commonly used in preclinical studies.Can have physiological effects at higher concentrations. May not be suitable for all compounds.
Corn Oil / Sesame Oil Suitable for highly lipophilic compounds. Requires sonication or gentle heating to aid dispersion.Can enhance absorption of lipophilic drugs through the lymphatic system.Potential for variability in absorption. May not be suitable for all animal models or study endpoints.
5-10% Solutol® HS 15 or Kolliphor® EL (formerly Cremophor® EL) These are non-ionic solubilizers. Prepare a stock solution of the solubilizer in saline, then add DGP.Highly effective at solubilizing poorly soluble compounds. Can significantly increase bioavailability.Can have inherent toxicities and biological effects (e.g., histamine release with Kolliphor® EL). Use the lowest effective concentration.

Recommended Starting Protocol: Preparation of a Dalbergiphenol Suspension

This protocol provides a self-validating system by including steps for ensuring homogeneity.

  • Prepare the Vehicle: Weigh out 0.5 g of sodium carboxymethylcellulose (CMC). Slowly add it to 100 mL of sterile water while stirring vigorously to prevent clumping. Leave stirring for 2-4 hours until a clear, viscous solution is formed.

  • Weigh Dalbergiphenol: Accurately weigh the required amount of DGP for your target concentration (e.g., for a 1 mg/mL suspension to dose at 10 mL/kg for a 10 mg/kg dose).

  • Levigation (Critical Step): Place the DGP powder in a glass mortar. Add a very small volume of the 0.5% CMC vehicle (just enough to wet the powder) and triturate with a pestle to form a smooth, uniform paste. This step breaks down aggregates and ensures particles are properly wetted.

  • Gradual Dilution: Slowly add the remaining CMC vehicle in small increments, continuing to mix until the target volume is reached.

  • Homogenization: Transfer the suspension to a suitable container. Use a magnetic stirrer to keep the suspension homogenous throughout the dosing procedure.

  • Validation: Before starting your main study, perform a simple validation. Prepare a batch, and take samples from the top, middle, and bottom of the container at the beginning and end of a simulated dosing period. Analyze the concentration of DGP in each sample via HPLC to confirm dose uniformity.

Section 2: Overcoming Bioavailability and Pharmacokinetic Hurdles

Low and variable plasma exposure is the second major challenge, stemming directly from the formulation issues and the compound's inherent properties.[6]

FAQ 2: I've successfully administered Dalbergiphenol, but the plasma concentrations are very low or highly variable between animals. How can I improve its oral bioavailability?

Answer:

This is a classic issue for many polyphenols, which are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds (poor solubility, variable permeability).[7] Low bioavailability is typically a combination of poor dissolution in the gastrointestinal tract and significant first-pass metabolism in the gut wall and liver.[8]

Causality: For a drug to be orally bioavailable, it must first dissolve in the gut fluid and then permeate the intestinal membrane. Poor solubility creates a dissolution rate-limited absorption scenario. Furthermore, enzymes in the liver can rapidly metabolize the compound before it reaches systemic circulation.

Strategies to Enhance Bioavailability:

  • Particle Size Reduction (Micronization): Reducing the particle size of the drug substance increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[9]

    • How: This can be achieved through techniques like mortar grinding, jet milling, or sonication of the suspension.

    • Validation: Particle size should be measured before and after the process to confirm a reduction to the micron or sub-micron range.

  • Lipid-Based Formulations: As mentioned in the vehicle table, formulating DGP in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can improve absorption.[10][11] These formulations form fine emulsions in the gut, which can bypass some metabolic pathways and enhance uptake.

  • Inhibition of Metabolism (Experimental): Co-administration with an inhibitor of metabolic enzymes (e.g., piperine, a known inhibitor of CYP450 enzymes) has been shown to increase the bioavailability of other compounds. This approach should be used cautiously as it adds another variable to the experiment.

Workflow for a Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand your formulation's performance before launching a full-scale efficacy study.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Analytical & Data Phase Formulation Prepare & Validate Formulation (e.g., 1 mg/mL suspension) Dose Administer Single Oral Dose (e.g., 10 mg/kg) Formulation->Dose Animals Acclimatize Animals (e.g., n=3 mice per time point) Animals->Dose Sample Collect Blood Samples (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hr) Dose->Sample Process Process Blood to Plasma (Centrifuge, store at -80°C) Sample->Process Extract Extract DGP from Plasma (Protein Precipitation or LLE) Process->Extract Analyze Quantify DGP via LC-MS/MS Extract->Analyze PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) Analyze->PK_Analysis

Caption: Workflow for a Pilot Pharmacokinetic Study.

FAQ 3: What is the recommended method for quantifying Dalbergiphenol in biological matrices like plasma or tissue homogenates?

Answer:

High-Performance Liquid Chromatography (HPLC) coupled with either UV or Mass Spectrometry (MS) detection is the standard.[12][13] For pharmacokinetic studies where concentrations are expected to be low, LC-MS/MS is strongly recommended due to its superior sensitivity and selectivity.

Protocol: Plasma Sample Preparation using Protein Precipitation (PPT)

  • Thaw Samples: Thaw plasma samples on ice.

  • Prepare PPT Solution: Use acetonitrile (ACN) containing an appropriate internal standard (a compound structurally similar to DGP but with a different mass). A 3:1 ratio of ACN to plasma is common.

  • Precipitate Proteins: To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the cold ACN/Internal Standard solution.

  • Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute in a smaller volume of mobile phase (e.g., 50 µL) to concentrate the sample.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Section 3: Efficacy Study Design and Interpretation

With a validated formulation and an understanding of the compound's pharmacokinetics, you can design a robust efficacy study.

FAQ 4: How do I select a starting dose for my in vivo efficacy study?

Answer:

Leverage existing literature as a starting point. A key study in an ovariectomized (OVX) mouse model of osteoporosis found significant efficacy with oral doses of 1 and 5 mg/kg/day.[1][2]

Summary of Published In Vivo Dalbergiphenol Dosing

SpeciesModelDoseRouteObserved EffectReference
Mouse (BALB/c)Ovariectomy-induced osteoporosis1 and 5 mg/kg/day for 6 weeksOralPrevented bone loss, increased bone strength and formation.[1][2]

Recommendation:

  • Dose-Range Finding: If your model is different, a preliminary dose-range finding study is advisable. Start with a dose range that brackets the published effective doses (e.g., 1, 5, and 25 mg/kg).

  • Vehicle Control: Always include a group that receives the vehicle only. This is critical to ensure that the observed effects are due to Dalbergiphenol and not the formulation itself.

FAQ 5: What are the known or potential off-target effects of Dalbergiphenol that I should monitor?

Answer:

Dalbergiphenol is an isoflavonoid, a class of compounds known as phytoestrogens. A primary concern for such compounds is unwanted estrogenic activity.

Key Insight: A significant finding from the osteoporosis study was that Dalbergiphenol, at effective doses, did not cause an increase in uterine weight, unlike the 17β-estradiol positive control.[1][2] This suggests it may act as a selective estrogen receptor modulator (SERM) or through an entirely different mechanism, providing bone-protective effects without stimulating uterine tissue.

Monitoring Recommendations:

  • Clinical Observations: Record daily observations of animal health, including changes in body weight, food/water intake, and general activity.

  • Uterine Weight: At the end of a study in female animals, weighing the uterus is a simple and sensitive measure of estrogenic activity.

  • Standard Toxicology: For longer-term studies, it is good practice to collect terminal blood samples for basic clinical chemistry (e.g., liver and kidney function markers) and to preserve key organs (liver, kidney, spleen) in formalin for potential histopathological analysis.[14][15]

Section 4: Understanding the Mechanism of Action

FAQ 6: What are the currently understood molecular mechanisms of Dalbergiphenol's action, particularly in bone?

Answer:

The primary in vivo evidence points to a dual action on bone remodeling: stimulating bone formation (osteoblastic activity) and inhibiting bone resorption (osteoclastic activity).[16]

Mechanism in Bone Metabolism:

  • Increased Osteoblast Activity: In vivo, Dalbergiphenol treatment increased the mRNA expression of key osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix (Osx), as well as Collagen type I, a primary component of bone matrix.[1]

  • Decreased Osteoclast Activity: Treatment decreased the expression of tartrate-resistant acid phosphatase (TRAP), a marker of active osteoclasts. It also favorably altered the OPG/RANKL ratio. By increasing osteoprotegerin (OPG) relative to the receptor activator of nuclear factor-κB ligand (RANKL), it inhibits the differentiation and activation of bone-resorbing osteoclasts.[1][16]

G cluster_0 Bone Formation (Osteoblasts) cluster_1 Bone Resorption (Osteoclasts) DGP1 Dalbergiphenol Runx2 Runx2 DGP1->Runx2 + Osx Osterix DGP1->Osx + Col1 Collagen I Runx2->Col1 Osx->Col1 BoneFormation Increased Bone Formation Col1->BoneFormation DGP2 Dalbergiphenol RANKL RANKL DGP2->RANKL - TRAP TRAP DGP2->TRAP - BoneResorption Decreased Bone Resorption RANKL->BoneResorption TRAP->BoneResorption

Caption: Proposed Mechanism of Dalbergiphenol in Bone Remodeling.

References

  • Gautam J, Kumar P, Kushwaha P, et al. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause. 2015;22(11):1246-1255. [Link]

  • Hasan, M. R., et al. In Vivo and In Vitro Evaluation of Pharmacological Potentials of Secondary Bioactive Metabolites of Dalbergia candenatensis Leaves. Evidence-Based Complementary and Alternative Medicine. 2017;2017:6083061. [Link]

  • Tran, T. D., et al. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Evidence-Based Complementary and Alternative Medicine. 2018;2018:6171895. [Link]

  • Gautam J, Kumar P, Kushwaha P, et al. Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. ResearchGate. 2015. [Link]

  • Falah, S., et al. Phenol Contents and Antioxidant Activity of Sonokeling (Dalbergia latifolia Roxb) Wood. Research Square. 2020. [Link] (Note: This is a preprint server).

  • Olatunji, I. Formulation strategies for poorly soluble drugs. ResearchGate. 2025. [Link]

  • Hooper L, Ryder JJ, Kurzer MS, et al. Effect of Soy Isoflavones on Measures of Estrogenicity: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. JAMA. 2022;327(3):250-261. [Link]

  • Khodarahmi, M., et al. Techniques for Analysis of Plant Phenolic Compounds. Molecules. 2013;18(2):2328-2375. [Link]

  • Lee, S., et al. Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. Journal of Agricultural and Food Chemistry. 2015;63(28):6429-6437. [Link]

  • Boutas, I., et al. Soy Isoflavones and Breast Cancer Risk: A Meta-analysis. In Vivo. 2022;36(2):556-562. [Link]

  • D'archivio, M., et al. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. Oxidative Medicine and Cellular Longevity. 2021;2021:8868454. [Link]

  • Homayun, B., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. 2021;13(9):1363. [Link]

  • Tabelin, M. L. P., et al. Toxicity Assessment of Crude Leaf Extracts of Decalobanthus peltatus (L.) P.P. Hequet & A.P.G. Simao (Convolvulaceae) Using Brine Shrimp Lethality Assay and Zebrafish Embryotoxicity Test. Environmental Analysis Health and Toxicology. 2024;39:e2024003. [Link]

  • Al-Snafi, A. E. Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. IFGTB ENVIS. 2019. [Link]

  • de Oliveira, A. C. C., et al. Development of an analytical method for determination of polyphenols and total tannins from leaves of Syzygium cumini L. Skeels. Brazilian Journal of Pharmaceutical Sciences. 2021;57:e18654. [Link]

  • Warrier, A., et al. Dalbergia sissoo Roxb. ex-DC. - A Monograph. Pharmacognosy Reviews. 2023;17(34):104-112. [Link]

  • Mercolini, L., et al. Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses. Separations. 2022;9(1):18. [Link]

  • Olurunnisola, O. S., et al. In vivo toxicity study in Sprague-Dawley rats receiving different doses of Moringa oleifera extract. ResearchGate. 2024. [Link]

  • Wang, S., et al. The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Foods. 2020;9(1):37. [Link]

  • Sathyapalan, T., et al. Biological Effect of Soy Isoflavones in the Prevention of Civilization Diseases. Journal of Clinical Medicine. 2019;8(7):1044. [Link]

  • Vauzour, D. Improving the oral bioavailability of beneficial polyphenols through designed synergies. Genes & Nutrition. 2017;12:21. [Link]

  • Liu, C-X., et al. Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice. Molecules. 2023;28(19):6951. [Link]

  • Dai, Y., et al. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. 2019;24(24):4529. [Link]

  • Al-Snafi, A. E. Chemical constituents and pharmacological effects of Dalbergia sissoo - A review. IOSR Journal of Pharmacy. 2019;9(7):63-85. [Link]

  • Gutiérrez-Grajales, E. J., et al. Long-Term Exposure to Isoflavones Alters the Hormonal Steroid Homeostasis-Impairing Reproductive Function in Adult Male Wistar Rats. International Journal of Molecular Sciences. 2021;22(16):8984. [Link]

  • Caddeo, C., et al. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. Pharmaceutics. 2021;13(9):1339. [Link]

  • M, P., et al. Plant-Based Nanovesicular Gel Formulations Applied to Skin for Ameliorating the Anti-Inflammatory Efficiency. Gels. 2024;10(8):548. [Link]

  • Mukherjee, S., et al. An In Vitro and In Vivo Study of the Efficacy and Toxicity of Plant-Extract-Derived Silver Nanoparticles. Nanomaterials. 2022;12(19):3301. [Link]

  • Mphahlele, R. R., et al. Stability, Morphology, and Effects of In Vitro Digestion on the Antioxidant Properties of Polyphenol Inclusion Complexes with β-Cyclodextrin. Molecules. 2021;26(16):4993. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Toxicological Profile for 2,4,6-Trinitrotoluene. 1995. [Link]

  • Singh, A., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems. 2013;30(3):249-286. [Link]

  • Reyes-De-Corcuera, J. I., et al. (Eds.). Novel Analytical Methods in Food Analysis. College of Charleston. 2023. [Link]

  • Zhang, Y., et al. Pharmacological activities and pharmacokinetic properties of mulberroside: A systematical review. Fitoterapia. 2025;201:106799. [Link]

  • Kumar, V., et al. Neuroprotective potential of polyherbal formulation: Evidence from preliminary in-vitro and in-vivo studies. Journal of Ayurveda and Integrative Medicine. 2023;14(3):100779. [Link]

  • Yue, Y., et al. The bioaccessibility, bioavailability, bioactivity, and prebiotic effects of phenolic compounds from raw and solid-fermented mulberry leaves during in vitro digestion and colonic fermentation. Food Research International. 2023;166:112493. [Link]

  • Sanka, K., et al. Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone. Indian Journal of Pharmaceutical Sciences. 2014;76(1):19-26. [Link]

  • San-Miguel, B., et al. Impact of various factors on pharmacokinetics of bioactive polyphenols: an overview. Journal of the Science of Food and Agriculture. 2021;101(12):4905-4917. [Link]

  • Uifălean, A., et al. Exploring the Complex Mechanisms of Isoflavones: From Cell Bioavailability, to Cell Dynamics and Breast Cancer. ResearchGate. 2022. [Link]

  • Al-Ghananeem, A. M., et al. Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. 2012. [Link]

Sources

Selecting appropriate solvents for Dalbergiphenol extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting appropriate solvents and troubleshooting common issues encountered during the extraction of Dalbergiphenol from plant sources, primarily from species of the Dalbergia genus.[1][2]

Section 1: Fundamentals of Solvent Selection

This section addresses the foundational principles governing the choice of an optimal solvent system for Dalbergiphenol extraction.

Q1: What is Dalbergiphenol and why is solvent selection so critical for its extraction?

A: Dalbergiphenol is a neoflavonoid, a class of phenolic compounds, primarily isolated from the heartwood of plants like Dalbergia sissoo and Dalbergia cochinchinensis.[1][2] The success of your entire downstream workflow—from purification to biological assays—hinges on the initial extraction step. An appropriate solvent is critical because it determines not only the yield of Dalbergiphenol but also the purity of the crude extract.

The core principle governing solvent selection is "like dissolves like." This means the polarity of the solvent must be well-matched to the polarity of Dalbergiphenol to effectively draw it out from the plant matrix. An ill-suited solvent can lead to low recovery or, conversely, the co-extraction of a large number of undesirable compounds, complicating purification efforts.[3]

Q2: What are the key physicochemical properties of Dalbergiphenol I should consider?

A: The most crucial property is polarity . As a phenolic compound, Dalbergiphenol possesses hydroxyl (-OH) groups attached to its aromatic ring structure, which makes it a moderately polar molecule. This polarity dictates its solubility. While it has limited solubility in water, it is soluble in various organic solvents.

Therefore, the ideal solvent will be one that is sufficiently polar to solubilize Dalbergiphenol but not so polar that it excessively co-extracts highly polar impurities like sugars and proteins, or so nonpolar that it fails to extract the target molecule effectively. Studies have shown that solvents like methanol, ethanol, and ethyl acetate are effective for extracting phenolic compounds.[4] A sequential extraction using solvents of increasing polarity, starting from nonpolar (like n-hexane) to more polar ones, has been successfully used to isolate Dalbergiphenol.[5]

Q3: Which solvents are generally recommended for extracting phenolic compounds like Dalbergiphenol?

A: A range of solvents can be employed, often tailored to the specific plant matrix and desired purity. The choice of solvent is a critical decision in designing an extraction procedure.[6] Methanol and aqueous ethanol mixtures are very common and effective for phenolic compounds.[6][7] The table below summarizes the properties of common candidate solvents.

Table 1: Properties of Common Solvents for Phenolic Compound Extraction

Solvent Polarity Index (Snyder) Boiling Point (°C) Key Hazards & Considerations
n-Hexane 0.1 69 Neurotoxic, Flammable. Excellent for initial defatting to remove nonpolar lipids and waxes.
Chloroform 4.1 61 Suspected Carcinogen, Volatile. Effective but use requires stringent safety protocols.
Ethyl Acetate 4.4 77 Irritant, Flammable.[8] A good intermediate polarity solvent. Often used for liquid-liquid partitioning.
Acetone 5.1 56 Highly Flammable, Irritant.[9] Effective but its high volatility can be problematic.
Ethanol 5.2 78 Flammable. Generally considered safer and "greener" than methanol. Aqueous mixtures are very effective.[6]
Methanol 6.6 65 Toxic (can cause blindness and death if ingested), Flammable.[10] A highly effective and common solvent for phenolics.[4][11]

| Water | 10.2 | 100 | Non-toxic. Will extract highly polar compounds. Often used in combination with alcohols to fine-tune polarity. |

Section 2: Practical Extraction Protocols & Optimization

This section provides actionable protocols and guidance for developing and refining your extraction workflow.

Q4: Can you provide a step-by-step protocol for a preliminary solvent screening experiment?

A: Absolutely. A small-scale screening is essential to identify the most promising solvent(s) before committing to a large-scale extraction.

Protocol 1: Small-Scale Solvent Screening for Dalbergiphenol Extraction

Objective: To determine the relative extraction efficiency of different solvents for Dalbergiphenol.

Materials:

  • Dried and powdered plant material (e.g., Dalbergia heartwood).

  • A series of solvents from Table 1 (e.g., n-Hexane, Ethyl Acetate, 80% Ethanol, 80% Methanol).

  • Test tubes or small flasks with caps.

  • Shaker or vortex mixer.

  • Centrifuge.

  • Pipettes.

  • Vials for storing extracts.

  • Analytical method for Dalbergiphenol detection (e.g., HPLC, TLC).

Methodology:

  • Preparation: Weigh out equal amounts (e.g., 100 mg) of the powdered plant material into separate, labeled test tubes for each solvent to be tested.

  • Extraction: Add a fixed volume of solvent (e.g., 2 mL) to each tube. This maintains a consistent sample-to-solvent ratio.

  • Agitation: Cap the tubes securely and agitate them for a set period (e.g., 1 hour) at a constant temperature. Sonication for 15-30 minutes can also be used to enhance extraction.[12]

  • Separation: Centrifuge the tubes to pellet the solid plant material.

  • Collection: Carefully pipette the supernatant (the liquid extract) into a clean, labeled vial.

  • Analysis: Analyze a small aliquot of each extract using your chosen analytical method (e.g., HPLC) to quantify the amount of Dalbergiphenol extracted.

  • Evaluation: Compare the results to identify the solvent that yields the highest concentration of Dalbergiphenol. Also, observe the extract's color and clarity for a qualitative assessment of impurity levels.

Q5: How do I choose between single solvents and solvent mixtures (e.g., aqueous ethanol)?

A: Solvent mixtures, particularly aqueous-organic mixtures, offer the significant advantage of tunable polarity . Pure ethanol might be effective, but adding water (e.g., creating 70% or 80% ethanol) increases the polarity of the solvent system.[3] This can enhance the extraction of moderately polar phenolics that are not fully soluble in the pure alcohol. For instance, 70% methanol was found to be the most effective solvent for extracting polyphenols from C. polyodonta flowers.[11]

Recommendation: Always include aqueous mixtures in your initial solvent screening. Start with 50%, 70%, and 95% ethanol or methanol to see how water content affects extraction efficiency for your specific plant material.

Q6: What is the most effective extraction technique?

A: The choice depends on the scale of your experiment, the stability of Dalbergiphenol, and available equipment.

  • Maceration: Simple soaking of the plant material in the solvent. It's straightforward but can be slow and may not be exhaustive.

  • Sonication: Uses ultrasonic waves to create cavitation bubbles that disrupt plant cell walls, enhancing solvent penetration. It is fast and efficient for small-scale extractions.[12]

  • Soxhlet Extraction: A continuous extraction method where fresh, warm solvent is repeatedly passed over the sample. It is very efficient but the continuous heating can potentially degrade thermolabile compounds.[13]

For initial lab-scale work, sonication offers a good balance of efficiency and mild conditions. For larger quantities, a well-optimized maceration with agitation may be sufficient.

Section 3: Troubleshooting Common Extraction Issues

Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems.

Q7: My Dalbergiphenol yield is very low. What are the likely causes and how can I fix this?

A: Low yield is a frequent issue with several potential causes. Use the following diagram to diagnose the problem.

Sources

Dalbergiphenol stability in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dalbergiphenol stability. This resource is designed for researchers, scientists, and drug development professionals who are working with Dalbergiphenol and need to understand its stability profile under various experimental conditions. As a neoflavonoid isolated from Dalbergia species, Dalbergiphenol holds potential for various applications, but its efficacy and reliability are intrinsically linked to its chemical stability.[1][2][3][4] This guide provides in-depth technical information, troubleshooting advice, and standardized protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My Dalbergiphenol solution appears to be degrading over time, even when stored at 4°C. What could be the cause?

A1: While refrigeration slows down many chemical reactions, several factors can still contribute to the degradation of Dalbergiphenol in solution. As a phenolic compound, Dalbergiphenol is susceptible to oxidation, which can be catalyzed by factors other than just temperature.[5]

  • Dissolved Oxygen: Buffers and solvents, if not properly degassed, contain dissolved oxygen that can readily oxidize the phenolic hydroxyl groups of Dalbergiphenol.

  • pH of the Solution: The pH of your solution is a critical factor. Phenolic compounds are generally more stable in acidic conditions and become more susceptible to oxidative degradation as the pH increases towards neutral and alkaline conditions.[6] This is due to the deprotonation of the hydroxyl groups, forming phenolate ions that are more easily oxidized.

  • Trace Metal Contamination: The presence of trace metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or on your glassware can catalyze the oxidation of phenols.

  • Light Exposure: Although stored at a low temperature, exposure to light, especially UV light, can provide the energy to initiate photo-degradation reactions.[7][8]

Troubleshooting Steps:

  • De-gas your solvents: Before preparing your Dalbergiphenol solution, sparge your solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Optimize pH: If your experimental conditions allow, consider preparing your stock solution in a slightly acidic buffer (e.g., pH 4-5).

  • Use Chelating Agents: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA to your buffer can sequester these ions.

  • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent light exposure.

Q2: I am observing a color change in my Dalbergiphenol solution when I adjust the pH to basic conditions. Does this indicate degradation?

A2: A color change in a phenolic compound solution upon pH adjustment, particularly to the basic range, is a strong indicator of a chemical change. While it doesn't always mean complete degradation of the parent molecule, it signifies at least a structural modification. This is often due to the formation of phenolate ions and subsequent oxidation, which can lead to the formation of colored quinone-type structures. The extended conjugation in these oxidized products often results in the absorption of visible light, leading to a colored solution.

Recommended Action:

  • Immediately analyze the solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Compare the chromatogram of the colored solution to a freshly prepared, un-pH-adjusted standard of Dalbergiphenol. A decrease in the peak area of the parent compound and the appearance of new peaks would confirm degradation.

Q3: What are the expected degradation products of Dalbergiphenol under acidic, basic, and oxidative stress?

A3: While specific degradation pathways for Dalbergiphenol are not extensively documented in publicly available literature, we can infer potential degradation patterns based on the chemistry of related flavonoids and polyphenols.[9] The degradation of flavonoids often involves the cleavage of the heterocyclic C-ring.[9]

  • Acidic Conditions: Under strong acidic conditions and heat, hydrolysis of any glycosidic linkages (if present in a related compound) would occur. For Dalbergiphenol itself, which is an aglycone, strong acid might promote reactions like electrophilic substitution or rearrangements, though phenols are generally quite stable in acid.

  • Basic Conditions: In basic media, Dalbergiphenol is expected to be much less stable. The deprotonated hydroxyl groups facilitate oxidation. This can lead to the opening of the heterocyclic ring, forming smaller phenolic acids and aldehydes as degradation products.

  • Oxidative Conditions: In the presence of oxidizing agents (e.g., hydrogen peroxide), the phenolic rings are susceptible to hydroxylation, followed by oxidation to quinones. These quinones are highly reactive and can undergo further polymerization, leading to complex mixtures of degradation products.

The following diagram illustrates a generalized degradation pathway for flavonoids, which can serve as a conceptual model for investigating Dalbergiphenol's degradation.

G Dalbergiphenol Dalbergiphenol Acid Acidic Conditions (e.g., HCl, Heat) Dalbergiphenol->Acid Slow Base Basic Conditions (e.g., NaOH) Dalbergiphenol->Base Rapid Oxidation Oxidative Stress (e.g., H₂O₂) Dalbergiphenol->Oxidation Variable Degradation_Products_Acid Potential Minor Rearrangement Products Acid->Degradation_Products_Acid Degradation_Products_Base Ring-Opened Products (Phenolic Acids, Aldehydes) Base->Degradation_Products_Base Degradation_Products_Oxidation Quinones & Polymerization Products Oxidation->Degradation_Products_Oxidation

Caption: Generalized Degradation Pathways for Dalbergiphenol.

Troubleshooting Guides

Guide 1: Inconsistent Results in Stability Studies

Symptom: High variability in the percentage of Dalbergiphenol remaining between replicate experiments under the same stress conditions.

Potential Cause Explanation Troubleshooting Action
Inaccurate Initial Concentration (T=0) Errors in weighing the compound or in the initial dilution can lead to incorrect calculations of degradation.Prepare a fresh stock solution and use a calibrated analytical balance. Ensure the compound is fully dissolved before taking the T=0 sample.
Inconsistent Stress Conditions Minor variations in temperature or pH between experiments can significantly impact degradation rates.Use a calibrated water bath or oven for temperature studies. Ensure the pH of the buffer is accurately measured and stable throughout the experiment.
Sample Evaporation During long-term, high-temperature studies, solvent evaporation can concentrate the sample, leading to an artificially high reading of the remaining compound.Use tightly sealed vials with PTFE-lined caps. For very long studies, consider using a cold finger or other methods to minimize evaporation.
Adsorption to Container Surface Dalbergiphenol, being a somewhat lipophilic molecule, may adsorb to the surface of certain plastics.Use glass or polypropylene vials for your stability studies. Perform a recovery study by preparing a solution in the chosen container and immediately analyzing it to check for any loss due to adsorption.
Guide 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate Dalbergiphenol from its degradation products, allowing for accurate quantification of the parent compound over time.

Workflow:

G cluster_0 Method Development Start Start: Select Initial HPLC Conditions (e.g., C18 column, ACN:H₂O gradient) Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Analyze_Samples Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Samples Peak_Purity Assess Peak Purity of Dalbergiphenol (Using DAD/PDA Detector) Analyze_Samples->Peak_Purity Resolution Check Resolution Between Parent and Degradant Peaks Peak_Purity->Resolution Optimize Optimize Gradient, Flow Rate, Temperature Resolution->Optimize Resolution < 1.5 Validate Validate Method (ICH Guidelines) Resolution->Validate Resolution > 1.5 Optimize->Analyze_Samples Re-analyze End End: Stability-Indicating Method Established Validate->End

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Experimental Protocols

Protocol 1: Forced Degradation Study of Dalbergiphenol

This protocol outlines the steps to intentionally degrade Dalbergiphenol under various stress conditions. The resulting samples are then used to develop a stability-indicating analytical method.

Materials:

  • Dalbergiphenol

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Calibrated oven and water bath

  • Photostability chamber (optional)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve Dalbergiphenol in a suitable solvent (e.g., 50:50 ACN:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature and monitor for degradation. Base-catalyzed degradation is often rapid.

    • At shorter time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw and dilute aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C.

    • Withdraw and dilute aliquots at specified time points for analysis.

  • Photolytic Degradation:

    • Expose a vial of the stock solution to light (as per ICH Q1B guidelines, if applicable) alongside a control vial wrapped in foil.

    • Withdraw and dilute aliquots at specified time points for analysis.

  • Analysis: Analyze all samples using an HPLC-UV/PDA system. The goal is to achieve 10-30% degradation of the parent compound to ensure that the primary degradation products are formed and can be chromatographically resolved.

Protocol 2: Quantitative Analysis of Phenolic Compounds by UV-Vis Spectrophotometry (Folin-Ciocalteu Method)

This is a general method for determining the total phenolic content and can be used to get a broad overview of stability. Note that this method is not specific and will detect both Dalbergiphenol and its phenolic degradation products.[10][11]

Materials:

  • Folin-Ciocalteu reagent

  • Gallic acid (for standard curve)

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Distilled water

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Standard Curve: Prepare a series of gallic acid standards (e.g., 0, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation: Dilute your Dalbergiphenol samples (from the stability study) to fall within the range of the standard curve.

  • Reaction:

    • To 0.5 mL of each standard or sample, add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).

    • After 5 minutes, add 2 mL of 7.5% Na₂CO₃ solution.

    • Incubate in the dark at room temperature for 1 hour.

  • Measurement: Measure the absorbance of each solution at 765 nm.

  • Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the total phenolic content of your samples, expressed as gallic acid equivalents (GAE).

Summary of Stability Considerations

The following table summarizes the key factors affecting Dalbergiphenol stability and the recommended preventative measures.

Factor Effect on Dalbergiphenol Recommended Action
High pH (>7) Increased rate of oxidative degradation.[6]Maintain solutions at a slightly acidic pH (4-6) if possible.
High Temperature (>40°C) Increased rate of thermal degradation.[12]Store stock solutions at -20°C for long-term storage and 4°C for short-term use.
Light Exposure Potential for photolytic degradation.[7][8]Store solutions in amber vials or protect from light with foil.
Oxygen Oxidation of phenolic hydroxyl groups.De-gas solvents and buffers before use.
Metal Ions Catalyze oxidation reactions.Use high-purity water and reagents. Consider using a chelating agent like EDTA in buffers.

By understanding the chemical liabilities of Dalbergiphenol and implementing these systematic approaches to stability testing, researchers can ensure the generation of reliable and reproducible data in their drug discovery and development efforts.

References

  • Bhardwaj, R., et al. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause, 22(11), 1246-55. Available from: [Link]

  • MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. Available from: [Link]

  • IOP Publishing. (2020). Phenol Contents and Antioxidant Activity of Sonokeling (Dalbergia latifolia Roxb) Wood. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Available from: [Link]

  • ResearchGate. (2016). (PDF) The Effect of pH, Time and Temperature on Forced Degradation Studies of Quercetin in Presence of Polymers. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Effect of ph on the stability of red beet extract (Beta vulgaris l.) microcapsules produced by spray drying or freeze drying. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • ResearchGate. (n.d.). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). The stability and degradation products of polyhydroxy flavonols in boiling water. Available from: [Link]

  • MDPI. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. Available from: [Link]

  • ResearchGate. (n.d.). Antioxidant activities of natural phenolic components from Dalbergia odorifera T. Chen. Available from: [Link]

  • MDPI. (n.d.). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Available from: [Link]

  • MDPI. (n.d.). Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Available from: [Link]

  • MDPI. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity. Available from: [Link]

  • Pharmacognosy Reviews. (2022). Dalbergia sissoo Roxb. ex-DC. - A Monograph. Available from: [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • Repositório Alice - Embrapa. (2019). Temperature and storage periods on the maintenance of chemical composition of medicinal plants. Available from: [Link]

  • SciELO. (n.d.). Development of an analytical method for determination of polyphenols and total tannins from leaves of Syzygium cumini L. Skeels. Available from: [Link]

  • Semantic Scholar. (n.d.). Phenolics Content and DPPH Free Radical Scavenging Activity of Dalbergia latifolia Leaf Ethanolic Extract. Available from: [Link]

  • Frontiers. (2020). Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725. Available from: [Link]

  • ResearchGate. (n.d.). Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. (Fabaceae). Available from: [Link]

  • MDPI. (n.d.). Stability, Morphology, and Effects of In Vitro Digestion on the Antioxidant Properties of Polyphenol Inclusion Complexes with β-Cyclodextrin. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies on Model Solutions. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L. Available from: [Link]

  • ResearchGate. (n.d.). Design and synthesis of dalbergin analogues and evaluation of anti-osteoporotic activity | Request PDF. Available from: [Link]

  • MDPI. (n.d.). Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55. Available from: [Link]

  • MDPI. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Dalbergiphenol and Other Isoflavonoids for Bone Health Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the neoflavonoid Dalbergiphenol against other prominent isoflavonoids in the context of bone health. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, comparative efficacy, and the critical experimental protocols required for evaluation. Our objective is to synthesize current research into a practical guide that explains not only the methodologies but also the scientific rationale underpinning experimental design, ensuring a robust and validated approach to studying these promising compounds.

The Challenge of Bone Remodeling and the Promise of Phytoestrogens

Bone is a dynamic tissue, constantly undergoing a process of remodeling orchestrated by two primary cell types: osteoblasts, which are responsible for bone formation, and osteoclasts, which mediate bone resorption. An imbalance in this delicate process, where resorption outpaces formation, leads to a net loss of bone mass and microarchitectural deterioration, culminating in conditions like osteoporosis.[1] This is particularly prevalent in postmenopausal women due to estrogen deficiency.[2]

Phytocompounds, especially isoflavonoids, have emerged as a promising therapeutic avenue.[3] These plant-derived compounds often exhibit estrogen-like effects, earning them the name "phytoestrogens," and can modulate bone cell activity. Among these, Dalbergiphenol (DGP), a neoflavonoid isolated from the heartwood of Dalbergia sissoo, has shown significant potential as a bone-protective agent.[4][5] This guide will compare the bioactivity of Dalbergiphenol with other well-researched isoflavonoids, including Biochanin A, Equol, and Puerarin, to provide a clear perspective on their relative merits.

Comparative Efficacy: A Head-to-Head Analysis

The therapeutic potential of an isoflavonoid in bone health is determined by its dual capacity to stimulate osteoblast function while simultaneously inhibiting osteoclast activity. Below, we compare Dalbergiphenol to its counterparts based on available preclinical data.

Mechanisms of Action: A Dual Approach to Bone Health

Dalbergiphenol exhibits a potent dual-action mechanism. In an ovariectomized (OVX) mouse model, a gold standard for postmenopausal osteoporosis, Dalbergiphenol treatment was found to prevent bone loss by concurrently increasing osteoblastic activity and suppressing osteoclastic activity.[4][5] This is achieved by upregulating the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2) and Osterix, alongside Collagen type I.[4][5] Simultaneously, it decreases the expression of tartrate-resistant acid phosphatase (TRAP), a key osteoclast marker, and favorably modulates the osteoprotegerin (OPG) to receptor activator of nuclear factor-κB ligand (RANKL) ratio.[4][5] A critically important finding is that Dalbergiphenol imparts these bone-protective effects without inducing uterine estrogenicity, a significant concern with traditional hormone replacement therapy and some phytoestrogens.[4][6]

Other isoflavonoids operate through similar, though distinct, pathways:

  • Biochanin A: This isoflavone, found in red clover, also prevents bone loss in OVX models by enhancing osteoblast activity and inhibiting osteoclasts.[7][8] It has been shown to drive the differentiation of adipose-derived stem cells towards an osteoblastic lineage rather than an adipogenic one.[9][10]

  • Equol: A gut metabolite of the isoflavone daidzein, S-equol has demonstrated a marked ability to inhibit bone resorption.[11] In estrogen-deficient rodent models, it effectively preserves trabecular microarchitecture and enhances bone strength.[12] Clinical trials in postmenopausal women have shown that a 10 mg daily dose can significantly reduce bone resorption markers and prevent a decrease in whole-body bone mineral density.[11][13]

  • Puerarin: Derived from the Kudzu root, puerarin is effective at inhibiting bone resorption and improving bone structure.[14][15] Meta-analyses of preclinical studies confirm its ability to increase bone mineral density (BMD) and improve bone microarchitecture in osteoporotic rat models, primarily by suppressing bone resorption.[16][17]

Quantitative Data Summary

The following table summarizes the reported effects of these isoflavonoids from preclinical studies, providing a clear comparison of their performance.

CompoundModel SystemKey Osteogenic EffectsKey Anti-Resorptive EffectsUterine EstrogenicityReference
Dalbergiphenol Ovariectomized Mice↑ Runx2, Osterix, Col1A1 mRNA; ↑ Bone Formation Rate↓ TRAP mRNA; ↓ RANKL/OPG RatioNot Observed[4][5]
Dalsissooal Ovariectomized Mice↑ BMP-2, Runx2; ↑ Mineralization↓ Osteoclastic gene expressionNot Observed[6]
Biochanin A Ovariectomized Rats↑ Osterix, Col1A1, ALP, OCN mRNA↓ TRAP mRNA; ↓ RANKL/OPG RatioNot Observed[7]
Equol Postmenopausal WomenPrevented decrease in whole-body BMD↓ Urinary Deoxypyridinoline (-23.9%)Not Observed[11]
Puerarin Ovariectomized Rats↑ Serum Osteocalcin↓ Serum CTX & TRACPNot specified[16][17]

Abbreviations: ALP (Alkaline Phosphatase), BMD (Bone Mineral Density), BMP-2 (Bone Morphogenetic Protein 2), Col1A1 (Collagen Type I Alpha 1), CTX (C-terminal telopeptide of type I collagen), OCN (Osteocalcin), OPG (Osteoprotegerin), RANKL (Receptor Activator of Nuclear Factor-κB Ligand), Runx2 (Runt-related transcription factor 2), TRAP (Tartrate-Resistant Acid Phosphatase), TRACP (Tartrate-Resistant Acid Phosphatase).

Experimental Framework for Comparative Assessment

To rigorously compare novel compounds like Dalbergiphenol against established isoflavonoids, a multi-tiered experimental approach is essential. This framework progresses from initial in vitro screening to in vivo validation, ensuring that mechanistic insights are confirmed in a physiologically relevant model.

In Vitro Evaluation Workflow

The initial phase focuses on dissecting the direct effects of the compounds on bone cells. This workflow allows for high-throughput screening and mechanistic investigation in a controlled environment.

G cluster_0 Osteoblastogenesis Arm cluster_1 Osteoclastogenesis Arm MSC Mesenchymal Stem Cells (e.g., primary calvarial) Treat_O Induce Osteogenic Differentiation + Treat with Isoflavonoids MSC->Treat_O ALP Early Marker: Alkaline Phosphatase (ALP) Staining (Day 7-10) Treat_O->ALP ARS Late Marker: Alizarin Red S (ARS) Staining (Day 14-21) Treat_O->ARS qPCR_O Gene Expression: qRT-PCR for Runx2, ALP, OCN (Day 7, 14) Treat_O->qPCR_O BMM Bone Marrow Macrophages (BMMs) or RAW 264.7 Treat_C Induce with RANKL & M-CSF + Treat with Isoflavonoids BMM->Treat_C TRAP Cell Fusion & Maturation: TRAP Staining (Day 5-7) Treat_C->TRAP qPCR_C Gene Expression: qRT-PCR for TRAP, Cathepsin K (Day 5) Treat_C->qPCR_C G cluster_groups Treatment Phase (6-12 weeks) cluster_analysis Bone Health Assessment Start Select Adult Female Rodents (e.g., BALB/c mice, SD rats) Surgery Surgical Procedure: Bilateral Ovariectomy (OVX) or Sham Operation Start->Surgery Acclimatize Post-Surgery Recovery & Acclimatization (1-2 weeks) Surgery->Acclimatize Grouping Randomize into Treatment Groups Acclimatize->Grouping G1 Group 1: Sham + Vehicle Grouping->G1 G2 Group 2: OVX + Vehicle Grouping->G2 G3 Group 3: OVX + Dalbergiphenol Grouping->G3 G4 Group 4: OVX + Comparator Isoflavonoid Grouping->G4 G5 Group 5: OVX + 17β-Estradiol (Positive Control) Grouping->G5 Endpoint Endpoint Analysis G1->Endpoint G2->Endpoint G3->Endpoint G4->Endpoint G5->Endpoint MicroCT Micro-CT of Femur/Tibia: BMD, BV/TV, Tb.N, Tb.Th Endpoint->MicroCT Biomech Biomechanical Testing: Three-point bending Endpoint->Biomech Histo Histomorphometry: Bone formation/resorption rates Endpoint->Histo MolBio Molecular Analysis (Bone Tissue): qRT-PCR & Western Blot Endpoint->MolBio Uterus Safety Assessment: Uterine Wet Weight Endpoint->Uterus

Caption: In Vivo Workflow for Efficacy Testing in an OVX Model.

Protocol 2: Gene and Protein Expression Analysis from Bone Tissue

Scientific Rationale: Analyzing gene and protein expression in bone tissue provides direct molecular evidence of a compound's mechanism of action. qRT-PCR quantifies changes in the transcription of key osteogenic and osteoclastic genes, while Western Blotting confirms these changes at the protein level, which is the functional level for most signaling molecules. [4][18][19] A. RNA Extraction and qRT-PCR:

  • Tissue Harvest: At the study endpoint, euthanize the animals and carefully dissect the femurs or tibiae, removing all soft tissue.

  • Bone Pulverization: Immediately snap-freeze the bones in liquid nitrogen. Crush the frozen bone into a fine powder using a mortar and pestle under liquid nitrogen.

  • RNA Extraction: Transfer the bone powder to a tube containing TRIzol or a similar lysis reagent and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry. Target genes should include:

    • Osteogenic Markers: Runx2, Alp, Sp7 (Osterix), Bglap (Osteocalcin), Col1a1. [20] * Osteoclastic Markers: Acp5 (TRAP), Ctsk (Cathepsin K).

    • Bone Remodeling Regulators: Tnfsf11 (RANKL), Tnfrsf11b (OPG).

    • Housekeeping Genes: Actb (β-actin), Gapdh. [20]6. Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method.

B. Protein Extraction and Western Blotting:

  • Protein Extraction: Incubate the bone powder (prepared as in step 2 above) overnight at 4°C in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [21]2. Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet debris. [21]3. Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. [19]5. SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane. [22]6. Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Runx2, anti-TRAP, anti-β-actin) overnight at 4°C. [19] * Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Key Signaling Pathways in Isoflavonoid Action

The bone-protective effects of Dalbergiphenol and other isoflavonoids are mediated through their influence on critical signaling pathways that govern osteoblast and osteoclast differentiation. The balance between the RANKL/RANK and OPG systems is paramount for controlling osteoclastogenesis, while the BMP/Runx2 pathway is central to osteoblastogenesis.

G cluster_OB Osteoblast Lineage (Bone Formation) cluster_OC Osteoclast Lineage (Bone Resorption) Isoflavonoids Dalbergiphenol & Other Isoflavonoids Runx2 Runx2 / Osterix (Master Transcription Factors) Isoflavonoids->Runx2 Promotes RANKL RANKL Isoflavonoids->RANKL Inhibits NFATc1 NFATc1 (Master Transcription Factor) Isoflavonoids->NFATc1 Inhibits OPG OPG (Decoy Receptor) Isoflavonoids->OPG Promotes MSC Mesenchymal Stem Cell BMP2 BMP-2 BMP2->Runx2 Upregulation Osteoblast Mature Osteoblast Runx2->Osteoblast Differentiation PreOsteoclast Osteoclast Precursor RANK RANK RANKL->RANK Binding RANKL->OPG Sequestration RANK->NFATc1 Activation Osteoclast Mature Osteoclast NFATc1->Osteoclast Differentiation

Caption: Core Signaling Pathways Modulated by Isoflavonoids.

Conclusion and Future Outlook

The available preclinical evidence strongly supports the potential of Dalbergiphenol as a potent agent for promoting bone health. Its dual-action mechanism, stimulating bone formation while inhibiting resorption, places it on par with or potentially superior to other well-studied isoflavonoids. The most compelling advantage of Dalbergiphenol and its related neoflavonoid, Dalsissooal, is the demonstrated lack of uterine estrogenicity in animal models, which addresses a critical safety concern for long-term use in a postmenopausal population. [4][6] While isoflavonoids like Biochanin A, Equol, and Puerarin also show significant promise, head-to-head comparative studies employing the standardized protocols outlined in this guide are necessary to definitively establish a hierarchy of efficacy and safety.

Future research should focus on:

  • Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of Dalbergiphenol to optimize dosing strategies.

  • Synergistic Formulations: Exploring potential synergistic effects when combined with other isoflavonoids, vitamins (D3, K2), or minerals (Calcium).

  • Clinical Translation: Moving beyond preclinical models to well-designed, randomized controlled clinical trials in postmenopausal women to validate the efficacy and safety of Dalbergiphenol for preventing or treating osteoporosis.

By leveraging the robust experimental frameworks presented here, the scientific community can accelerate the development of promising natural compounds like Dalbergiphenol into safe and effective therapies for metabolic bone diseases.

References

  • Flavonoids from Dalbergia cochinchinensis: Impact on osteoclastogenesis. ResearchGate. Available at: [Link]

  • Ethanolic extract of Dalbergia sissoo promotes rapid regeneration of cortical bone in drill-hole defect model of rat | Request PDF. ResearchGate. Available at: [Link]

  • Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. PubMed. Available at: [Link]

  • Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis | Request PDF. ResearchGate. Available at: [Link]

  • Natural S-equol decreases bone resorption in postmenopausal, non-equol-producing Japanese women: a pilot randomized, placebo-controlled trial. PubMed. Available at: [Link]

  • Puerarin-an isoflavone with beneficial effects on bone health. PubMed. Available at: [Link]

  • Protocol for high-sensitivity western blot on murine hematopoietic stem cells. PMC - NIH. Available at: [Link]

  • Ovariectomized rat model of osteoporosis: a practical guide. PMC - NIH. Available at: [Link]

  • Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells. NIH. Available at: [Link]

  • Biochanin A Promotes Osteogenic but Inhibits Adipogenic Differentiation: Evidence with Primary Adipose-Derived Stem Cells. PMC - PubMed Central. Available at: [Link]

  • Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. BenchSci. Available at: [Link]

  • Relationship: Osteoporosis and biochanin. Caring Sunshine. Available at: [Link]

  • Is there a good protocol to extract proteins from bone to do IP?. ResearchGate. Available at: [Link]

  • S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review. MDPI. Available at: [Link]

  • Alizarin Red S Staining Quantification Assay (ARed-Q). 3H Biomedical. Available at: [Link]

  • RT-qPCR of osteogenesis-related markers. RT-qPCR was used to determine... ResearchGate. Available at: [Link]

  • Ovariectomized Osteoporosis Animal Models. Biocytogen. Available at: [Link]

  • The anti-osteoporotic effect of puerarin on the femoral bone in rat models of osteoporosis: a systematic review and meta-analysis. Frontiers. Available at: [Link]

  • How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Cyagen. Available at: [Link]

  • Flavonoids from Dalbergia cochinchinensis: Impact on osteoclastogenesis. PubMed. Available at: [Link]

  • A neoflavonoid dalsissooal isolated from heartwood of Dalbergia sissoo Roxb. has bone forming effects in mice model for osteoporosis. PubMed. Available at: [Link]

  • A Clinical Study of a Standardized Extract of Leaves of Dalbergia sissoo (Roxb ex DC) in Postmenopausal Osteoporosis. PubMed Central. Available at: [Link]

  • Perspectives Regarding the Role of Biochanin A in Humans. Frontiers. Available at: [Link]

  • A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells. PMC - NIH. Available at: [Link]

  • The effect of puerarin on bone health. ResearchGate. Available at: [Link]

  • Natural S-equol decreases bone resorption in postmenopausal, non-equol-producing Japanese women: a pilot randomized, placebo-controlled trial. Otsuka Pharmaceutical Co., Ltd. Available at: [Link]

  • Stable Reference Genes for qPCR Analysis in BM-MSCs Undergoing Osteogenic Differentiation within 3D Hyaluronan-Based Hydrogels. NIH. Available at: [Link]

  • The preventive effect of biochanin a on bone loss in ovariectomized rats: involvement in regulation of growth and activity of osteoblasts and osteoclasts. PubMed. Available at: [Link]

  • Ethanolic extract of Dalbergia sissoo promotes rapid regeneration of cortical bone in drill-hole defect model of rat. Mount Sinai Scholars Portal. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Ovariectomy (OVX) induced Osteoporosis in Rats. Creative Biolabs. Available at: [Link]

  • Effect of Ishige okamurae Extract on Osteoclastogenesis In Vitro and In Vivo. MDPI. Available at: [Link]

  • Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. Journal of Visualized Experiments. Available at: [Link]

  • Equol and Resveratrol Improve Bone Turnover Biomarkers in Postmenopausal Women: A Clinical Trial. PubMed. Available at: [Link]

  • Evaluation of the Osteogenic Potential of a NOTCH1 Agonist and Poloxamer 407 Hydrogel Regarding Osteoblasts. MDPI. Available at: [Link]

  • Anti-osteoclastogenesis potential agents from plants naturalized in Vietnam. Available at: [Link]

  • Equol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

  • Effect of icariin on fracture healing in an ovariectomized rat model of osteoporosis. Spandidos Publications. Available at: [Link]

  • Relationship: Osteoporosis and Puerarin. Caring Sunshine. Available at: [Link]

  • The anti-osteoporotic effect of puerarin on the femoral bone in rat models of osteoporosis: a systematic review and meta-analysis. PubMed. Available at: [Link]

  • Perspectives Regarding the Role of Biochanin A in Humans. PMC - PubMed Central. Available at: [Link]

  • Influence of Exercise on Bone Remodeling-Related Hormones and Cytokines in Ovariectomized Rats: A Model of Postmenopausal Osteoporosis. PLOS ONE. Available at: [Link]

Sources

A Comparative Analysis of the Anti-Inflammatory Mechanisms of Dalbergiphenol and Diclofenac

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the anti-inflammatory properties of dalbergiphenol, a naturally occurring neoflavonoid, and diclofenac, a globally recognized non-steroidal anti-inflammatory drug (NSAID). By examining their distinct mechanisms of action, supported by experimental data, this document aims to offer valuable insights for researchers in pharmacology and natural product chemistry, as well as professionals engaged in the development of novel anti-inflammatory therapeutics.

Introduction to the Compounds

Dalbergiphenol: A neoflavonoid isolated from plants of the Dalbergia genus, such as Dalbergia sissoo (Indian Rosewood), dalbergiphenol is part of a larger class of plant polyphenols being investigated for a wide range of therapeutic properties.[1] Polyphenols, in general, are known to modulate key signaling pathways involved in inflammation.[2][3] The anti-inflammatory potential of dalbergiphenol and related compounds, like dalbergiones, stems from their ability to interfere with the core cellular machinery that drives the inflammatory response.[4]

Diclofenac: A cornerstone in the management of pain and inflammation since its introduction, diclofenac is a potent NSAID belonging to the acetic acid class.[5][6] Its efficacy is well-documented across a spectrum of inflammatory conditions, from arthritis to acute injuries.[7][8] The primary mechanism of diclofenac is the direct inhibition of enzymes crucial to the inflammatory cascade.[9]

Mechanistic Divergence: Signaling Pathway vs. Enzyme Inhibition

The anti-inflammatory effects of dalbergiphenol and diclofenac arise from fundamentally different molecular interactions. Diclofenac acts as a direct enzyme inhibitor, while dalbergiphenol functions as a modulator of intracellular signaling pathways that regulate the expression of inflammatory genes.

Dalbergiphenol: A Modulator of the NF-κB and MAPK Signaling Pathways

Experimental evidence suggests that dalbergiphenol and similar polyphenols exert their anti-inflammatory effects primarily by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][10]

  • The NF-κB Pathway: NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[11] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[11] When a cell is exposed to an inflammatory stimulus, such as bacterial lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[11] This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11]

  • Inhibition by Polyphenols: Dalbergiphenol, as a polyphenol, is understood to prevent the degradation of IκBα.[2][3] By stabilizing the NF-κB/IκBα complex in the cytoplasm, it effectively blocks the nuclear translocation of NF-κB and halts the subsequent wave of pro-inflammatory gene expression.[4] This upstream regulatory action results in a broad-spectrum reduction of key inflammatory molecules.

Furthermore, the anti-inflammatory action of related compounds has been linked to the suppression of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK).[11] These pathways are often activated by inflammatory stimuli and can act upstream to regulate NF-κB activation, representing another crucial control point for polyphenols.[11]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates NFkB_complex NF-κB / IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα IkBa p-IκBα NFkB_complex->IkBa Degradation NFkB_active NF-κB (p65) (Active) NFkB_complex->NFkB_active NFkB_nuc NF-κB (p65) NFkB_active->NFkB_nuc Translocation Dalbergiphenol Dalbergiphenol Dalbergiphenol->IkBa Inhibits Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Dalbergiphenol inhibits the NF-κB pathway by preventing IκBα degradation.

Diclofenac: A Direct Inhibitor of Cyclooxygenase (COX) Enzymes

Diclofenac's mechanism is more direct and is centered on the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[9][12]

  • The COX Pathway: Arachidonic acid, released from cell membranes, is converted by COX enzymes into prostaglandins. There are two main isoforms:

    • COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

    • COX-2: Is typically undetectable in most tissues but is rapidly induced at sites of inflammation.[13] It produces prostaglandins that mediate inflammation, pain, and fever.[12]

  • Inhibition by Diclofenac: Diclofenac inhibits both COX-1 and COX-2, though it exhibits a preference for COX-2.[14][15] By blocking these enzymes, diclofenac prevents the production of prostaglandins, thereby reducing the cardinal signs of inflammation.[9] This targeted enzymatic inhibition is highly effective but also explains the potential for side effects, as the inhibition of COX-1 can disrupt its protective functions.

COX_Pathway cluster_cox COX Enzymes Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->Prostaglandins_phys Prostaglandins_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_inflam Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2 Preferential Inhibition

Caption: Diclofenac preferentially inhibits COX-2 to block inflammatory prostaglandin synthesis.

Quantitative Comparison of Efficacy

Direct head-to-head comparative studies with standardized assays are limited. However, by compiling data from various in vitro studies, we can establish a comparative overview of their potency against key inflammatory targets. The following table summarizes representative data, highlighting the different assays and targets for each compound.

CompoundTargetAssay SystemPotency (IC₅₀)Source
Diclofenac COX-1Human Whole Blood Assay0.076 µM[15]
COX-2Human Whole Blood Assay0.026 µM[15]
Compound 4 *Nitric Oxide (NO)LPS-stimulated RAW264.730.21 ± 1.85 µM[10]
Dexamethasone Nitric Oxide (NO)LPS-stimulated RAW264.733.54 ± 1.83 µM[10]

Note: "Compound 4" is a stereoisomer of a natural product related to dalbergiphenol, used here as a proxy to demonstrate the potency of this class of compounds in cell-based assays. IC₅₀ represents the concentration required to achieve 50% inhibition.

This data illustrates that while diclofenac is highly potent in inhibiting isolated COX enzymes at nanomolar concentrations, dalbergiphenol-related compounds demonstrate significant efficacy in cellular models by inhibiting the downstream effects of the inflammatory cascade, such as NO production, with potency comparable to the synthetic steroid dexamethasone in that specific assay.[10]

Standardized Experimental Protocols for Anti-Inflammatory Assessment

To ensure the reproducibility and validity of findings when comparing anti-inflammatory agents, standardized protocols are essential. Below are methodologies for key in vitro assays.

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_analysis Analysis Culture 1. Culture RAW 264.7 Macrophage Cells Seed 2. Seed Cells into Multi-well Plates Culture->Seed Treat 3. Pre-treat with Test Compounds (Dalbergiphenol / Diclofenac) Seed->Treat Stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) Treat->Stimulate Harvest 5. Harvest Supernatant & Cell Lysates Stimulate->Harvest Griess Nitric Oxide (NO) Measurement (Griess Assay) Harvest->Griess Supernatant ELISA Cytokine Quantification (TNF-α, IL-6) (ELISA) Harvest->ELISA Supernatant WB Protein Expression (iNOS, COX-2, p-p65) (Western Blot) Harvest->WB Cell Lysate

Caption: Standard workflow for in vitro evaluation of anti-inflammatory compounds.

Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol establishes a cellular model of inflammation.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.[11]

  • Seeding: Cells are seeded into multi-well plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot) at a predetermined density and allowed to adhere overnight.[11]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (dalbergiphenol or diclofenac). Cells are pre-incubated for 1-2 hours.[11]

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 200 ng/mL to 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) and a vehicle control group (LPS + vehicle) are included.[11][16]

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).[11]

  • Harvesting: The culture supernatant is collected for NO and cytokine analysis, while the cells are washed and lysed for protein extraction.

Protocol 2: Nitric Oxide Determination (Griess Assay)

This assay quantifies NO production by measuring its stable metabolite, nitrite.

  • Sample Preparation: 50 µL of cell culture supernatant is transferred to a new 96-well plate.[11]

  • Standard Curve: A standard curve is prepared using known concentrations of sodium nitrite.[11]

  • Griess Reaction: 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.[11]

  • Incubation: The plate is incubated for 10-15 minutes at room temperature, protected from light.

  • Measurement: The absorbance is measured at 540-570 nm using a microplate reader. The nitrite concentration in the samples is calculated from the standard curve.[11]

Protocol 3: COX Enzyme Inhibition Assay

This protocol directly measures the enzymatic activity of COX-1 and COX-2.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (e.g., diclofenac) in a reaction buffer for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.[17]

  • Reaction Termination: After a short incubation (e.g., 2 minutes), the reaction is stopped, typically by adding a strong acid.[17]

  • Quantification of Product: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific method, such as an ELISA kit or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[17]

  • IC₅₀ Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by non-linear regression analysis.

Conclusion and Future Directions

Dalbergiphenol and diclofenac represent two distinct philosophical approaches to anti-inflammatory therapy. Diclofenac offers potent, targeted inhibition of a key enzymatic pathway, making it highly effective for acute pain and inflammation relief. Its mechanism is well-understood, as are its associated risks, which primarily stem from the non-selective inhibition of COX isoforms.

Dalbergiphenol, on the other hand, exemplifies a broader, systems-level approach. By modulating the upstream NF-κB and MAPK signaling pathways, it can simultaneously downregulate a wide array of pro-inflammatory genes. This suggests potential for addressing complex inflammatory conditions. While the available data on pure dalbergiphenol is less extensive than for diclofenac, studies on related polyphenols and natural extracts containing it are highly promising.[4][10][11]

For drug development professionals, dalbergiphenol serves as an intriguing lead scaffold. Future research should focus on:

  • Direct Comparative Studies: Evaluating dalbergiphenol and diclofenac in the same standardized in vitro and in vivo models to obtain directly comparable efficacy and potency data.

  • Target Deconvolution: Precisely identifying the upstream kinases or other proteins in the NF-κB and MAPK pathways that dalbergiphenol directly interacts with.

  • Pharmacokinetic and Safety Profiling: Establishing the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of pure dalbergiphenol to assess its potential as a therapeutic agent.

By exploring the nuanced mechanisms of natural compounds like dalbergiphenol, the scientific community can continue to discover novel pathways and molecular scaffolds for the next generation of safer and more effective anti-inflammatory drugs.

References

  • Anti-Inflammatory Effects of Melandrii Herba Ethanol Extract via Inhibition of NF-κB and MAPK Signaling Pathways and Induction of HO-1 in RAW 264.7 Cells and Mouse Primary Macrophages. MDPI. [Link]

  • Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. ACS Publications. [Link]

  • Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. PubMed. [Link]

  • Diclofenac, a selective COX-2 inhibitor, inhibits DMH-induced colon tumorigenesis through suppression of MCP-1, MIP-1α and VEGF. PubMed. [Link]

  • Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? PMC - NIH. [Link]

  • A Dalbergia odorifera extract improves the survival of endotoxemia model mice by inhibiting HMGB1 release. NIH. [Link]

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Dalbergiones lower the inflammatory response in oral cells in vitro. PMC - NIH. [Link]

  • Diclofenac. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis. PubMed Central. [Link]

  • Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor? Dr.Oracle. [Link]

  • Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. PMC - NIH. [Link]

  • Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? PMC - PubMed Central. [Link]

  • What is the mechanism of Diclofenac Sodium? Patsnap Synapse. [Link]

  • Diclofenac. Wikipedia. [Link]

  • COX-2 inhibitory activity of plant extracts. ResearchGate. [Link]

  • Non-steroidal Anti-inflammatory Drug Animation. YouTube. [Link]

  • Oregano Essential Oil Attenuates RAW264.7 Cells from Lipopolysaccharide-Induced Inflammatory Response through Regulating NADPH Oxidase Activation-Driven Oxidative Stress. PubMed. [Link]

  • Efficacy assessment of three non-steroidal anti-inflammatory gels with three different ingredients in patients with soft tissue trauma. Allied Academies. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.